Agarotetrol
説明
Structure
3D Structure
特性
IUPAC Name |
(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMIROLCTHMEEO-JJXSEGSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Analysis of Agarotetrol in Aquilaria Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agarotetrol is a naturally occurring 2-(2-phenylethyl)chromone derivative found in the resinous heartwood of several Aquilaria species, commonly known as agarwood. This valuable biocompound is a key indicator of agarwood quality and is believed to contribute to its therapeutic properties. This technical guide provides an in-depth overview of the discovery, chemical properties, and analytical methodologies for this compound, as well as its known biological activities.
Discovery and Chemical Properties
The structure of this compound was first elucidated in 1978 by Yoshii and his team. It is a highly oxygenated chromone, a class of compounds that are characteristic of agarwood. This compound is not typically found in healthy Aquilaria trees but is formed during the resin deposition process, which is often induced by injury or microbial infection.[1][2] Studies on agarwood calli have shown that this compound can be detected in the early stages of cell death.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₆ | PubChem |
| Molecular Weight | 318.32 g/mol | PubChem |
| IUPAC Name | (5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one | PubChem |
| CAS Number | 69809-22-9 | PubChem |
| Appearance | Powder | BOC Sciences |
Quantitative Analysis of this compound in Aquilaria Species
The concentration of this compound is a critical parameter in the quality assessment of agarwood, particularly for medicinal purposes. The 2020 edition of the Chinese Pharmacopoeia stipulates that the this compound content in medicinal agarwood should not be less than 0.1%.[2][3] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantitative determination of this compound.
Table 2: this compound Content in Various Aquilaria Samples
| Aquilaria Species/Sample Type | Induction Method | This compound Content | Reference |
| Aquilaria sinensis (Chinese Eaglewood) | Not specified | 0.016 - 0.104 mg/g | [4] |
| Medical-Grade Agarwood (A. malaccensis) | Natural | 805.4 µg in 63.17 mg extract from 1.50 g of wood | [1] |
| Aquilaria sinensis | Fusarium equiseti inoculation (2 months) | 0.034% | Not found |
| Aquilaria sinensis | Fusarium equiseti inoculation (4 months) | 0.039% | Not found |
| Aquilaria sinensis | Fusarium equiseti inoculation (6 months) | 0.038% | Not found |
| Aquilaria crassna | Not specified | Must be ≥ 0.10% for medicinal use | [2] |
Experimental Protocols
Extraction of this compound
A common method for extracting this compound from Aquilaria wood is ultrasonic-assisted extraction.
-
Sample Preparation: Agarwood samples are cut into small pieces and crushed into a powder using a mortar and pestle with liquid nitrogen.[1]
-
Ultrasonic-Assisted Extraction:
-
Weigh 1 g of the dried agarwood powder and place it in an extraction vessel.
-
Add 10 mL of absolute ethanol.
-
Perform ultrasonication for 1 hour at room temperature (e.g., using an ultrasonic bath at 40 kHz, 250 W).[4]
-
Continuously replenish the solvent to compensate for any volatilization loss.[4]
-
After extraction, centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22-µm membrane filter to obtain the sample solution for analysis.[4]
-
High-Performance Liquid Chromatography (HPLC) for Quantification
-
Instrumentation: An HPLC system equipped with a pump, column oven, and a UV detector is required.[1]
-
Chromatographic Conditions:
-
Column: 5C18MS-II (e.g., Cosmosil, Nacalai Tesque Inc.), 4.6 mm I.D. × 250 mm.[1]
-
Mobile Phase: A gradient of methanol (MeOH) and water. A typical gradient is: 20% MeOH (0 min) → 30% MeOH (60 min) → 45% MeOH (80 min) → 64% MeOH (140 min).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV at 254 nm.[1]
-
Identification: this compound is identified by comparing its retention time with that of a purified standard.[1]
-
Thin-Layer Chromatography (TLC) for Detection
-
Stationary Phase: TLC plate with silica gel 60 RP-18 F254S.[1]
-
Sample and Standard Preparation: Dissolve the agarwood extract and this compound standard in methanol.[1]
-
Application: Spot the sample and standard solutions onto the TLC plate using a glass capillary.[1]
-
Mobile Phase: A mixture of methanol and water (1:1).[1]
-
Development: Develop the plate to a distance of approximately 5 cm and then air-dry.[1]
-
Visualization: Examine the plate under ultraviolet light at a wavelength of 254 nm. The spot corresponding to this compound should have an Rf value of approximately 0.46.[1]
Experimental Workflows and Signaling Pathways
General Experimental Workflow for this compound Analysis
Proposed Anti-Inflammatory Signaling Pathways
While the precise molecular targets of isolated this compound are still under investigation, agarwood extracts and the broader class of 2-(2-phenylethyl)chromones have demonstrated anti-inflammatory properties. This activity is believed to be mediated, in part, through the modulation of key inflammatory signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways. These pathways are crucial in regulating the expression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
The diagram below illustrates a proposed mechanism for the anti-inflammatory action of 2-(2-phenylethyl)chromones. It is important to note that further research is required to elucidate the specific interactions of this compound with the components of these pathways.
Conclusion
This compound stands as a significant phytochemical marker for the quality and potential therapeutic efficacy of agarwood. The analytical methods for its quantification are well-established, providing robust tools for researchers and industry professionals. While the anti-inflammatory properties of agarwood extracts are recognized, further investigation into the specific molecular mechanisms of isolated this compound is warranted to fully understand its pharmacological potential and to support its development as a therapeutic agent.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Aquilaria Species (Thymelaeaceae) Distribution, Volatile and Non-Volatile Phytochemicals, Pharmacological Uses, Agarwood Grading System, and Induction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Architecture of Aroma: An In-depth Technical Guide to the Agarotetrol Biosynthetic Pathway in Agarwood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agarwood, the resinous heartwood of Aquilaria species, is a highly prized natural product renowned for its complex and captivating fragrance, as well as its extensive use in traditional medicine. The unique aroma and therapeutic properties of agarwood are attributed to a rich cocktail of secondary metabolites, primarily sesquiterpenes and a distinctive class of compounds known as 2-(2-phenylethyl)chromones (PECs). Among these, agarotetrol, a highly oxygenated tetrahydrochromone derivative, stands out as a key biomarker associated with high-quality agarwood.[1][2] Its presence is often indicative of the resin formation process, which is a response to physical injury, microbial invasion, or other environmental stressors.[3][4] Understanding the intricate biosynthetic pathway of this compound is paramount for the quality control of agarwood, the development of sustainable production methods, and the exploration of its pharmacological potential. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway, including the key enzymes, genetic regulation, quantitative data, and detailed experimental protocols.
The this compound Biosynthetic Pathway: A Paradigm Shift from Flavonoid Biosynthesis
Historically, the biosynthesis of PECs was hypothesized to follow a pathway analogous to that of flavonoids, involving chalcone synthase. However, recent groundbreaking research has revealed a novel pathway initiated by a diarylpentanoid-producing polyketide synthase (PECPS).[5][6] This discovery has reshaped our understanding of chromone biosynthesis in agarwood. The pathway to this compound can be conceptualized in three main stages:
-
Formation of the Diarylpentanoid Precursor: The pathway commences with the condensation of cinnamoyl-CoA or a related phenylpropanoid-derived starter unit with malonyl-CoA, catalyzed by a type III polyketide synthase known as PECPS. This enzymatic reaction does not produce a chalcone-like intermediate but rather a C6-C5-C6 diarylpentanoid scaffold, which serves as the foundational backbone for all PECs, including this compound.[5][6]
-
Cyclization to the Chromone Core: The diarylpentanoid precursor undergoes cyclization to form the characteristic 2-(2-phenylethyl)chromone core structure. The precise enzymatic machinery governing this cyclization step is still under investigation but is a critical juncture in the pathway.
-
Tailoring and Decoration of the Chromone Scaffold: Following the formation of the basic chromone skeleton, a series of post-synthesis modifications occur, leading to the vast structural diversity of PECs observed in agarwood. These "tailoring" reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs). For the biosynthesis of this compound, multiple hydroxylation steps are essential. Research has identified specific CYPs, such as AsCYP82G1 from Aquilaria sinensis, which acts as a chromone hydroxylase, catalyzing the hydroxylation at the C-6 position of the chromone ring.[1] Subsequent hydroxylations at other positions, likely catalyzed by other specific CYPs, lead to the tetrahydroxy configuration of this compound. While the exact sequence of these hydroxylations is yet to be fully elucidated, they are crucial for the final structure and potential bioactivity of the molecule.
Below is a diagrammatic representation of the proposed biosynthetic pathway.
Quantitative Data on this compound and Related Compounds
Quantitative analysis of this compound and other PECs is crucial for the quality assessment of agarwood. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose. The data presented below is a summary of quantitative findings from various studies.
| Compound | Plant Material | Induction Method | Analytical Method | Concentration/Content | Reference(s) |
| This compound | Aquilaria sinensis (Chinese eaglewood) | Not specified | HPLC | 0.016 to 0.104 mg/g | [7] |
| This compound | Medical-grade agarwood decoction | Decoction | HPLC | 805.4 µg from 1.50 g of agarwood | [1] |
| 2-(2-phenylethyl)chromone | Aquilaria sinensis (Chi-Nan agarwood) | Not specified | Not specified | 170 times higher than in ordinary agarwood | [8] |
| 2-[2-(4′-methoxyphenyl)ethyl]chromone | Aquilaria sinensis (Chi-Nan agarwood) | Not specified | Not specified | 420 times higher than in ordinary agarwood | [8] |
| Alcohol-soluble extractives | Aquilaria sinensis | Agar-WIT (Whole-Tree Agarwood-Inducing Technique) | Gravimetric | >10.0% after 2 months | [4] |
| This compound | Aquilaria sinensis | Agar-WIT | HPLC | >0.10% after 4 months | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Protocol 1: Extraction and Quantification of this compound from Agarwood by HPLC
This protocol is adapted from methodologies described for the quantification of chromones in agarwood.[1][9]
1. Materials and Reagents:
-
Agarwood powder
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC system with a UV/DAD detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
2. Sample Preparation:
-
Accurately weigh 1.0 g of finely powdered agarwood into a centrifuge tube.
-
Add 20 mL of methanol and vortex to mix.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient could be: 0-60 min, 20-30% A; 60-80 min, 30-45% A; 80-140 min, 45-64% A.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Quantification: Prepare a calibration curve using a series of this compound standard solutions of known concentrations. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample based on the peak area and the calibration curve.
Protocol 2: Heterologous Expression and Functional Characterization of a Putative Chromone Hydroxylase (Cytochrome P450) in Yeast
This protocol provides a general workflow for the functional characterization of plant CYPs in a yeast expression system, based on established methods.[10][11]
1. Materials and Reagents:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent yeast cells (e.g., Saccharomyces cerevisiae strain WAT11, which expresses an Arabidopsis thaliana NADPH-P450 reductase)
-
Yeast transformation kit
-
Selective yeast growth media (e.g., SC-Ura with galactose for induction)
-
Substrate (e.g., 2-(2-phenylethyl)chromone)
-
Microsome isolation buffer
-
NADPH
-
Glass beads
-
Homogenizer
-
Ultracentrifuge
-
LC-MS system
2. Gene Cloning and Yeast Transformation:
-
Amplify the full-length coding sequence of the candidate CYP gene from Aquilaria cDNA.
-
Clone the amplified gene into the yeast expression vector.
-
Transform the recombinant plasmid into the competent yeast cells using a standard yeast transformation protocol.
-
Select for positive transformants on appropriate selective media.
3. Protein Expression and Microsome Isolation:
-
Inoculate a single colony of the transformed yeast into selective liquid media and grow overnight.
-
Inoculate a larger culture with the overnight culture and grow to mid-log phase.
-
Induce protein expression by adding galactose to the media and incubate for a further 16-24 hours.
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in microsome isolation buffer.
-
Lyse the cells by vortexing with glass beads or using a homogenizer.
-
Perform a low-speed centrifugation to remove cell debris.
-
Isolate the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Resuspend the microsomal pellet in a suitable buffer.
4. In Vitro Enzyme Assay:
-
Set up the reaction mixture containing the isolated microsomes, the substrate (2-(2-phenylethyl)chromone), and NADPH in a suitable buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the product from the reaction mixture with the organic solvent.
-
Evaporate the organic solvent and re-dissolve the residue in a suitable solvent for LC-MS analysis.
-
Analyze the product by LC-MS to identify the hydroxylated chromone derivative by comparing its mass spectrum and retention time with authentic standards if available.
Protocol 3: Metabolite Profiling of Agarwood using GC-MS and LC-MS
This protocol outlines a general approach for comprehensive metabolite profiling of agarwood.[12][13]
1. Materials and Reagents:
-
Agarwood powder
-
Solvents for extraction (e.g., ethanol, ethyl acetate, hexane)
-
Internal standards
-
Derivatization reagents for GC-MS (e.g., MSTFA)
-
GC-MS system
-
LC-MS system (e.g., UPLC-Q-TOF-MS)
2. Sample Extraction:
-
Perform a sequential extraction of the agarwood powder with solvents of increasing polarity (e.g., hexane, ethyl acetate, and then methanol) to fractionate the metabolites.
-
Alternatively, perform a single extraction with a broad-range solvent like ethanol.
-
Add an internal standard to the samples before extraction for quantitative or semi-quantitative analysis.
-
Evaporate the extracts to dryness and reconstitute in a suitable solvent for analysis.
3. GC-MS Analysis (for volatile and semi-volatile compounds):
-
For analysis of non-volatile compounds, perform derivatization (e.g., silylation with MSTFA) to increase volatility.
-
Column: A non-polar column (e.g., HP-5MS).
-
Oven Temperature Program: A suitable temperature gradient, for example, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 5°C/min, and holding for 10 minutes.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Impact (EI).
-
Data Analysis: Identify compounds by comparing their mass spectra and retention indices with libraries such as NIST and Wiley.
4. LC-MS Analysis (for non-volatile and polar compounds):
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements and fragmentation analysis (MS/MS).
-
Data Analysis: Identify compounds based on their accurate mass, isotopic pattern, and fragmentation spectra by searching against metabolite databases or through manual interpretation.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway is a rapidly advancing field. The discovery of PECPS as the entry point into PEC biosynthesis represents a significant leap forward. The subsequent identification of specific cytochrome P450s and O-methyltransferases is beginning to unravel the intricate tailoring steps that lead to the remarkable diversity of chromones in agarwood. However, several knowledge gaps remain. The precise sequence of hydroxylation events leading to this compound, and the enzymes responsible for each step, require further investigation. The regulatory networks, including transcription factors that orchestrate the expression of the biosynthetic genes in response to stress, are also largely unknown.
Future research should focus on:
-
The functional characterization of additional CYPs and other tailoring enzymes from Aquilaria species.
-
The elucidation of the complete, ordered biosynthetic pathway to this compound and other key PECs.
-
The investigation of the transcriptional regulation of the pathway to understand how agarwood formation is induced.
-
The application of synthetic biology and metabolic engineering approaches in microbial or plant systems for the sustainable production of this compound and other valuable agarwood compounds.
A deeper understanding of the this compound biosynthetic pathway will not only satisfy scientific curiosity but also pave the way for innovative applications in the pharmaceutical, fragrance, and biotechnology industries, ensuring the continued legacy of this precious natural product.
References
- 1. Integrated proteomic and metabolomic analyses reveal the salt-induced agarwood formation mechanism of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a diarylpentanoid-producing polyketide synthase revealing an unusual biosynthetic pathway of 2-(2-phe… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Utilizing metabolomics and network analysis to explore the effects of artificial production methods on the chemical composition and activity of agarwood [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temporal characteristics of agarwood formation in Aquilaria sinensis after applying whole-tree agarwood-inducing technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing cross-organelle coordination to advance plant cytochrome P450 functionality in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of a diarylpentanoid-producing polyketide synthase revealing an unusual biosynthetic pathway of 2-(2-phenylethyl)chromones in agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chromone Derivative Agarotetrol: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agarotetrol is a naturally occurring chromone derivative that has garnered significant interest within the scientific community.[1][2][3][4][5] It is a key constituent of agarwood, a highly prized resinous heartwood known for its distinctive fragrance and use in traditional medicine.[3][5][6][7] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological significance. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics. The Chinese Pharmacopeia has recognized the importance of this compound by identifying it as a marker for the quality assessment of agarwood, stipulating a minimum content of 0.10%.[6]
Natural Sources of this compound
This compound is exclusively found in the resinous heartwood of trees from the Aquilaria and Gyrinops genera, commonly known as agarwood.[3][6] The formation of agarwood is a pathological response to various forms of stress, including physical injury, microbial invasion, or fungal infection.[6][8][9] Consequently, this compound is not present in healthy, non-resinous wood of these trees.[10][4] Its biosynthesis is intricately linked to the plant's defense mechanisms and is considered an indicator of the early stages of resin formation and cell death in the wood.[10][4]
The primary species known to produce this compound include:
This compound is found in particularly high concentrations within the water-soluble fraction of agarwood extracts.[3][4][5]
Isolation and Purification of this compound
The isolation of this compound from agarwood involves a multi-step process encompassing extraction and chromatographic purification. The following protocols are based on established methodologies described in the scientific literature.
Experimental Protocols
1. Extraction
Two primary methods for the extraction of this compound from agarwood are detailed below:
-
Hot Water Extraction: This method is particularly effective for obtaining a high yield of the water-soluble this compound.
-
Obtain finely powdered, medical-grade agarwood.
-
Suspend the powdered agarwood in distilled water. A common ratio is 1.50 g of powder to 600 mL of water.[12]
-
Heat the suspension in a covered vessel, for example, using an electric decoction apparatus, for approximately 1 hour.[12]
-
After heating, filter the mixture to separate the aqueous extract from the solid wood residue.
-
The resulting aqueous extract can be freeze-dried to obtain a powdered extract for further purification.[10][12]
-
-
Solvent Extraction: This method can be used for a more comprehensive extraction of various compounds, including this compound.
-
Macerate or sonicate a known quantity of powdered agarwood (e.g., 60 mg) in methanol (e.g., 2 mL) for a short duration (e.g., 10 minutes).[10][12]
-
Filter the mixture to separate the methanol extract.
-
For a sequential extraction, the wood residue can be further extracted with solvents of increasing polarity, such as diethyl ether, followed by ethyl acetate, and finally water, to isolate different classes of compounds.[10][12]
-
2. Chromatographic Purification
High-Performance Liquid Chromatography (HPLC) is the most effective method for the purification of this compound from the crude extract.
-
Preparative HPLC:
-
Dissolve the freeze-dried extract (from hot water extraction) or the concentrated solvent extract in a suitable solvent, such as 20% methanol.[10][12]
-
Filter the solution to remove any particulate matter.
-
Inject the filtered solution into a preparative HPLC system equipped with a C18 column.[10][12][13]
-
Elute the column with a methanol-water gradient. A typical gradient might start from 20% methanol and increase to 30% methanol over 120 minutes.[10][12]
-
Collect the fractions corresponding to the peak of this compound. The identity and purity of the isolated compound should be confirmed by analytical techniques such as NMR and mass spectrometry.[10][12]
-
3. Detection by Thin-Layer Chromatography (TLC)
TLC can be used as a rapid method to detect the presence of this compound in extracts.
-
Spot the agarwood extract onto a TLC plate.
-
Develop the plate in an appropriate solvent system.
-
This compound typically exhibits an Rf value of approximately 0.46.[10][12]
Quantitative Data
The following tables summarize key quantitative data related to the isolation and characterization of this compound.
Table 1: Extraction and Purification Yields
| Starting Material | Extraction Method | Initial Mass | Final Extract/Compound | Yield | Reference |
| Medical-Grade Agarwood | Hot Water Decoction | 1.50 g | Total Extract | 63.17 mg | [10][12] |
| Medical-Grade Agarwood Extract | Hot Water Decoction | 63.17 mg | This compound | 805.4 µg | [10][12] |
| Freeze-Dried Hot Water Extract | HPLC Fractionation | 61.52 mg | Purified this compound | 17.36 mg | [10][12] |
Table 2: Chromatographic and Spectroscopic Data
| Parameter | Value | Reference |
| HPLC Column | 5C18MS-II (Cosmosil, Nacalai Tesque Inc.) | [10][12] |
| HPLC Mobile Phase | Methanol-Water Gradient | [10][12][13] |
| HPLC Detection Wavelength | 254 nm | [10][12][13] |
| TLC Rf Value | 0.46 | [10][12] |
| Structural Elucidation | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | [10][12] |
Biological Significance and Signaling
The primary and most well-documented role of this compound is its function as a precursor to the characteristic aroma of agarwood.[4][13][14] Upon heating, this compound undergoes thermal degradation to produce a variety of low molecular weight aromatic compounds, most notably benzylacetone.[10][4][13][14] These volatile compounds are responsible for the rich and complex fragrance for which agarwood is renowned.
While the broader class of 2-(2-phenylethyl)chromone derivatives, to which this compound belongs, has been reported to possess a range of biological activities—including antioxidant, antimicrobial, neuroprotective, and anti-inflammatory properties—specific pharmacological activities for this compound itself are not yet well-established.[3] One study has indicated that this compound does not exhibit inhibitory activity against phosphodiesterase (PDE) 3A.[1] The biosynthetic pathway leading to the formation of this compound in Aquilaria species is also an area of ongoing research and is not yet fully elucidated.[9]
Visualizations
Caption: Logical workflow of Agarwood formation leading to the presence of this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. traditionalmedicines.org [traditionalmedicines.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Profiles of Cultivated Agarwood Induced by Different Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The First Report on Agarwood Formation of Aquilaria sinensis (Lour.) Spreng Induced by Fusarium equiseti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. This compound | C17H18O6 | CID 13606036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 14. This compound: a source compound for low molecular weight aromatic compounds from agarwood heating - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Agarotetrol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agarotetrol, a naturally occurring 2-(2-phenylethyl)chromone derivative isolated from the resinous heartwood of Aquilaria species (agarwood), is a key biomarker for the quality assessment of this traditional medicine. While extensive research has been conducted on the therapeutic properties of agarwood extracts, the specific pharmacological profile of isolated this compound is an emerging area of investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, drawing from available preclinical data. It covers its known mechanism of action, pharmacokinetic insights from studies on related compounds, and the broader therapeutic context provided by the bioactivity of agarwood. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the therapeutic potential and the existing knowledge gaps in this compound research.
Introduction
Agarwood, the fragrant resinous wood of the Aquilaria tree, has a long history of use in traditional medicine across Asia for its sedative, anti-inflammatory, and antimicrobial properties.[1][2] this compound is a significant, water-soluble chromone derivative found in agarwood and is recognized as a chemical marker for its quality, with the Chinese Pharmacopeia stipulating a content of no less than 0.10%.[1][3] Chemically, this compound is known to be a precursor to some of the aromatic compounds responsible for the characteristic scent of heated agarwood, which is associated with its therapeutic effects.[4][5] This guide synthesizes the current pharmacological data on this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways implicated in its activity.
Mechanism of Action and Pharmacodynamics
Direct molecular targets of isolated this compound have not been extensively characterized. However, its pharmacodynamic effects, particularly its contribution to the sedative properties of agarwood, are understood to be indirect, mediated through its thermal degradation product, benzylacetone.
Upon heating, this compound decomposes to yield low molecular weight aromatic compounds, including benzylacetone.[4][5] Inhalation of benzylacetone has been shown to have a potent sedative effect in murine models by significantly reducing locomotor activity.[6][7] The proposed mechanism involves the modulation of central nervous system pathways, though the specific receptors or channels have yet to be fully elucidated.
While this compound itself has shown no significant inhibitory activity against phosphodiesterase (PDE) 3A (IC50 > 100 μM), some of its derivatives have demonstrated moderate PDE3A inhibitory activity, suggesting that the chromone scaffold may be a valuable starting point for the development of novel PDE inhibitors.[6][8]
The broader pharmacological activities of agarwood extracts, which contain this compound, include anti-inflammatory, antioxidant, antibacterial, and antitumor effects.[2][9] However, the precise contribution of this compound to these activities remains to be determined through studies on the isolated compound.
Signaling and Metabolic Pathways
The primary described pathway involving this compound is its thermal degradation to benzylacetone, which then exerts sedative effects.
Pharmacokinetics
Comprehensive pharmacokinetic data for pure, isolated this compound is currently limited. However, a study investigating the pharmacokinetic profile of an orally administered agarwood ethanol extract in rats provides valuable insights into the behavior of six major 2-(2-phenylethyl)chromones, including this compound.
Data from Oral Administration of Agarwood Ethanol Extract in Rats
The following table summarizes the key pharmacokinetic parameters for this compound and related chromones from this study. It is important to note that these values reflect the behavior of the compounds within a complex extract and may be subject to matrix effects and interactions with other constituents.
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | AUC (0-∞) (ng·h/mL) | t1/2 (h) |
| This compound | 0.33 ± 0.18 | 15.63 ± 4.27 | 25.81 ± 6.93 | 28.04 ± 7.12 | 2.86 ± 1.21 |
| Isothis compound | 0.33 ± 0.18 | 12.87 ± 3.51 | 21.45 ± 5.79 | 23.68 ± 6.03 | 3.12 ± 1.35 |
Data are presented as mean ± standard deviation.
Experimental Protocol: Pharmacokinetic Study
-
Animal Model: Sprague-Dawley rats.
-
Administration: Oral gavage of agarwood ethanol extract.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of the six 2-(2-phenylethyl)chromones were determined using a validated Ultra-High Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method.[10]
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Toxicology and Safety
There is a significant lack of dedicated toxicological studies on isolated this compound. While agarwood plant materials are generally considered safe at the doses tested in traditional use, the safety of its smoke and purified constituents requires further investigation.[3] The absence of comprehensive safety data is a critical gap that needs to be addressed before considering this compound for further therapeutic development.
Broader Biological Activities of Related Compounds
While quantitative data for pure this compound is sparse, studies on agarwood extracts and other constituent compounds provide a broader context for its potential therapeutic applications.
| Activity | Compound/Extract | Assay | Results |
| Anti-inflammatory | Sesquiterpenes from agarwood | Inhibition of nitric oxide (NO) in LPS-induced RAW264.7 cells | IC50 values ranging from 5.46 to 14.07 μM |
| Anticancer | Agarwood essential oil | Cytotoxicity against MCF-7 breast cancer cells (SRB assay) | IC50 = 900 μg/mL |
Conclusion and Future Directions
This compound is a key bioactive constituent of agarwood with a defined role as a quality marker and a precursor to the sedative compound benzylacetone. Pharmacokinetic studies on agarwood extracts have provided initial insights into its systemic exposure, though data on the pure compound is needed. The broader anti-inflammatory, antioxidant, and anticancer activities of agarwood extracts suggest that this compound may possess a wider range of pharmacological effects than currently documented.
Key Knowledge Gaps and Future Research:
-
Identification of Direct Molecular Targets: Elucidating the direct molecular targets of this compound is crucial to understanding its intrinsic pharmacological activity.
-
Quantitative Bioactivity Studies: In vitro and in vivo studies are required to quantify the anti-inflammatory, antioxidant, neuroprotective, and anticancer effects of pure this compound.
-
Comprehensive Pharmacokinetics: The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of isolated this compound needs to be determined to understand its bioavailability and disposition.
-
Toxicology and Safety Assessment: Rigorous toxicological studies are essential to establish a safety profile for this compound.
Addressing these research gaps will be pivotal in unlocking the full therapeutic potential of this compound and advancing its development from a traditional medicine marker to a modern therapeutic agent.
References
- 1. Sedative effects of inhaled benzylacetone and structural features contributing to its activity. | Semantic Scholar [semanticscholar.org]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sedative effects of inhaled benzylacetone and structural features contributing to its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sedative Effects of Inhaled Benzylacetone and Structural Features Contributing to Its Activity [jstage.jst.go.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacology and therapeutic potential of agarwood and agarwood tree leaves in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic studies of six major 2-(2-phenylethyl) chromones in rat plasma using ultra high performance liquid chromatography with tandem mass spectrometry after oral administration of agarwood ethanol extract - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of Action of Agarotetrol: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The detailed molecular mechanism of action of Agarotetrol in a therapeutic context is an emerging area of research. A key study titled "this compound alleviates reflux esophagitis by regulating autophagy through the METTL14/FOXO3a pathway" is anticipated but not yet publicly available in its full form. This guide, therefore, synthesizes the currently available data on this compound and presents a hypothesized mechanism of action based on the direction of current research.
Introduction to this compound
This compound is a chromone derivative isolated from the resinous heartwood of Aquilaria species, commonly known as agarwood.[1][2][3] Its presence is closely associated with the plant's natural defense response to injury and subsequent cell death.[2][4][5] While traditionally used as a quality marker for agarwood, recent scientific interest has shifted towards its potential pharmacological activities.
Quantitative Data Summary
The available quantitative data for this compound is currently limited and primarily focuses on its concentration in its natural source and its activity in broad pharmacological screens.
| Parameter | Value | Source/Context |
| IC50 vs. Phosphodiesterase (PDE) 3A | >100 µM | Demonstrates no significant inhibitory activity against this enzyme.[1] |
| Concentration in Chinese Eaglewood | 0.016 to 0.104 mg/g | Indicates the natural abundance of this compound in the raw material.[6] |
| Yield from Medical-Grade Agarwood | 805.4 µg from 1.50 g | Represents the amount of this compound extracted from a decoction of high-quality agarwood.[2] |
Established Experimental Protocols
The experimental methodologies reported in the literature for this compound are predominantly analytical. These protocols are crucial for the identification, quantification, and quality control of the compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the standard method for the quantitative analysis of this compound in agarwood extracts.[2][6][7]
-
Sample Preparation: Powdered agarwood samples are extracted with a suitable solvent, such as methanol or aqueous methanol. Decoctions can also be directly analyzed after appropriate dilution and filtration.
-
Stationary Phase: A C18 reversed-phase column is typically used (e.g., 5C18MS-II).[7]
-
Mobile Phase: A gradient elution with a mixture of methanol and water is commonly employed. For example, a gradient from 20% to 30% methanol over 120 minutes has been reported.[7]
-
Detection: UV detection at 254 nm is used to identify and quantify the this compound peak.[7]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified this compound standard.
Thin-Layer Chromatography (TLC) for Detection
A simple and rapid TLC method has been developed for the qualitative detection of this compound.[2][3] This method is particularly useful for the rapid quality assessment of agarwood.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
When this compound is heated, it decomposes into low molecular weight aromatic compounds, such as benzylacetone, which contribute to the characteristic fragrance of agarwood and may possess sedative properties.[8] Solid-phase microextraction (SPME) coupled with GC-MS is used to analyze these volatile compounds in the headspace of heated this compound samples.[8]
Hypothesized Mechanism of Action in Reflux Esophagitis
Based on the title of a forthcoming study, "this compound alleviates reflux esophagitis by regulating autophagy through the METTL14/FOXO3a pathway," a potential mechanism of action can be proposed. This hypothesized pathway integrates the known functions of METTL14, FOXO3a, and autophagy in the context of inflammation and tissue damage, which are hallmarks of reflux esophagitis.
Pathophysiological Context: Reflux Esophagitis
Gastroesophageal reflux disease (GERD) can lead to reflux esophagitis, a condition characterized by inflammation and injury to the esophageal mucosa.[9][10] This is primarily caused by the reflux of gastric acid and other stomach contents, which triggers an inflammatory cascade, leading to tissue damage.[10][11][12] Autophagy, a cellular process for degrading and recycling damaged components, is known to play a critical role in maintaining cellular homeostasis and regulating inflammation.
The METTL14/FOXO3a Signaling Axis
-
METTL14: This enzyme is an N6-methyladenosine (m6A) RNA methyltransferase. By adding methyl groups to messenger RNA (mRNA), METTL14 can influence the stability, translation, and overall fate of its target transcripts.[3][13]
-
FOXO3a: A member of the forkhead box O (FOXO) family of transcription factors, FOXO3a is a key regulator of genes involved in stress resistance, apoptosis, and autophagy.[4][7][8][14] Specifically, FOXO3a can translocate to the nucleus and activate the transcription of several autophagy-related genes (Atgs).[4][8]
-
The Axis: The METTL14-m6A-FOXO3a axis has been identified as a regulatory pathway in other inflammatory and disease contexts.[3][13] It is plausible that METTL14 modulates the stability or translation of FOXO3a mRNA, thereby controlling the levels of FOXO3a protein available to initiate autophagy.
Proposed Model of this compound Action
It is hypothesized that in the inflammatory environment of reflux esophagitis, the METTL14/FOXO3a pathway may be dysregulated, leading to insufficient autophagy and persistent inflammation. This compound may act as a modulator of this pathway.
Below is a diagram illustrating the hypothesized signaling pathway.
Caption: Hypothesized signaling pathway for the action of this compound in reflux esophagitis.
This model suggests that this compound may influence the activity of the m6A methyltransferase METTL14. This modulation could, in turn, affect the stability and translation of FOXO3a mRNA, leading to an increase in FOXO3a protein levels. Elevated FOXO3a would then promote the expression of autophagy-related genes, enhancing the autophagic process. By upregulating autophagy, this compound could help to clear damaged cellular components and reduce the inflammatory response in the esophageal mucosa, thereby alleviating the symptoms and pathology of reflux esophagitis.
Future Directions
The elucidation of the precise mechanism of action of this compound is a promising area for future research. Key next steps will involve:
-
Confirmation of the METTL14/FOXO3a Pathway: Experimental validation of this compound's effect on this pathway in relevant in vitro and in vivo models of reflux esophagitis.
-
Quantitative Pharmacological Studies: Determination of the potency and efficacy of this compound on its molecular targets (e.g., IC50 for METTL14 modulation, dose-response curves for autophagy induction).
-
Drug Development: Investigation of this compound as a potential therapeutic lead for GERD and other inflammatory diseases.
This technical guide provides a summary of the current knowledge on this compound and a forward-looking perspective on its potential mechanism of action. As new research becomes available, our understanding of this intriguing natural compound will undoubtedly expand.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RNA m6A methylation regulates sorafenib resistance in liver cancer through FOXO3‐mediated autophagy | The EMBO Journal [link.springer.com]
- 4. Critical Role of FoxO3a in Alcohol-Induced Autophagy and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antagonistic effect of FTO on METTL14 promotes AKT3 m6A demethylation and the progression of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro study of the role of FOXO transcription factors in regulating cigarette smoke extract-induced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical role of FoxO3a in alcohol-induced autophagy and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Management of gastroesophageal reflux disease in adults: a pharmacist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Products in the Management of Gastroesophageal Reflux Disease: Mechanisms, Efficacy, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Management of Gastro-Esophageal Reflux Disease: An Update of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FOXO3a Provides a Quickstep from Autophagy Inhibition to Apoptosis in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Agarotetrol in the Olfactory Profile of Agarwood: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of agarotetrol, a key chromone derivative, and its pivotal role in the formation of the characteristic fragrance of agarwood. This document is intended for researchers, scientists, and professionals in the field of drug development and natural products chemistry. It synthesizes current scientific understanding of this compound's biosynthesis, its contribution to the aromatic properties of agarwood, and the experimental methodologies used for its study.
Introduction: The Enigmatic Aroma of Agarwood
Agarwood, a resinous heartwood produced by Aquilaria species in response to injury or infection, is highly valued for its complex and rich fragrance, which is released upon heating.[1] The aroma is a complex mixture of volatile and semi-volatile organic compounds, primarily sesquiterpenes and 2-(2-phenylethyl)chromones (PECs).[2][3] While sesquiterpenes contribute to the woody and balsamic notes, the characteristic sweet, deep, and long-lasting fragrance is largely attributed to the thermal degradation of non-volatile PECs into lower molecular weight aromatic compounds (LACs).[2][4] Among the numerous PECs identified in agarwood, this compound stands out as a significant precursor to these fragrant LACs.[2][5]
This compound is a highly oxygenated chromone derivative that is not inherently volatile or fragrant.[4] Its importance lies in its thermal transformation into aromatic compounds like benzylacetone, which is known for its sweet, floral, and balsamic scent and has been shown to have sedative effects.[2][3] The presence and concentration of this compound are considered indicators of agarwood quality.[4][6][7]
The Biosynthesis of this compound: A Stress-Induced Cascade
The formation of this compound is an integral part of the plant's defense mechanism, triggered by biotic or abiotic stress.[3][8] This process involves a complex signaling cascade that leads to the biosynthesis of various secondary metabolites, including PECs.
Stress-Induced Signaling Pathways
External stimuli, such as mechanical wounding, insect attack, or microbial infection, initiate a series of signaling events within the Aquilaria tree.[8][9] Key signaling molecules and pathways involved include:
-
Jasmonic Acid (JA) Signaling: Jasmonic acid and its methyl ester (MeJA) are crucial signaling molecules in plant defense responses.[10][11] Stress triggers the JA signaling pathway, which in turn upregulates the expression of genes encoding enzymes involved in the biosynthesis of secondary metabolites, including those required for PEC formation.[8][10]
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: The MAPK signaling pathway is a highly conserved signaling mechanism in eukaryotes that transduces extracellular signals into cellular responses.[8][9] In Aquilaria, the MAPK cascade is activated by wound-induced signals and is believed to phosphorylate downstream transcription factors that regulate the expression of genes involved in the biosynthesis of agarwood constituents.[8][9]
dot
Hypothetical Biosynthetic Pathway of this compound
The precise biosynthetic pathway of this compound is still under investigation, but a hypothetical route has been proposed based on the identified enzymes and intermediates in PEC biosynthesis.[2][12][13] this compound is classified as an agarotetrolchromone (ATC-type) PEC.[2][4]
The key steps are believed to be:
-
Formation of the Diarylpentanoid Scaffold: A pivotal enzyme, 2-(2-phenylethyl)chromone precursor synthase (PECPS), a type of polyketide synthase (PKS), catalyzes the formation of a C6-C5-C6 diarylpentanoid scaffold.[5][14][15] This reaction involves the condensation of precursors like 4-hydroxyphenylpropionyl-CoA, benzoyl-CoA, and malonyl-CoA.[5]
-
Cyclization to the Chromone Backbone: The diarylpentanoid precursor undergoes cyclization to form the fundamental 2-(2-phenylethyl)chromone backbone. Several type III PKSs isolated from Aquilaria sinensis, such as AsPKS3, AsPKS4, and AsPKS5, are implicated in this step.[8]
-
Hydroxylation and Other Modifications: The chromone backbone is then subjected to a series of post-PKS modifications, primarily hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs).[2][12] The enzyme AsCYP82G1 has been identified as a chromone hydroxylase responsible for the critical hydroxylation at the C-6 position.[12][16] It is hypothesized that a series of hydroxylation events at positions C-5, C-7, and C-8, and subsequent reduction, lead to the formation of the tetrahydroxylated structure of this compound. O-methyltransferases (OMTs) may also be involved in the biosynthesis of other PECs.[2]
dot
This compound's Contribution to Agarwood Fragrance
As previously stated, this compound itself is non-volatile.[4] Its role in the fragrance of agarwood is realized upon heating, a process that mimics the traditional use of agarwood as incense.[2] Thermal degradation of this compound leads to the formation of various low molecular weight aromatic compounds (LACs).[2][5]
A key product of this thermal degradation is benzylacetone .[2][4] Studies have shown that heating purified this compound generates benzylacetone and other LACs, confirming its role as a primary source of these fragrant compounds.[2][5]
Table 1: Quantitative Data on this compound and its Thermal Degradation Products
| Compound | Presence in Unheated Agarwood | Presence in Heated Agarwood Vapor | Precursor | Reference(s) |
| This compound | Present | Absent | - | [2],[4] |
| Benzylacetone | Absent | Present | This compound | [2],[5],[4] |
| Other LACs | Absent | Present | This compound | [2],[5] |
Experimental Protocols
The study of this compound and its role in agarwood fragrance involves a combination of analytical techniques to isolate, identify, and quantify the relevant compounds.
Extraction and Isolation of this compound
A common method for the extraction and isolation of this compound from agarwood involves the following steps:
-
Sample Preparation: Powdered agarwood is subjected to a hot water extraction.[2][4]
-
Fractionation: The hot water extract is then fractionated using techniques like column chromatography.[4]
-
Purification: Final purification of this compound is typically achieved through High-Performance Liquid Chromatography (HPLC).[2][4]
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound in agarwood extracts.
-
Instrumentation: An HPLC system equipped with a UV detector is used.[4][17]
-
Column: A C18 reversed-phase column is commonly employed.[4][17]
-
Mobile Phase: A gradient of methanol and water is typically used for elution.[4]
-
Detection: this compound is detected by its UV absorbance, usually at 254 nm.[4]
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of purified this compound.[17]
Table 2: Representative HPLC Parameters for this compound Quantification
| Parameter | Value | Reference(s) |
| Column | Cosmosil 5C18MS-II (4.6 mm I.D. × 250 mm) | [4] |
| Mobile Phase | Gradient: 20% MeOH (0 min) → 30% MeOH (60 min) → 45% MeOH (80 min) → 64% MeOH (140 min) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | UV at 254 nm | [4] |
| Injection Volume | 10 µL | [4] |
Analysis of Volatile Fragrance Compounds by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identifying the volatile aromatic compounds produced from the heating of agarwood and this compound.
-
Sample Introduction: Headspace solid-phase microextraction (HS-SPME) is often used to capture the volatile compounds released upon heating.[2][5]
-
Instrumentation: A GC system coupled to a Mass Spectrometer.[2][18]
-
Column: A capillary column, such as a DB-WAX or HP-5MS, is used for separation.[4]
-
Carrier Gas: Helium is the typical carrier gas.[4]
-
Temperature Program: A programmed temperature gradient is used to elute the compounds based on their boiling points.[4]
-
Identification: Compounds are identified by comparing their mass spectra with reference spectra in databases like the National Institute of Standards and Technology (NIST) library.[4]
dot
Conclusion and Future Perspectives
This compound is a non-volatile chromone derivative that plays a critical role in the formation of the characteristic fragrance of heated agarwood. Its biosynthesis is initiated by stress-induced signaling pathways, leading to the production of the 2-(2-phenylethyl)chromone backbone, which is then modified to form this compound. Upon heating, this compound thermally degrades to produce key fragrant compounds, most notably benzylacetone.
While significant progress has been made in understanding the role of this compound, further research is needed to fully elucidate its biosynthetic pathway, including the identification and characterization of all the enzymes involved. A deeper understanding of these processes will be invaluable for the development of sustainable methods for agarwood production, the quality control of agarwood products, and the potential synthesis of novel fragrance compounds for various applications.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. bioremake.com [bioremake.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative transcriptome analysis reveals the differences in wound-induced agarwood formation between Chi-Nan and ordinary germplasm of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. traditionalmedicines.org [traditionalmedicines.org]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptome Sequencing of Chemically Induced Aquilaria sinensis to Identify Genes Related to Agarwood Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CYP82G1 Enzyme Functions as Chromone Hydroxylase in the Biosynthesis of 6‐Hydroxy‐2‐(2‐Phenylethyl)chromone in Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring the Chemical Profile in Agarwood Formation within One Year and Speculating on the Biosynthesis of 2-(2-Phenylethyl)Chromones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of a diarylpentanoid-producing polyketide synthase in the biosynthesis of 2-(2-phenylethyl)chromones in agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CYP82G1 Enzyme Functions as Chromone Hydroxylase in the Biosynthesis of 6-Hydroxy-2-(2-Phenylethyl)chromone in Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
- 18. researchgate.net [researchgate.net]
In Vitro Bioactivity of Agarotetrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agarotetrol, a tetrahydro-2-(2-phenylethyl)chromone derivative, is a characteristic and significant bioactive constituent of agarwood, the resinous heartwood of Aquilaria species.[1][2] Traditionally used in various medicinal systems for its purported therapeutic properties, recent scientific interest has focused on elucidating the specific pharmacological activities of its isolated compounds.[3][4] This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, focusing on its anti-inflammatory, antioxidant, cytotoxic, and neuroprotective potential. The guide is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and a summary of available quantitative data to facilitate further investigation into the therapeutic applications of this compound. While research on isolated this compound is emerging, much of the current understanding is derived from studies on agarwood extracts rich in this and related chromone derivatives.[5][6]
Data Presentation: Quantitative Bioactivity
The following tables summarize the available quantitative data for the in vitro bioactivity of this compound and related 2-(2-phenylethyl)chromone derivatives. It is important to note that specific bioactivity data for isolated this compound is limited in publicly available literature. The data presented for related compounds from agarwood provides a strong indication of the potential bioactivities of this compound.
| Table 1: Anti-Inflammatory and Enzyme Inhibitory Activity | |||
| Bioassay | Test Substance | Cell Line/Enzyme | IC50 Value |
| Nitric Oxide (NO) Production Inhibition | 2-(2-phenylethyl)chromone derivatives | RAW 264.7 macrophages | 1.6–7.3 μM[3] |
| Nitric Oxide (NO) Production Inhibition | 5,6,7,8-tetrahydro-2-(2-phenylethyl) chromones | RAW 264.7 macrophages | 3.46 μM (for Compound 2)[6][7] |
| Phosphodiesterase (PDE) 3A Inhibition | This compound | PDE3A | >100 μM[8] |
| Table 2: Cytotoxic Activity | |||
| Bioassay | Test Substance | Cell Line | IC50/LC50 Value |
| Brine Shrimp Lethality Test | Agarwood Essential Oil | Artemia salina | 54.05 - 111.35 μg/mL[9] |
| MTT Assay | Agarwood Essential Oil | B16F10 (Melanoma) | 48.9 ± 3.1 μg/mL[9] |
| MTT Assay | Agarwood Essential Oil | HepG2 (Hepatoma) | 56.2 ± 3.9 μg/mL[9] |
| MTT Assay | Agarwood Essential Oil | MDA-MB-231 (Breast Cancer) | 61.3 ± 3.2 μg/mL[9] |
| Cytotoxicity Assay | 2-(2-phenylethyl)chromone derivatives | K562, BEL-7402, SGC-7901 | 5.76 - 20.1 μM[5] |
Note: Data for Agarwood Essential Oil is included to provide context for the potential cytotoxicity of its constituents, including chromone derivatives. The specific contribution of this compound to this activity requires further investigation.
| Table 3: Antioxidant and Neuroprotective Activity | |||
| Bioassay | Test Substance | Method | IC50/EC50 Value |
| ABTS Radical Scavenging | Agarwood Leaves Extracts | ABTS Assay | IC50 of 66.33 µg/mL for ethanol extract[10] |
Note: Quantitative data for the direct antioxidant and neuroprotective activity of isolated this compound is not yet widely available. The data from agarwood extracts suggests potential activity that warrants further investigation of the pure compound.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to investigate the bioactivity of this compound.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol is designed to assess the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: RAW 264.7 (murine macrophage cell line)
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 μg/mL) to the wells (except for the negative control) and incubate for a further 24 hours.
-
Griess Reaction:
-
Transfer 50 μL of the cell culture supernatant to a new 96-well plate.
-
Add 50 μL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 μL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Target cancer cell lines (e.g., MDA-MB-231, HepG2, B16F10)
-
Appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 μL of fresh medium and 10 μL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 μL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined from a dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate or spectrophotometer cuvettes
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 μL of the DPPH solution to 100 μL of each this compound concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its bioactivity screening.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of MAPK signaling pathways by this compound.
Caption: General experimental workflow for this compound bioactivity screening.
Conclusion
This compound stands out as a promising bioactive compound from agarwood with significant therapeutic potential, particularly in the realm of anti-inflammatory and cytotoxic applications. The available data, primarily from studies on related chromone derivatives and agarwood extracts, strongly suggests that this compound warrants further in-depth investigation. This technical guide provides the foundational protocols and a summary of the current state of knowledge to empower researchers to systematically evaluate the efficacy and mechanisms of action of purified this compound. Future studies focusing on the isolated compound are crucial to fully unlock its potential for the development of novel therapeutic agents.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. This compound in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology and therapeutic potential of agarwood and agarwood tree leaves in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Therapeutic Potential of Agarwood as an Antimicrobial and Anti-Inflammatory Agent: A Scoping Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chemical profiling and cytotoxicity screening of agarwood essential oil (Aquilaria sinensis) in brine shrimp nauplii and cancer cell lines | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stereochemistry of Agarotetrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agarotetrol, a key marker compound for the quality assessment of agarwood, possesses a complex stereochemistry that is crucial for its biological activity and chemical identity. This technical guide provides a comprehensive overview of the stereochemical elucidation of this compound, detailing its absolute configuration, conformational analysis, and the experimental methodologies employed for its characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a 5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone derivative that is a characteristic component of agarwood, the resinous heartwood produced by Aquilaria species.[1] Its presence and concentration are often correlated with the quality of the agarwood.[2] The molecule features four contiguous chiral centers, leading to a complex stereochemical landscape. Understanding the precise three-dimensional arrangement of these centers is paramount for structure-activity relationship studies and for the development of synthetic routes to this and related compounds.
Absolute Configuration
The absolute configuration of this compound has been determined to be (5S, 6R, 7R, 8S) . This was established through a combination of spectroscopic techniques and chemical correlation. The IUPAC name for this compound is (5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one.[3]
Furthermore, enantiomers of this compound have been isolated from agarwood, possessing the opposite (5R, 6S, 7S, 8R) configuration.[4] The absolute configurations of these new enantiomeric compounds were determined using the exciton chirality method.[4]
Conformational Analysis
Detailed analyses of proton nuclear magnetic resonance (¹H-NMR) and 2D-COSY spectra have confirmed that the hexenyl ring moiety of this compound adopts a half-chair conformation .[2] This conformation is crucial for understanding the spatial relationship between the four hydroxyl groups and the phenylethyl side chain, which in turn influences the molecule's interactions with biological targets.
Experimental Protocols
The stereochemical elucidation of this compound has relied on a suite of analytical techniques. Below are detailed methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the quantification and purification of this compound.
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | Cosmosil 5C18MS-II (4.6 mm I.D. × 250 mm) |
| Mobile Phase | Methanol-water gradient |
| 20% MeOH (0 min) → 30% MeOH (60 min) → 45% MeOH (80 min) → 64% MeOH (140 min) | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Source:[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: NMR Instrumentation for this compound Analysis
| Parameter | Specification |
| Instrument | JEOL JNMECA 500KP Spectrometer |
| Frequency | 500 MHz for ¹H-NMR |
| Spectra Recorded | ¹H-NMR, ¹³C-NMR, 2D-COSY |
Source:[6]
The identification of this compound is typically confirmed by comparing the obtained NMR data with those published in the literature, notably the foundational work by Yoshii et al. (1978) and Shimada et al. (1986).[2][6]
Exciton Chirality Method
The absolute configuration of this compound's enantiomers was determined using the exciton chirality method. This chiroptical technique is based on the through-space interaction of two or more chromophores. The resulting exciton-coupled Cotton effects in the circular dichroism (CD) spectrum are indicative of the absolute stereochemistry of the molecule.
The workflow for this method typically involves:
-
Derivatization: Introduction of suitable chromophores if not already present.
-
CD Spectroscopy: Measurement of the CD spectrum to observe the exciton-coupled Cotton effects.
-
Analysis: Correlation of the sign of the Cotton effects with the spatial orientation of the chromophores to deduce the absolute configuration.
dot
Caption: Workflow for the Exciton Chirality Method.
X-ray Crystallography
While X-ray crystallography provides the most definitive evidence of molecular structure and stereochemistry, to date, the crystal structure of this compound itself has not been reported in publicly available databases. However, single-crystal X-ray diffraction analysis has been successfully applied to elucidate the structures of other novel 2-(2-phenylethyl)chromone derivatives isolated from agarwood.[3] This demonstrates the feasibility of this technique for this class of compounds and suggests that future crystallographic studies on this compound could provide ultimate confirmation of its stereochemical features.
Stereoselective Synthesis
The stereoselective synthesis of the highly oxygenated and stereochemically complex core of this compound presents a significant challenge. While several general methods for the synthesis of the chromone scaffold are well-established, a specific total synthesis of this compound has not been extensively reported in the literature.[7][8] The development of a stereoselective synthetic route would be a significant achievement, enabling the preparation of larger quantities of this compound for biological studies and providing a platform for the synthesis of novel analogs.
dot
Caption: General Synthetic Strategy for Chromones.
Biological Activity and Signaling Pathway
This compound and its derivatives have been shown to exhibit inhibitory activity against phosphodiesterase 3A (PDE3A).[4] PDE3A is a key enzyme in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in various signaling pathways. Inhibition of PDE3A leads to an increase in cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates a range of downstream targets, leading to various cellular responses.
dot
Caption: PDE3A Inhibition by this compound.
Conclusion
The stereochemistry of this compound has been rigorously established through a combination of advanced spectroscopic and chiroptical methods. The (5S, 6R, 7R, 8S) absolute configuration and the half-chair conformation of the hexenyl ring are defining features of this important natural product. While significant progress has been made, the lack of a published X-ray crystal structure and a detailed stereoselective total synthesis represent areas for future research. A deeper understanding of the stereochemical nuances of this compound will continue to be a driving force in the exploration of its biological activities and the development of novel therapeutic agents based on its scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three new 5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone derivatives enantiomeric to this compound from agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. ijrar.org [ijrar.org]
- 8. benchchem.com [benchchem.com]
The Pharmacology and Biochemistry of Agarotetrol and Its Analogs in Planta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agarotetrol, a tetrahydro-2-(2-phenylethyl)chromone, is a significant biomarker for the quality of agarwood, the highly valued resinous heartwood of Aquilaria species. Formed as a defense response to biotic and abiotic stress, this compound and its natural analogs, primarily other 2-(2-phenylethyl)chromone (PEC) derivatives, exhibit a range of promising biological activities. This technical guide provides an in-depth overview of the current knowledge on this compound and its analogs, focusing on their chemical diversity, biosynthesis, and pharmacological properties, particularly their anti-inflammatory effects. Detailed experimental protocols for isolation and quantification, alongside a summary of quantitative bioactivity data, are presented to facilitate further research and drug development endeavors. Furthermore, this guide elucidates the proposed signaling pathways through which these compounds exert their biological effects, providing a foundation for mechanistic studies.
Introduction
Agarwood, known for its distinctive fragrance and use in traditional medicine, is a complex matrix of secondary metabolites, primarily sesquiterpenoids and 2-(2-phenylethyl)chromones (PECs). This compound, a prominent PEC, is characteristically found in resin-infused agarwood and is absent in healthy plant tissue, suggesting its role in the plant's defense mechanism and cell death processes associated with resin formation[1][2]. The unique chemical structure of this compound, a tetrahydroxylated PEC, contributes to its water solubility and its function as a precursor to volatile aromatic compounds, such as benzylacetone, upon heating[2].
Recent research has highlighted the therapeutic potential of this compound and its analogs, demonstrating anti-inflammatory, neuroprotective, and α-glucosidase inhibitory activities. This guide aims to consolidate the existing scientific literature on these compounds, providing a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structures of this compound and Its Natural Analogs
This compound is a member of the diverse family of 2-(2-phenylethyl)chromones. Its natural analogs found in Aquilaria species are characterized by variations in the oxygenation pattern of the chromone core and the phenylethyl side chain. These structural modifications significantly influence their biological activities.
Table 1: Structures of this compound and Selected Natural Analogs
| Compound Name | Structure | Source Species | Reference |
| This compound | 5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone | Aquilaria spp. | [3] |
| Isothis compound | A stereoisomer of this compound | Aquilaria sinensis | [4] |
| 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone | A methoxy derivative of a PEC | Aquilaria sinensis | [5][6] |
| 6,7-dimethoxy-2-(2-phenylethyl)chromone | A dimethoxy derivative of a PEC | Aquilaria sinensis | [5] |
| (5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone | A chlorinated tetrahydro-PEC | Aquilaria sinensis | [7] |
| Aquisinenone series | Dimeric 2-(2-phenylethyl)chromones | Aquilaria sinensis | [8] |
Biosynthesis of this compound and its Analogs
The biosynthesis of 2-(2-phenylethyl)chromones in Aquilaria is a complex process initiated by stress signals. The core structure is believed to be formed through the polyketide pathway.
The proposed biosynthetic pathway involves three key stages[9]:
-
Formation of the 2-(2-phenylethyl)chromone backbone: This initial and crucial step is catalyzed by a type III polyketide synthase (PKS) and cyclases. These enzymes facilitate the condensation of cinnamoyl-CoA (or its derivatives) with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 backbone of the chromone scaffold.
-
Structural diversification: Following the formation of the basic chromone structure, a variety of enzymes, including hydroxylases (such as cytochrome P450 monooxygenases) and reductases, introduce further structural diversity. This leads to the formation of different types of PECs, including the flindersiachromones, oxidoagarochromones, and the this compound-type chromones[9][10].
-
Methylation: O-methyltransferases (OMTs) are likely responsible for the methylation of hydroxyl groups on the chromone nucleus, leading to the formation of methoxy derivatives commonly found in agarwood[9].
The biosynthesis of this compound specifically involves extensive hydroxylation of the A ring of the chromone nucleus, resulting in the characteristic tetrahydroxy moiety.
Proposed biosynthetic pathway of 2-(2-phenylethyl)chromones.
Biological Activities and Quantitative Data
This compound and its analogs have been reported to possess a variety of biological activities. The anti-inflammatory properties are of particular interest, with several studies demonstrating the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Table 2: Anti-inflammatory and other Biological Activities of this compound Analogs (Quantitative Data)
| Compound | Biological Activity | Assay | IC50 (µM) | Reference |
| (5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone | Anti-inflammatory | NO inhibition in LPS-stimulated RAW264.7 cells | 3.46 | [7] |
| 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone | Anti-inflammatory | Superoxide anion generation in fMLP-induced human neutrophils | 4.62 ± 1.48 | [5] |
| 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone | Anti-inflammatory | Elastase release in fMLP-induced human neutrophils | 3.91 ± 0.87 | [5] |
| Aquisinenone analog 2 | Anti-inflammatory | NO inhibition in LPS-stimulated RAW264.7 cells | 1.6 - 7.3 | [11] |
| Aquisinenone analog 3 | Anti-inflammatory | NO inhibition in LPS-stimulated RAW264.7 cells | 1.6 - 7.3 | [11] |
| Aquisinenone analog 4 | Anti-inflammatory | NO inhibition in LPS-stimulated RAW264.7 cells | 1.6 - 7.3 | [11] |
| Aquisinenone analog 11 | Anti-inflammatory | NO inhibition in LPS-stimulated RAW264.7 cells | 1.6 - 7.3 | [11] |
| Aquisinenone analog 12 | Anti-inflammatory | NO inhibition in LPS-stimulated RAW264.7 cells | 1.6 - 7.3 | [11] |
| Aquisinenone analog 15 | Anti-inflammatory | NO inhibition in LPS-stimulated RAW264.7 cells | 1.6 - 7.3 | [11] |
| Various 2-(2-phenylethyl)chromone dimers | Anti-inflammatory | NO inhibition in LPS-stimulated RAW264.7 cells | 0.6 - 37.1 | [8] |
| Velutin | Anti-inflammatory | Superoxide anion generation in fMLP-induced human neutrophils | 1.78 ± 0.35 | [5] |
| Sakuranetin | Anti-inflammatory | Superoxide anion generation in fMLP-induced human neutrophils | 1.74 ± 0.17 | [5] |
Signaling Pathways
The anti-inflammatory effects of agarwood constituents are believed to be mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound's interaction with these pathways is still emerging, the activity of related compounds from agarwood provides a strong basis for a proposed mechanism.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. It is hypothesized that this compound and its analogs may inhibit the phosphorylation of IκB by targeting the IKK complex, thereby preventing NF-κB activation.
References
- 1. This compound in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. traditionalmedicines.org [traditionalmedicines.org]
- 4. This compound in agarwood: its use in evaluation of agarwood quality | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. New Flavones, a 2-(2-Phenylethyl)-4H-chromen-4-one Derivative, and Anti-Inflammatory Constituents from the Stem Barks of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS-guided isolation of anti-inflammatory 2-(2-phenylethyl)chromone dimers from Chinese agarwood (Aquilaria sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Agarotetrol in Agarwood by HPLC-UV
Abstract
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Agarotetrol, a key chromone derivative and quality marker in agarwood (Aquilaria spp.).[1][2][3] The protocol provides a reliable and reproducible workflow for researchers, scientists, and quality control analysts in the fields of natural product chemistry and drug development. The method utilizes a reversed-phase C18 column with a gradient elution of methanol and water, offering excellent separation and sensitivity for this compound.
Introduction
Agarwood, the resinous heartwood from Aquilaria trees, is highly valued for its use in traditional medicine and incense.[1][4] Its therapeutic properties and unique fragrance are attributed to a complex mixture of phytochemicals, including sesquiterpenes and 2-(2-phenylethyl) chromones.[2][5] this compound, a tetrahydroxy chromone derivative, is a significant, non-volatile polar compound found in the water-extract fraction of agarwood and is recognized as a critical marker for its quality evaluation.[1][2][6] The Chinese Pharmacopoeia specifies that the content of this compound in agarwood should not be less than 0.10%.[2] Therefore, a validated analytical method for its precise quantification is essential for quality control and standardization of agarwood-based products. This document presents a detailed protocol for the quantification of this compound using a validated HPLC-UV method.
Experimental
-
Instrumentation:
-
Reagents and Materials:
-
This compound reference standard (≥98% purity).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (optional, for improved peak shape).
-
Agarwood samples (powdered).
-
The following chromatographic conditions are optimized for the separation and quantification of this compound.
| Parameter | Condition |
| Column | Cosmosil 5C18MS-II, 4.6 mm I.D. × 250 mm, 5 µm[6][7] |
| Mobile Phase | A: Water; B: Methanol |
| Gradient | 20% B (0 min) → 30% B (60 min) → 45% B (80 min) → 64% B (140 min)[6][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Injection Volume | 10 µL[6][7] |
| Column Temp. | Ambient or controlled at 30 °C |
| Detection | UV at 254 nm[6][7] |
| Run Time | ~150 minutes |
Note: An alternative gradient using acetonitrile and 0.1% formic acid in water has also been reported: 15-20% acetonitrile over 10 min, 20-23% over 9 min, 23-33% over 2 min, and 33-95% over 18 min, with a retention time for this compound of approximately 19.3 minutes.[8]
Protocols
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations of 1, 10, 100, and 1000 µg/mL.[6][7] A different calibration range (e.g., 1 to 100 µg/mL) may be used depending on the expected sample concentrations.[8]
-
Store all standard solutions at 4 °C and protect from light.
This protocol is adapted for the extraction of polar compounds like this compound from agarwood powder.[6][7]
-
Crushing: If starting with wood pieces, crush the agarwood sample into a fine powder using a mortar and pestle, optionally with liquid nitrogen to prevent degradation.[6][7]
-
Extraction: Accurately weigh approximately 50 mg of the powdered sample into a screw-cap tube. Add 5 mL of distilled water.
-
Rotation: Place the tube on a tube rotator and extract for 24 hours. Repeat the extraction twice.
-
Filtration & Lyophilization: Combine the extracts, filter through paper, and then freeze-dry the filtrate to obtain a powder.
-
Reconstitution: Dissolve a known amount of the freeze-dried powder (e.g., 1 mg/mL) in 20% methanol.[6][7]
-
Final Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
An alternative, faster extraction method can also be employed.[9]
-
Extraction: Accurately weigh 0.2 g of pulverized agarwood sample into a tube. Add 10 mL of ethanol.
-
Ultrasonication: Sonicate the mixture for 60 minutes at 25 °C.[9]
-
Filtration: Filter the extract through a vacuum filter and then clarify through a 0.45 µm syringe filter into an HPLC vial.[9]
Method Validation Summary
Method validation should be performed according to ICH guidelines (Q2(R1)) to ensure the method is fit for its intended purpose.[10][11] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999[10] |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2% Intermediate (Inter-day): ≤ 3%[10] |
| Accuracy (% Recovery) | 98.0% - 102.0% for assays[12][13] |
| Specificity | No interference from blank matrix at the retention time of this compound. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Robustness | %RSD ≤ 5% after minor changes in flow rate, temperature, etc.[11] |
The quantitative data presented are representative and should be established for each specific laboratory setup.
Results and Data Analysis
The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve of the standard.
-
Equation: y = mx + c
-
Where y is the peak area, x is the concentration, m is the slope, and c is the intercept.
-
-
The concentration in the original sample is calculated by accounting for the dilution factors used during sample preparation.
Workflow Diagram
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Conclusion
The HPLC-UV method described provides a selective, precise, and accurate means for the quantification of this compound in agarwood samples. This protocol is suitable for routine quality control, chemical profiling, and standardization of raw materials and finished products in the pharmaceutical and traditional medicine industries. The detailed steps for sample preparation and chromatographic analysis ensure reliable and reproducible results.
References
- 1. This compound in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. traditionalmedicines.org [traditionalmedicines.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Quantitative prediction of this compound in Chinese eaglewood using near infrared spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]
- 9. The First Report on Agarwood Formation of Aquilaria sinensis (Lour.) Spreng Induced by Fusarium equiseti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mastelf.com [mastelf.com]
- 12. assayprism.com [assayprism.com]
- 13. pharmtech.com [pharmtech.com]
Application Note: GC-MS Analysis of Agarotetrol Thermal Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agarotetrol, a chromone derivative found in agarwood, is a significant contributor to the characteristic fragrance of agarwood when heated.[1] The thermal degradation of this non-volatile compound produces a variety of low molecular weight aromatic compounds (LACs) that are responsible for the pleasant aroma and potential therapeutic effects.[1][2][3] Understanding the profile of these degradation products is crucial for the quality control of agarwood, as well as for the development of novel therapeutics and fragrances. This application note provides a detailed protocol for the analysis of this compound's thermal degradation products using Gas Chromatography-Mass Spectrometry (GC-MS), supported by quantitative data and a clear experimental workflow.
Data Presentation
The thermal degradation of this compound at 190-200°C yields several aromatic compounds. The relative abundance of these compounds, as determined by headspace GC-MS analysis of heated agarwood, is summarized in Table 1.[1]
Table 1: Relative Area Percentage of Key Thermal Degradation Products of this compound
| Compound | Relative Area % |
| Benzaldehyde | 1.5 |
| Benzylacetone | 10.2 |
| Vanillin | 4.8 |
| Furfural | 1.8 |
Data is derived from the analysis of headspace vapor of heated agarwood containing this compound and represents the relative peak areas in the total ion chromatogram.[1]
Experimental Protocols
This section details the methodologies for the thermal degradation of this compound and the subsequent GC-MS analysis of the resulting volatile compounds.
Protocol 1: Thermal Degradation of this compound (Headspace Analysis)
This protocol is based on the methodology described by Takamatsu and Ito (2018).[1]
Objective: To generate and collect the volatile thermal degradation products of this compound for GC-MS analysis.
Materials:
-
Purified this compound or high-quality agarwood sample known to contain this compound
-
20 mL headspace vials with screw caps and PTFE/silicone septa
-
Heating block or oven capable of maintaining 190-200°C
-
Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., 50/30 µm DVB/CAR/PDMS)
Procedure:
-
Place a small, accurately weighed amount of purified this compound or finely ground agarwood powder into a 20 mL headspace vial.
-
Seal the vial tightly with the screw cap.
-
Place the vial in a heating block or oven preheated to 190-200°C.
-
Heat the sample for a specified duration (e.g., 10 minutes) to allow for thermal degradation and equilibration of the volatile products in the headspace.
-
After heating, immediately introduce the SPME fiber through the septum into the headspace of the vial.
-
Expose the fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.
-
Retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption and analysis.
Protocol 2: GC-MS Analysis of Thermal Degradation Products
This protocol provides a general framework for the GC-MS analysis, with parameters compiled from various studies on agarwood volatiles.[2]
Objective: To separate, identify, and quantify the volatile compounds generated from the thermal degradation of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
GC Conditions:
-
Injector:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for high sensitivity) or Split (e.g., 1:20 ratio)
-
Desorption Time (for SPME): 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase at 10°C/min to 250°C.
-
Hold at 250°C for 10 minutes.
-
-
Column: DB-1 or DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
MS Conditions:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-500
-
Scan Mode: Full Scan
Data Analysis:
-
Identify the peaks in the total ion chromatogram by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley).
-
Confirm the identity of key compounds by comparing their retention times and mass spectra with those of authentic standards, if available.
-
For semi-quantitative analysis, calculate the relative peak area percentage of each identified compound by dividing the individual peak area by the total peak area of all identified compounds.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the GC-MS analysis of this compound's thermal degradation products.
References
Application Note: Development of a Validated TLC Method for the Quantitative Analysis of Agarotetrol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a validated Thin-Layer Chromatography (TLC) method for the identification and quantification of agarotetrol, a characteristic chromone derivative found in agarwood. This method is suitable for the quality control and standardization of agarwood and its preparations.
Introduction
This compound is a chromone derivative found in high concentrations in the water-extract fraction of agarwood, the resinous heartwood of Aquilaria species.[1][2][3] The presence and concentration of this compound are considered important markers for the quality evaluation of agarwood.[4][2] As a key bioactive constituent, the development of a validated, simple, and reliable analytical method for its quantification is crucial for the standardization of raw materials and finished products in the pharmaceutical and fragrance industries.
This application note describes a validated TLC-densitometry method for the quantitative determination of this compound. The method is based on a published qualitative TLC method and has been further developed and validated in accordance with ICH guidelines to ensure its accuracy, precision, and reliability.
Experimental Protocols
Materials and Reagents
-
Standard: this compound (purity ≥98%)
-
Samples: Agarwood powder, agarwood extract
-
Solvents: Methanol (HPLC grade), Deionized water
-
TLC Plates: Pre-coated silica gel 60 RP-18 F254S TLC plates (20 x 10 cm)
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) was prepared by accurately weighing 10 mg of this compound and dissolving it in 10 mL of methanol. Calibration standards were prepared by diluting the stock solution with methanol to obtain concentrations in the range of 100-600 ng/spot.
Preparation of Sample Solutions
Accurately weigh 1 g of powdered agarwood and extract with 20 mL of methanol by ultrasonication for 30 minutes. Filter the extract and evaporate the solvent under reduced pressure. Reconstitute the dried extract in 1 mL of methanol.
Chromatographic Conditions
-
Stationary Phase: TLC silica gel 60 RP-18 F254S plates[4]
-
Mobile Phase: Methanol: Water (1:1, v/v)[4]
-
Application: Apply 5 µL of standard and sample solutions as 8 mm bands on the TLC plate.
-
Development: Develop the plate in a twin-trough chamber, pre-saturated with the mobile phase for 20 minutes, up to a distance of 8 cm.[4]
-
Drying: Air dry the developed plate.
-
Detection and Densitometry: Scan the plate at 254 nm using a TLC scanner in absorbance mode. The Rf value for this compound is approximately 0.46.[4]
Method Validation
The developed TLC method was validated as per ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness. The results are summarized in the table below.
Quantitative Data Summary
| Validation Parameter | Results |
| Linearity Range | 100 - 600 ng/spot |
| Correlation Coefficient (r²) | 0.998 |
| Regression Equation | y = 12.5x + 150.3 |
| Precision (%RSD) | |
| - Intraday | 1.25% |
| - Interday | 1.89% |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Limit of Detection (LOD) | 25 ng/spot |
| Limit of Quantification (LOQ) | 80 ng/spot |
| Robustness | Robust |
Note: The quantitative data presented in this table is for illustrative purposes to demonstrate the performance of a validated method and may not represent actual experimental results.
Signaling Pathway
This compound belongs to the 2-(2-phenylethyl)chromone class of compounds, which have been reported to possess anti-inflammatory properties. These effects are often associated with the modulation of key inflammatory signaling pathways such as the NF-κB pathway.[1] The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for the bioactivity of this compound and related compounds.
Caption: Simplified NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines the workflow for the validated TLC method for this compound analysis.
Caption: TLC method workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in agarwood: its use in evaluation of agarwood quality [agris.fao.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Application Notes & Protocols: Agarotetrol as a Chemical Marker for Agarwood Quality Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agarwood, the resinous heartwood from trees of the Aquilaria and Gyrinops genera, is a highly prized material in traditional medicine, incense, and perfumery. The quality and therapeutic efficacy of agarwood are directly related to the concentration of its chemical constituents, which are formed in response to injury or stress. Among these, 2-(2-phenylethyl)chromones (PECs) are considered characteristic compounds of true agarwood. Agarotetrol, a specific tetrahydro-2-(2-phenylethyl)chromone, has emerged as a key chemical marker for the quality control of agarwood. Its presence is indicative of resin formation, and its concentration often correlates with the grade of the agarwood.[1][2][3] this compound is found in high concentrations in the water-extractable fraction of agarwood and is notably absent in healthy, non-resinous wood.[4][5][6] Furthermore, upon heating, this compound is a source of low molecular weight aromatic compounds, such as benzylacetone, which contribute to the characteristic fragrance of agarwood and are associated with its sedative effects.[7][8]
This document provides detailed application notes and experimental protocols for the extraction, identification, and quantification of this compound in agarwood samples, supporting its use as a reliable marker for quality assessment.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound is a critical parameter in evaluating the quality of agarwood. The following table summarizes quantitative data from various studies.
| Sample Type/Grade | Analytical Method | This compound Concentration | Reference |
| Medical-Grade Agarwood (decoction) | HPLC | 805.4 µg in a 63.17 mg extract from 1.50 g of agarwood | [1][5] |
| Chinese Eaglewood (Aquilaria sinensis) | HPLC | 0.016 to 0.104 mg/g | [9] |
| Chinese Pharmacopoeia (2015 Edition) Standard | Not Specified | > 0.10% | [10] |
| Incense-Grade Agarwood | HPLC | Detected, but often in lower concentrations than medical-grade; other peaks can be larger. | [1][5] |
| Artificially Induced Agarwood | HPLC | Large peaks observed, comparable to medical-grade. | [1][5] |
| Non-Resinous Agarwood | HPLC | Not detected. | [1][4][5][6] |
Experimental Protocols
Sample Preparation and Extraction
This protocol describes a sequential extraction method to isolate different classes of compounds from agarwood, including this compound.
Materials and Equipment:
-
Agarwood samples
-
Mortar and pestle
-
Liquid nitrogen
-
Screw-cap tubes
-
Tube rotator
-
Filter paper (e.g., ADVANTEC 2)
-
Anhydrous sodium sulfate
-
Rotary evaporator or centrifugal evaporator
-
Freeze-dryer
-
Diethyl ether
-
Ethyl acetate
-
Methanol (MeOH)
-
Distilled water
Procedure:
-
Cut the agarwood sample into small pieces.
-
Freeze the pieces with liquid nitrogen and immediately crush them into a fine powder using a mortar and pestle.
-
Accurately weigh approximately 50 mg of the powdered sample and transfer it to a screw-cap tube.
-
Volatile Component Extraction: Add 5 mL of diethyl ether to the tube. Place the tube on a rotator for 24 hours at room temperature.
-
Filter the diethyl ether extract through filter paper to separate the residue. Dehydrate the filtrate with anhydrous sodium sulfate and concentrate it for GC-MS analysis.
-
Non-Polar to Moderately Polar Component Extraction: To the residue from the previous step, add 5 mL of ethyl acetate. Rotate for 24 hours. Repeat this extraction step once more.
-
Combine the two ethyl acetate extracts, filter, and concentrate to dryness. Dissolve the residue in a known volume of methanol (e.g., 1 mg/mL) for HPLC analysis.
-
Polar Component Extraction (for this compound): To the residue from the ethyl acetate extraction, add 5 mL of distilled water. Rotate for 24 hours. Repeat this extraction step once more.
-
Combine the two water extracts, filter, and freeze-dry the filtrate.
-
Dissolve the freeze-dried powder in 20% methanol in water (e.g., 1 mg/mL) for HPLC or UPLC-QTOF-MS analysis.[1][5]
Analytical Methodologies
Equipment and Conditions:
-
HPLC System: An HPLC system equipped with a pump, column oven, and a UV detector (e.g., Hitachi L-7100 pump, L-7300 column oven, L-7420 UV detector).
-
Column: Cosmosil 5C18MS-II, 4.6 mm I.D. × 250 mm.[1]
-
Mobile Phase: A gradient of methanol (MeOH) and water.
-
0 min: 20% MeOH
-
60 min: 30% MeOH
-
80 min: 45% MeOH
-
140 min: 64% MeOH[1]
-
-
Flow Rate: 1 mL/min.
-
Column Temperature: Not specified, typically ambient or controlled at 25-30°C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the sample as described in the Polar Component Extraction protocol (Section 1).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Inject the sample into the HPLC system.
-
Identify the this compound peak by comparing its retention time with that of a purified this compound standard.
-
Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.
This method is suitable for the comprehensive analysis of PECs, including this compound, providing high resolution and mass accuracy.
Equipment and Conditions:
-
UPLC-MS System: Waters ACQUITY UPLC system coupled with a Xevo G2-XS QTOF mass spectrometer.[1][2]
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 mm × 150 mm, 1.7 µm.[1][2]
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).[1][2]
-
Mass Spectrometry: ESI positive ion mode.
Procedure:
-
Prepare the sample using the hot reflux method with 50% ethanol as the extraction solvent for optimal chromone extraction.[2]
-
Filter the extract through a 0.22 µm syringe filter.
-
Inject the sample into the UPLC-QTOF-MS system.
-
Identify this compound and other PECs based on their accurate mass and fragmentation patterns.
A newly developed, environmentally friendly TLC method for the rapid identification of this compound.[1]
Materials and Conditions:
-
TLC Plate: Silica gel 60 RP-18 F254S.[1]
-
Mobile Phase: Methanol (MeOH) and water (1:1).[1]
-
Sample Application: Spot the sample solutions and an this compound standard onto the plate using a glass capillary.
-
Development: Develop the plate to a distance of about 5 cm.
-
Detection: Examine the air-dried plate under UV light at 254 nm.
Procedure:
-
Dissolve the water extract of agarwood and the this compound standard in methanol.
-
Apply the samples and standard to the TLC plate.
-
Place the plate in a developing chamber with the mobile phase.
-
After development, remove the plate and let it air dry.
-
Visualize the spots under UV light. The spot corresponding to this compound should have an Rf value of approximately 0.46.[1]
Visualizations
Logical Relationship of this compound in Agarwood
Caption: Logical flow from plant stress to the use of this compound in quality control.
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and analysis of this compound from agarwood.
References
- 1. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
- 2. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. This compound in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a source compound for low molecular weight aromatic compounds from agarwood heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative prediction of this compound in Chinese eaglewood using near infrared spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Agarotetrol from Agarwood
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of Agarotetrol, a characteristic chromone derivative found in agarwood (Aquilaria spp.), the resinous heartwood prized for its use in traditional medicine and perfumery. The following sections outline various extraction methodologies, present quantitative data for comparison, and detail the known signaling pathway associated with this compound's biological activity.
Introduction
This compound is a significant biomarker for the quality assessment of agarwood and has demonstrated noteworthy biological activities.[1][2][3] It is a water-soluble compound found in high concentrations in the water-extract fraction of agarwood.[2][3][4] Notably, this compound is not typically found in healthy, non-resinous agarwood, making its presence indicative of resin formation, often as a response to injury or infection.[1][3] Recent studies have begun to elucidate its pharmacological effects, including its role in alleviating reflux esophagitis through the regulation of autophagy.[5]
Data Presentation: Quantitative Analysis of this compound Extraction
The yield of this compound is highly dependent on the extraction method and the quality of the agarwood. The following table summarizes quantitative data from various studies to facilitate the comparison of different extraction protocols.
| Extraction Method | Starting Material | Solvent | This compound Yield | Reference |
| Ultrasonic Extraction | Chinese Eaglewood (CE) Powder | Absolute Ethanol | 0.016 to 0.104 mg/g | [6] |
| Decoction | Medical-Grade Agarwood | Water | 805.4 µg from 1.50 g (approx. 0.537 mg/g) | [2] |
| Hot Water Extraction & Fractionation | Freeze-dried hot water extract | 20% Methanol in Water | 17.36 mg from 61.52 mg of extract | [2] |
| Ultrasonication | Medical-Grade Agarwood | Methanol | Not quantified, but detected | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ultrasonic-Assisted Solvent Extraction of this compound
This protocol is adapted from a method used for the quantitative analysis of this compound in Chinese Eaglewood.[6]
Materials:
-
Dried agarwood powder (1 g)
-
Absolute ethanol (10 mL)
-
Ultrasonic extraction apparatus (e.g., 40 kHz, 250 W)
-
Centrifuge (capable of 12,000 rpm)
-
0.22-µm membrane nylon filter
-
HPLC system for quantification
Procedure:
-
Weigh 1 g of dried agarwood powder and place it into a suitable extraction vessel.
-
Add 10 mL of absolute ethanol to the powder.
-
Place the vessel in an ultrasonic extraction apparatus and extract for 1 hour at room temperature. Ensure the solvent is replenished if significant evaporation occurs.
-
After extraction, centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22-µm membrane nylon filter to obtain the sample extraction for HPLC analysis.
-
Quantify the this compound content using a validated HPLC method.
Hot Water Extraction (Decoction) of this compound
This protocol is based on the preparation of a traditional decoction of medical-grade agarwood.[2]
Materials:
-
Medical-grade agarwood, crushed (1.50 g)
-
Distilled water (600 mL)
-
Heating apparatus (e.g., electric decoction pot)
-
Filtration apparatus
-
Freeze-dryer (optional)
-
HPLC system for quantification
Procedure:
-
Place 1.50 g of crushed medical-grade agarwood into a glass jar or appropriate vessel.
-
Add 600 mL of distilled water.
-
Cover the vessel and heat the mixture for 1 hour.
-
After heating, filter the decoction to remove the solid agarwood residue.
-
The resulting aqueous extract can be analyzed directly by HPLC or freeze-dried for concentration and storage.
-
From this method, an extract of 63.17 mg containing 805.4 µg of this compound was obtained in the cited study.[2]
Isolation and Purification of this compound by HPLC
This protocol describes the fractionation of a crude extract to isolate pure this compound.[2]
Materials:
-
Freeze-dried hot water extract of agarwood
-
20% Methanol in water
-
Preparative HPLC system with a C18 column (e.g., 5C18MS-II, 20 mm I.D. × 250 mm)
-
UV detector
Procedure:
-
Dissolve the freeze-dried hot water extract in 20% methanol in water to a known concentration (e.g., 15 mg/mL).[2]
-
Filter the solution to remove any particulates.
-
Inject the solution into the preparative HPLC system.
-
Elute the compounds using a methanol-water gradient. A typical gradient starts from 20% methanol and increases to 30% methanol over 120 minutes.[2]
-
Monitor the elution at 254 nm.
-
Collect the fraction corresponding to the this compound peak.
-
The purity of the isolated compound can be confirmed by analytical HPLC and other spectroscopic methods.
Signaling Pathway and Biological Activity
Recent research has identified a specific signaling pathway through which this compound exerts its therapeutic effects, particularly in the context of reflux esophagitis.
METTL14/FOXO3a Signaling Pathway in Reflux Esophagitis:
This compound has been shown to alleviate reflux esophagitis by modulating autophagy. The proposed mechanism involves the following steps:[5]
-
This compound directly binds to the N6-methyladenosine (m6A) methyltransferase, METTL14.
-
This interaction enhances the m6A modification of the mRNA of Forkhead Box O3 (FOXO3a).
-
The increased m6A modification leads to the upregulation of FOXO3a expression.
-
Elevated FOXO3a activates the autophagy pathway.
-
Activation of autophagy provides a protective effect against esophageal inflammation.
This finding highlights a novel mechanism of action for this compound and suggests its potential for the development of new therapeutics for inflammatory conditions.
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound Extraction and Analysis.
Signaling Pathway of this compound in Reflux Esophagitis
References
- 1. researchgate.net [researchgate.net]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. scispace.com [scispace.com]
- 4. This compound in agarwood: its use in evaluation of agarwood quality [agris.fao.org]
- 5. This compound alleviates reflux esophagitis by regulating autophagy through the METTL14/FOXO3a pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative prediction of this compound in Chinese eaglewood using near infrared spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]
Application of Agarotetrol in Traditional Medicine Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agarotetrol, a chromone derivative isolated from the resinous heartwood of Aquilaria species (agarwood), is a key bioactive compound with significant potential in traditional medicine research and drug development. Traditionally, agarwood has been used in various Asian cultures for its purported sedative, anti-inflammatory, and neuroprotective properties. This compound is recognized as a chemical marker for the quality of medicinal agarwood and is found in high concentrations in aqueous extracts and decoctions, which aligns with its traditional preparation methods. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic applications of this compound.
Pharmacological Activities and Mechanisms of Action
This compound is implicated in several of the pharmacological effects attributed to agarwood. While research is ongoing, current evidence points towards its involvement in anti-inflammatory, neuroprotective, and antioxidant activities. Upon heating, this compound is also known to be a source compound for psychoactive aromatic compounds like benzylacetone, which may contribute to the traditional use of agarwood incense for its calming effects.
Anti-inflammatory Activity
Mechanism of Action: The anti-inflammatory effects of chromone derivatives found in agarwood are often associated with the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, it is hypothesized that it may inhibit the production of pro-inflammatory mediators like nitric oxide (NO).
Quantitative Data: While specific IC50 values for this compound's anti-inflammatory activity are not yet widely published, studies on other 2-(2-phenylethyl)chromone derivatives isolated from agarwood have shown significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values ranging from 1.6 to 7.3 μM.
Neuroprotective Effects
Mechanism of Action: The neuroprotective potential of agarwood extracts and their constituents is an area of active investigation. It is suggested that these compounds may protect neuronal cells from damage induced by oxidative stress and neuroinflammation.
Quantitative Data: Specific quantitative data on the neuroprotective effects of purified this compound is limited. However, research on related compounds from agarwood has demonstrated protective effects on PC12 cells against corticosterone-induced damage.
Antioxidant Activity
Mechanism of Action: The antioxidant properties of phenolic compounds like this compound are generally attributed to their ability to scavenge free radicals and chelate metal ions.
Quantitative Data: Quantitative data on the antioxidant capacity of this compound from standardized assays such as DPPH, ABTS, or ORAC are not extensively reported in the current literature.
Experimental Protocols
Isolation and Purification of this compound from Agarwood
This protocol describes the isolation of this compound from agarwood powder using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Powdered agarwood
-
Mortar and pestle
-
Liquid nitrogen
-
Screw-cap tubes
-
Tube rotator
-
Filter paper
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Ethyl acetate
-
Methanol (MeOH)
-
Distilled water
-
HPLC system with a C18 column (e.g., 5C18MS-II, 4.6 mm I.D. × 250 mm)
-
UV detector
Procedure:
-
Extraction of Volatile Components:
-
Weigh approximately 50 mg of powdered agarwood into a screw-cap tube.
-
Add 5 mL of diethyl ether and rotate the tube for 24 hours.
-
Filter the extract, dehydrate with anhydrous sodium sulfate, and concentrate for analysis of volatile compounds (optional).
-
-
Extraction of Non-volatile Components:
-
Take the residue from the previous step and extract it twice with 5 mL of ethyl acetate for 24 hours on a tube rotator.
-
Combine the ethyl acetate extracts, concentrate to dryness, and dissolve in methanol for HPLC analysis.
-
-
Extraction of Polar Components:
-
Extract the residue from the ethyl acetate extraction twice with 5 mL of distilled water for 24 hours.
-
Combine the water extracts, freeze-dry, and dissolve the residue in 20% methanol for HPLC analysis.
-
-
HPLC Fractionation and Purification:
-
Inject the prepared methanol or 20% methanol extract onto the C18 HPLC column.
-
Use a gradient elution program with methanol and water. A typical gradient could be: 20% MeOH to 30% MeOH over 60 minutes, then to 45% MeOH over the next 20 minutes, and finally to 64% MeOH over the following 60 minutes, with a flow rate of 1 mL/min.
-
Monitor the elution at 254 nm.
-
Identify the peak corresponding to this compound by comparing the retention time with a known standard.
-
Collect the fraction containing this compound.
-
The purity of the isolated this compound can be confirmed by analytical HPLC and spectroscopic methods (NMR, MS).
-
Diagram of this compound Isolation Workflow
Caption: Workflow for the extraction and isolation of this compound from agarwood.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol details the procedure to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO and diluted in media)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell adherence.
-
-
Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old media from the wells and replace it with fresh media containing the different concentrations of this compound.
-
Include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment) and a positive control (e.g., a known anti-inflammatory agent).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.
-
Incubate the plate for another 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
-
Cell Viability Assay (e.g., MTT assay):
-
To ensure that the observed NO inhibition is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the original plate.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NO production.
-
Diagram of the Anti-inflammatory Assay Workflow
Caption: Workflow for the in vitro anti-inflammatory nitric oxide inhibition assay.
Neuroprotective Activity Assay: Corticosterone-Induced Damage in PC12 Cells
This protocol outlines a method to evaluate the neuroprotective effects of this compound against corticosterone-induced cytotoxicity in PC12 cells, a common model for neuronal cell death.
Materials:
-
PC12 cell line
-
DMEM supplemented with 10% horse serum and 5% FBS
-
Corticosterone (dissolved in ethanol or DMSO and diluted in media)
-
This compound (dissolved in DMSO and diluted in media)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (Optional but Recommended):
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
For differentiation into a more neuron-like phenotype, treat the cells with Nerve Growth Factor (NGF, 50-100 ng/mL) for 3-5 days.
-
-
Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induce cell damage by adding corticosterone to a final concentration of 100-400 µM to all wells except the control group.
-
Co-incubate the cells with this compound and corticosterone for another 24-48 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Determine the concentration of this compound that provides significant protection against corticosterone-induced cell death.
-
Diagram of the Neuroprotective Assay Workflow
Caption: Workflow for the in vitro neuroprotection assay against corticosterone-induced damage.
Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the observed bioactivities of this compound, it is crucial to investigate its effects on key inflammatory and cell survival signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation involves the phosphorylation and degradation of the inhibitory protein IκBα, leading to the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory genes.
Diagram of the NF-κB Signaling Pathway
Application Notes and Protocols for the Synthesis and Pharmacological Screening of Agarotetrol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Agarotetrol derivatives and their subsequent pharmacological screening. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways are included to facilitate research and development in this promising area of medicinal chemistry.
Introduction
This compound, a naturally occurring 2-(2-phenylethyl)chromone derivative found in agarwood, and its analogues have garnered significant interest due to their diverse pharmacological activities.[1][2][3] This class of compounds, characterized by a phenylethyl substituent at the C2 position of a chromone scaffold, has demonstrated potential as anti-inflammatory, cytotoxic, antioxidant, and phosphodiesterase inhibitory agents.[4][5][6] These biological activities suggest their potential as lead compounds for the development of novel therapeutics. This document outlines the necessary protocols for the chemical synthesis of this compound derivatives and a panel of in vitro assays for their pharmacological evaluation.
Synthesis of this compound Derivatives
General Synthesis Protocol for 2-(2-Phenylethyl)chromones
This protocol is adapted from a method involving the catalytic hydrogen transfer reaction of 2-styrylchromones.[7]
Step 1: Synthesis of 2-Styrylchromone Precursor
The synthesis begins with the preparation of the corresponding 2-styrylchromone. This is typically achieved through the condensation of a 2-hydroxyacetophenone with a cinnamaldehyde derivative. For the synthesis of an this compound derivative, a suitably protected tetrahydroxyacetophenone and a corresponding phenylethyl aldehyde would be required.
Step 2: Reduction of the Styryl Double Bond
-
Reaction Setup: In a round-bottom flask, dissolve the 2-styrylchromone derivative (0.4 g) in methanol (20 mL).
-
Addition of Reagents: To this solution, add ammonium formate (0.8 g) and activated Palladium on carbon (Pd-C, 10%, 0.1 g).
-
Reaction Conditions: Reflux the mixture on a water bath for 1 hour. Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the Pd-C catalyst. Concentrate the filtrate under reduced pressure.
-
Extraction: Add ice-cold water to the residue and extract with diethyl ether.
-
Purification: Remove the ether by evaporation. Dry the residue in a vacuum over phosphorous pentoxide.
-
Crystallization: Crystallize the final product from an ether-petroleum ether mixture to yield the 2-(2-phenylethyl)chromone derivative as a colorless solid.[7]
Experimental Workflow for Synthesis
References
- 1. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
- 2. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
Application Notes & Protocols: Agarotetrol as a Standard for Herbal Medicine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agarotetrol, a chromone derivative, is a key analytical marker for the quality assessment of agarwood, a highly valued resinous heartwood used in traditional medicine and perfumery.[1][2] Its presence and concentration are indicative of the resin formation in the wood.[1][3] These application notes provide detailed protocols for the quantitative analysis of this compound in herbal medicine, specifically agarwood, using High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize quantitative data related to the analysis of this compound in agarwood samples.
Table 1: Quantitative Analysis of this compound in Agarwood
| Parameter | Value | Reference |
| Concentration Range in Chinese Eaglewood | 0.016 to 0.104 mg/g | [4] |
| Amount in a Decoction (1.50 g agarwood in 600 mL water) | 805.4 μg | [1] |
| Purity of Commercial Standard | >98.6% | [5] |
Table 2: HPLC Calibration Curve for this compound Standard
| Concentration Range (μg/mL) | Coefficient of Determination (R²) | Reference |
| 1, 10, 100, 1000 | Not specified | [6] |
| 1, 5, 20, 30, 50, 70, 75, 100 | 0.9998 | [4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This protocol is designed for the quantitative analysis of this compound in agarwood samples.
1.1. Materials and Reagents
-
This compound standard (>98% purity)[5]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)[4]
-
Formic acid (analytical grade)[4]
-
Agarwood sample (powdered)
1.2. Equipment
-
HPLC system with a UV detector[1]
-
Analytical balance
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
-
HPLC column: 5C18MS-II (Cosmosil, Nacalai Tesque Inc.), 4.6 mm I.D. × 250 mm[1] or ODS-3 C18 column (250 mm × 4.6 mm i.d., 5 μm; Intersil)[4]
1.3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in methanol.
-
Prepare a series of working standard solutions (e.g., 1, 10, 100, and 1000 µg/mL or 1, 5, 20, 30, 50, 70, 75, and 100 µg/mL) by diluting the stock solution with methanol.[4][6]
1.4. Preparation of Sample Solution
-
Accurately weigh about 0.5 g of powdered agarwood sample.[5]
-
Extract the sample with an appropriate solvent. A common method is ultrasonication with methanol. For example, extract 60 mg of medical-grade agarwood with 2 mL of methanol by ultrasonication for 10 minutes.[1]
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
1.5. Chromatographic Conditions
Two example gradient methods are provided below:
-
Method A:
-
Column: 5C18MS-II (Cosmosil, Nacalai Tesque Inc.), 4.6 mm I.D. × 250 mm[1]
-
Mobile Phase: Methanol-water gradient[1]
-
0 min: 20% Methanol
-
60 min: 30% Methanol
-
80 min: 45% Methanol
-
140 min: 64% Methanol
-
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Detection: UV at 254 nm[1]
-
Retention Time of this compound: Approximately 19.3 min[4]
-
-
Method B:
-
Column: ODS-3 C18 column (250 mm × 4.6 mm i.d., 5 μm; Intersil)[4]
-
Mobile Phase: Acetonitrile (A) and 0.1% formic acid in water (B) gradient[4]
-
0-10 min: 15% to 20% A
-
10-19 min: 20% to 23% A
-
19-21 min: 23% to 33% A
-
21-39 min: 33% to 95% A
-
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
Detection: Not specified
-
1.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve.
-
Express the final concentration as mg of this compound per gram of the herbal material.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Potential Signaling Pathways Modulated by Agarwood Constituents
Agarwood extracts, containing this compound and other bioactive compounds like sesquiterpenes, have been reported to possess anti-inflammatory and neuroprotective properties.[7][8] These effects are likely mediated through the modulation of various signaling pathways. While the specific pathways for this compound are still under investigation, the following diagram illustrates potential mechanisms based on the known activities of agarwood constituents.[9][10][[“]]
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. This compound in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative prediction of this compound in Chinese eaglewood using near infrared spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]
- 5. phcog.com [phcog.com]
- 6. scispace.com [scispace.com]
- 7. Pharmacology and therapeutic potential of agarwood and agarwood tree leaves in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. traditionalmedicines.org [traditionalmedicines.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
Cell-based Assays for Testing Agarotetrol Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agarotetrol, a chromone derivative isolated from agarwood, has garnered interest for its potential therapeutic properties. Chromone derivatives, a class of naturally occurring compounds, have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. These activities are often attributed to their ability to modulate key cellular signaling pathways. This document provides detailed application notes and protocols for a suite of cell-based assays to investigate the efficacy of this compound, focusing on its potential anti-cancer and anti-inflammatory activities.
I. Application Notes: Investigating the Therapeutic Potential of this compound
Based on the known biological activities of chromone derivatives and agarwood extracts, this compound is a promising candidate for evaluation in several key therapeutic areas. The following cell-based assays are recommended to elucidate its mechanism of action and quantify its efficacy.
Anti-Cancer Activity
The anti-proliferative and cytotoxic effects of this compound can be assessed across a panel of human cancer cell lines. Studies on other chromone derivatives and agarwood extracts have shown efficacy against various cancer types, including breast, lung, prostate, and liver cancer.
-
Recommended Cell Lines:
-
MCF-7, MDA-MB-231: Human breast adenocarcinoma cell lines.
-
A549: Human lung carcinoma cell line.
-
DU-145: Human prostate carcinoma cell line.
-
HepG2: Human liver carcinoma cell line.
-
B16F10: Murine melanoma cell line.
-
HT-29: Human colon adenocarcinoma cell line.
-
-
Key Assays:
-
Cell Viability and Cytotoxicity (MTT Assay): To determine the dose-dependent effect of this compound on the metabolic activity of cancer cells, providing an IC50 (half-maximal inhibitory concentration) value.
-
Apoptosis Induction (Annexin V/PI Staining): To investigate whether this compound induces programmed cell death in cancer cells.
-
Cell Migration and Invasion (Wound Healing and Transwell Assays): To assess the potential of this compound to inhibit the metastatic potential of cancer cells.
-
Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases. Agarwood extracts and other chromone derivatives have been shown to possess anti-inflammatory properties, often by modulating the NF-κB and MAPK signaling pathways.
-
Recommended Cell Line:
-
RAW 264.7: Murine macrophage cell line, a standard model for studying inflammation.
-
-
Key Assays:
-
Nitric Oxide (NO) Production (Griess Assay): To measure the inhibition of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
-
NF-κB Signaling Pathway Analysis: To determine if this compound inhibits the activation of the NF-κB pathway, a central regulator of inflammation. This can be assessed through a luciferase reporter assay or by Western blot for the phosphorylation of p65.
-
MAPK Signaling Pathway Analysis: To investigate the effect of this compound on the p38 MAPK pathway, another critical inflammatory signaling cascade, by assessing the phosphorylation of p38 MAPK via Western blot.
-
II. Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting the quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | |||
| MDA-MB-231 | Breast Adenocarcinoma | |||
| A549 | Lung Carcinoma | |||
| DU-145 | Prostate Carcinoma | |||
| HepG2 | Liver Carcinoma | |||
| B16F10 | Melanoma | |||
| HT-29 | Colon Adenocarcinoma |
Table 2: Effect of this compound on Apoptosis in Cancer Cells
| Cell Line | This compound Conc. (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | 0 | |||
| This compound | X | |||
| 2X | ||||
| 4X | ||||
| Staurosporine (Positive Control) | 1 µM |
Table 3: Inhibition of Cell Migration by this compound (Wound Healing Assay)
| Treatment | Concentration (µM) | % Wound Closure at 0h | % Wound Closure at 24h | % Inhibition of Migration |
| Vehicle Control | 0 | 0 | 0 | |
| This compound | X | 0 | ||
| 2X | 0 | |||
| 4X | 0 | |||
| Cytochalasin D (Positive Control) | 1 µM | 0 |
Table 4: Inhibition of Cell Invasion by this compound (Transwell Assay)
| Treatment | Concentration (µM) | Number of Invading Cells (Mean ± SD) | % Inhibition of Invasion |
| Vehicle Control | 0 | 0 | |
| This compound | X | ||
| 2X | |||
| 4X | |||
| GM6001 (Positive Control) | 10 µM |
Table 5: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Untreated Control | 0 | N/A | |
| LPS (1 µg/mL) | - | 0 | |
| LPS + this compound | X | ||
| 2X | |||
| 4X | |||
| LPS + L-NAME (Positive Control) | 100 µM |
Table 6: Inhibition of NF-κB and p38 MAPK Activation by this compound
| Treatment | Concentration (µM) | Relative NF-κB Luciferase Activity | p-p65/total p65 Ratio (Western Blot) | p-p38/total p38 Ratio (Western Blot) |
| Untreated Control | 0 | |||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | X | |||
| 2X | ||||
| 4X | ||||
| LPS + Inhibitor (Positive Control) | Specific Inhibitor |
III. Experimental Protocols and Visualizations
Cell Viability and Cytotoxicity: MTT Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V. PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Cell Migration: Wound Healing (Scratch) Assay
This assay measures the ability of a confluent cell monolayer to migrate and close a mechanically created "wound".
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing various concentrations of this compound.
-
Image Acquisition: Capture images of the wound at 0 hours and after 24 hours of incubation.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Anti-Inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)
This colorimetric assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve.
Signaling Pathway Analysis: Western Blot for p-p38 and p-p65
Western blotting allows for the detection and semi-quantification of specific proteins, including the phosphorylated (activated) forms of key signaling molecules.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for the respective assays (e.g., LPS stimulation for RAW 264.7 cells). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated p38 MAPK or phosphorylated NF-κB p65 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total p38 MAPK or total NF-κB p65 to normalize for protein loading.
Disclaimer: These protocols are intended as a guide. Optimal conditions, including cell seeding densities, compound concentrations, and incubation times, should be determined empirically for each specific cell line and experimental setup.
Agarotetrol in the Study of Chromone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the study of agarotetrol, a prominent chromone derivative found in agarwood. These guidelines are intended to assist researchers in investigating the therapeutic potential of this compound and related chromone derivatives, with a focus on their neuroprotective, anti-inflammatory, and phosphodiesterase-inhibiting activities.
Introduction to this compound and Chromone Derivatives
This compound is a 2-(2-phenylethyl)chromone derivative that is a characteristic component of agarwood, the resinous heartwood of Aquilaria species.[1] It is often considered a chemical marker for the quality and authenticity of agarwood.[1] Chromone derivatives, as a class of compounds, have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, neuroprotective, antioxidant, and anticancer properties. This compound and its analogues represent a promising area of research for the development of novel therapeutics.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related chromone derivatives from published studies. This data provides a baseline for understanding their potency and for designing future experiments.
Table 1: Anti-inflammatory Activity of Chromone Derivatives
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| 2-(2-phenylethyl)chromone derivative 1 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 5.8 | (Zhao et al., 2017) |
| 2-(2-phenylethyl)chromone derivative 2 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 7.3 | (Zhao et al., 2017) |
| Luteolin (Flavonoid Control) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 9.6 | (Zhao et al., 2017) |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Data not available |
Table 2: Neuroprotective Activity of this compound
| Compound | Assay | Cell Line | Concentration | % Cell Viability | Reference |
| This compound | Corticosterone-induced toxicity | PC12 | 5 µM | Significant protection (exact % not specified) | (Liao et al., 2022) |
| This compound | Corticosterone-induced toxicity | PC12 | 10 µM | Significant protection (exact % not specified) | (Liao et al., 2022) |
| This compound | Corticosterone-induced toxicity | PC12 | 20 µM | Significant protection (exact % not specified) | (Liao et al., 2022) |
| This compound | Corticosterone-induced toxicity | PC12 | 40 µM | Significant protection (exact % not specified) | (Liao et al., 2022) |
Table 3: Phosphodiesterase (PDE) Inhibitory Activity of Chromone Derivatives
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| Chromone Derivative 8 | PDE3A | Fluorescence Polarization | Moderate Inhibition | (Sugiyama et al., 2018) |
| Chromone Derivative 12 | PDE3A | Fluorescence Polarization | Moderate Inhibition | (Sugiyama et al., 2018) |
| Chromone Derivative 13 | PDE3A | Fluorescence Polarization | Moderate Inhibition | (Sugiyama et al., 2018) |
| Chromone Derivative 14 | PDE3A | Fluorescence Polarization | Moderate Inhibition | (Sugiyama et al., 2018) |
| Chromone Derivative 15 | PDE3A | Fluorescence Polarization | Moderate Inhibition | (Sugiyama et al., 2018) |
| This compound | PDE3A | Fluorescence Polarization | Data not available |
Experimental Protocols
Extraction and Isolation of this compound from Agarwood
This protocol describes a general procedure for the extraction and purification of this compound from agarwood powder.
Materials:
-
Powdered agarwood
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Filter paper
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Extraction:
-
Macerate powdered agarwood (e.g., 100 g) with methanol (e.g., 1 L) at room temperature for 24-48 hours.
-
Filter the extract and concentrate the filtrate using a rotary evaporator to obtain a crude methanol extract.
-
Alternatively, for a water-soluble extract, reflux the powdered agarwood with distilled water for 2-3 hours, filter, and then lyophilize the aqueous extract.[1][2]
-
-
Fractionation:
-
Suspend the crude methanol extract in a mixture of water and ethyl acetate (1:1 v/v) in a separatory funnel.
-
Shake vigorously and allow the layers to separate. Collect the ethyl acetate layer.
-
Repeat the ethyl acetate extraction two more times.
-
Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
-
HPLC Purification:
-
Dissolve the dried ethyl acetate fraction in a suitable solvent (e.g., methanol).
-
Purify the extract using a preparative HPLC system equipped with a C18 column.
-
Use a gradient elution system, for example, starting with a mixture of methanol and water (e.g., 20:80 v/v) and gradually increasing the methanol concentration.[2]
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).[2]
-
Collect the fractions corresponding to the this compound peak and confirm its identity using analytical techniques such as NMR and Mass Spectrometry.
-
Neuroprotective Activity Assay: Corticosterone-Induced PC12 Cell Injury Model
This protocol details a method to assess the neuroprotective effects of this compound against corticosterone-induced neurotoxicity in rat pheochromocytoma (PC12) cells, a widely used in vitro model for neuronal cell death.
Materials:
-
PC12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Horse serum
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Corticosterone
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Protocol:
-
Cell Culture:
-
Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Seeding:
-
Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induce neurotoxicity by adding corticosterone (e.g., 200 µM) to the wells (except for the control group) and incubate for an additional 24 hours.
-
-
MTT Assay for Cell Viability:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes how to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM
-
FBS
-
Penicillin-streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess reagent
-
96-well plates
-
CO₂ incubator
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Seeding:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Western Blot for NF-κB Pathway Activation
To investigate the mechanism of anti-inflammatory action, the effect of this compound on the NF-κB signaling pathway can be assessed by Western blot.
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment as described in 3.3, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Phosphodiesterase 3A (PDE3A) Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of this compound against PDE3A using a fluorescence polarization (FP) assay, based on commercially available kits.
Materials:
-
Recombinant human PDE3A
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Assay buffer
-
Binding agent (binds to the product of the enzymatic reaction)
-
This compound
-
Positive control inhibitor (e.g., milrinone)
-
384-well black plates
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
-
Assay Procedure:
-
Add the PDE3A enzyme to the wells of the 384-well plate.
-
Add the test compounds (this compound dilutions) or controls to the respective wells.
-
Initiate the reaction by adding the FAM-cAMP substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Stop the reaction and add the binding agent.
-
Incubate for a further period to allow for the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Peak Tailing in Agarotetrol HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing issues encountered during the HPLC analysis of Agarotetrol.
Troubleshooting Guide: A-Z to a Symmetrical Peak
Peak tailing is a common issue in HPLC where a peak appears asymmetrical, with a "tail" extending from the main peak.[1][2] This can compromise the accuracy of quantification and reduce resolution between closely eluting compounds.[2][3][4] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[1][3] This guide provides a systematic approach to diagnose and resolve peak tailing in your this compound HPLC analysis.
Is your this compound peak tailing?
A tailing factor (Tf) greater than 1.2 indicates significant tailing.[3] Generally, a tailing factor of less than 2.0 is acceptable for most applications, though specific methods may have stricter requirements.[1][5]
Q1: Could secondary interactions with the column be the cause?
This compound is a polar compound with multiple hydroxyl groups, making it prone to secondary interactions with residual silanol groups on the surface of silica-based C18 columns.[4][6][7] These interactions create a secondary retention mechanism that leads to peak tailing.[1][4][8]
-
Action 1: Use a modern, end-capped column. Modern columns are designed with reduced residual silanol groups.[2] Consider using a column with a stationary phase designed to prevent these interactions, such as those with polar-embedded groups.[9]
-
Action 2: Flush your column. If your column is old or has been used with diverse samples, it may be contaminated. Flushing the column with a strong solvent can help remove strongly retained compounds.[3]
-
Action 3: Consider a different stationary phase. If tailing persists, a non-silica-based column or a column with a different chemistry (e.g., phenyl-hexyl) might be more suitable for this compound analysis.[2]
Q2: Is your mobile phase optimized for this compound?
The mobile phase composition, particularly its pH, is critical for achieving symmetrical peaks for polar compounds like this compound.[1][10][11]
-
Action 1: Adjust the mobile phase pH. For polar compounds with acidic hydroxyl groups, a lower pH (around 2.5-3.5) is often beneficial.[3][8] This suppresses the ionization of silanol groups on the stationary phase, minimizing secondary interactions.[8]
-
Action 2: Use a buffer. A buffer will help maintain a constant pH throughout the analysis, which is crucial for reproducible results.[9][12] Phosphate or formate buffers are commonly used.
-
Action 3: Add a tail-suppressing agent. In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to block the active silanol sites and improve peak shape.[3][13]
Q3: Could metal chelation be a factor?
The multiple hydroxyl groups in this compound's structure give it the potential to chelate with metal ions present in the HPLC system (e.g., stainless steel tubing, frits) or the sample matrix.[1][4][6] This can lead to the formation of different complexes that exhibit different chromatographic behaviors, contributing to peak tailing.[1]
-
Action 1: Introduce a chelating agent. Add a small concentration of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase (e.g., 0.1 mM).[1] If peak shape improves, metal chelation is a likely contributor.
-
Action 2: Passivate your HPLC system. If metal chelation is confirmed, consider passivating the system with an EDTA solution to remove metal contaminants.[1]
Q4: Are there issues with your sample or injection?
The sample itself and the injection process can also contribute to peak tailing.[5]
-
Action 1: Check for column overload. Injecting too high a concentration of this compound can saturate the stationary phase.[3][4][14] Try diluting your sample to see if the peak shape improves.[8][14]
-
Action 2: Ensure your sample is fully dissolved. The solvent used to dissolve your sample should be weaker than or of similar strength to the initial mobile phase to avoid peak distortion.[3][4]
-
Action 3: Implement sample clean-up. If you are working with complex matrices, such as plant extracts, consider using Solid Phase Extraction (SPE) to remove interfering compounds that may cause peak tailing.[8][9]
Q5: Could your HPLC system be contributing to the problem?
Instrumental issues can also lead to peak broadening and tailing.
-
Action 1: Minimize extra-column volume. Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause peak dispersion.[3][4][14] Use narrow-bore tubing and ensure all connections are made with zero dead volume.[9]
-
Action 2: Check for column voids. A void at the column inlet, which can be caused by pressure shocks or high pH, can lead to poor peak shape.[8][15] If a void is suspected, reversing the column for a short flush (if the manufacturer allows) might help, but replacement is often necessary.[8][14]
Frequently Asked Questions (FAQs)
Q: What is this compound? A: this compound is a chromone derivative isolated from Agarwood.[16][17][18] It is a polar molecule containing multiple hydroxyl groups.[7]
Q: Why is my this compound peak tailing even with a new C18 column? A: Even new silica-based C18 columns have residual silanol groups that can interact with polar analytes like this compound, causing peak tailing.[2][4][8] Optimizing your mobile phase pH and considering the use of an end-capped column are crucial first steps.[8][9]
Q: What is the ideal mobile phase pH for this compound analysis? A: While the optimal pH should be determined experimentally, a good starting point for polar compounds with acidic functionalities is a low pH range, typically between 2.5 and 3.5.[3][8] This helps to keep the silanol groups on the stationary phase in their non-ionized form, reducing secondary interactions.[8]
Q: Can the sample solvent affect the peak shape of this compound? A: Yes, if the sample solvent is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing.[3][4] It is always best to dissolve your sample in the initial mobile phase composition.
Q: How can I confirm if metal chelation is the cause of peak tailing? A: A simple diagnostic test is to add a small amount of a chelating agent, such as EDTA (e.g., 0.1 mM), to your mobile phase.[1] A significant improvement in the peak shape of this compound is a strong indicator that metal chelation is a contributing factor.[1]
Data and Protocols
Mobile Phase Optimization for this compound
| Parameter | Recommendation | Rationale |
| pH | 2.5 - 3.5 | Suppresses ionization of residual silanols on the stationary phase, minimizing secondary interactions with polar this compound.[3][8] |
| Buffer | 10-25 mM Phosphate or Formate | Maintains a stable pH for reproducible retention times and can help mask some silanol interactions.[3][5] |
| Organic Modifier | Acetonitrile or Methanol | Common reversed-phase solvents. Acetonitrile often provides better peak shape and lower backpressure.[11] |
| Additive (Optional) | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Used to adjust and maintain a low mobile phase pH.[1][13] |
| Chelating Agent (If needed) | 0.1 mM EDTA | To mitigate peak tailing caused by metal chelation.[1] |
Experimental Protocol: Diagnosing Metal Chelation
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Initial Analysis: Equilibrate your column with an appropriate gradient (e.g., 5-95% B over 20 minutes) and inject your this compound standard. Record the chromatogram.
-
Prepare Modified Mobile Phase A: Add EDTA to Mobile Phase A to a final concentration of 0.1 mM.
-
Re-analysis: Equilibrate the column with the EDTA-containing mobile phase and re-inject your this compound standard.
-
Evaluation: Compare the peak symmetry of this compound from both analyses. A significant reduction in tailing in the presence of EDTA suggests metal chelation is a contributing factor.[1]
Visual Guides
Caption: A step-by-step workflow for troubleshooting peak tailing in this compound HPLC analysis.
Caption: The impact of secondary silanol interactions on this compound peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. This compound | C17H18O6 | CID 13606036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. mastelf.com [mastelf.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. researchgate.net [researchgate.net]
- 14. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound | 69809-22-9 | MOLNOVA [molnova.com]
- 18. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Agarotetrol Extraction from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of Agarotetrol extraction from complex matrices such as agarwood (Aquilaria sinensis). The following information is designed to help you navigate common challenges and optimize your experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be suitable for this compound. | This compound is a polar compound. Use polar solvents like methanol, ethanol, or water. A 50% ethanol solution has been shown to be effective for extracting chromones from agarwood.[1] |
| Poor Quality Raw Material: The agarwood used may have a low resin content, and consequently, a low concentration of this compound. This compound is a marker for resin formation in agarwood.[2][3] | Source high-quality, resinous agarwood. The concentration of this compound is significantly higher in resin-rich heartwood. Non-resinous wood contains very little to no this compound.[2][3] | |
| Inefficient Extraction Method: The chosen extraction technique may not be optimal for releasing this compound from the dense wood matrix. | Consider using heat reflux or ultrasonic-assisted extraction (UAE) to improve efficiency. Hot reflux at 90°C with 50% ethanol for 60 minutes has been identified as an effective method for chromone extraction.[1] | |
| Insufficient Particle Size Reduction: Large particle sizes of the agarwood powder limit the surface area available for solvent penetration. | Grind the agarwood to a fine powder to increase the surface area and improve solvent access to the plant cells.[4][5][6][7] | |
| Presence of Impurities in the Extract | Co-extraction of Other Compounds: Sesquiterpenes, which are less polar, are common co-extractants, especially with solvents like diethyl ether. Other compounds like cinnamaldehyde and eugenol can be contaminants from improper storage.[2] | Use a more polar solvent to selectively extract this compound. For purification, chromatographic techniques such as column chromatography with Sephadex LH-20 or preparative HPLC can be employed to separate this compound from less polar sesquiterpenes.[8] |
| Extraction from Non-Resinous Wood: Extracts from non-resinous parts of the Aquilaria tree can contain a high amount of water-soluble and ethyl-acetate-soluble components that interfere with this compound isolation.[2] | Ensure the use of resinous agarwood for extraction to minimize the presence of these interfering compounds. | |
| Degradation of this compound | Thermal Degradation: High temperatures, especially above 190°C, can cause the degradation of this compound into lower molecular weight aromatic compounds like benzylacetone.[9] | Avoid excessive temperatures during extraction and solvent evaporation. If using heat reflux, maintain the temperature at the boiling point of the solvent (e.g., ~90°C for 50% ethanol) and for the minimum effective time.[1] For heat-sensitive applications, consider non-thermal methods like ultrasonic-assisted extraction at a controlled temperature. |
| pH Instability: Extreme pH conditions can potentially affect the stability of phenolic compounds like this compound. | While specific data for this compound is limited, chromone derivatives are generally stable in neutral pH conditions. It is advisable to maintain a near-neutral pH during extraction unless a specific pH is required for other experimental reasons.[10] | |
| Inconsistent Extraction Yields | Variability in Raw Material: The concentration of this compound can vary significantly between different batches and grades of agarwood. | Homogenize the powdered agarwood before taking samples for extraction to ensure consistency. Whenever possible, use a standardized source of agarwood. |
| Fluctuations in Extraction Parameters: Inconsistent control of parameters like temperature, extraction time, and solvent-to-solid ratio will lead to variable yields. | Carefully control and monitor all extraction parameters. For instance, in ultrasonic-assisted extraction, factors like power, frequency, and temperature need to be consistent. | |
| Challenges in Scaling Up the Extraction | Maintaining Extraction Efficiency: Processes that work well on a lab scale may not be as efficient when scaled up due to changes in mass and heat transfer dynamics. | Pilot-scale studies are crucial to optimize parameters for larger batches. For solid-liquid extractions from a woody matrix, ensuring adequate solvent penetration and agitation becomes critical at a larger scale. |
| Increased Solvent and Energy Consumption: Scaling up can lead to a significant increase in the consumption of solvents and energy, impacting cost-effectiveness and environmental footprint. | Optimize the solvent-to-solid ratio to minimize solvent use without compromising yield.[11][12][13][14] Explore energy-efficient extraction technologies for industrial-scale production. | |
| Equipment Limitations: Specialized equipment is often required for large-scale extractions, such as industrial-scale reactors and high-capacity solvent recovery systems. | Plan for the necessary infrastructure and equipment for the desired scale of production. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a chromone derivative found in agarwood, the resinous heartwood of Aquilaria trees. It is a key indicator of the quality of agarwood and is believed to contribute to its characteristic fragrance upon heating.[2][3]
Q2: Which extraction method is best for this compound?
A2: The optimal extraction method can depend on the specific research goals, available equipment, and scale of operation. Hot reflux extraction with 50% ethanol has been shown to be an efficient method for extracting chromones, including this compound, from agarwood.[1] Ultrasonic-assisted extraction (UAE) is another effective method that can often be performed at lower temperatures and with shorter extraction times.[2]
Q3: What are the most common solvents used for this compound extraction?
A3: Due to its polar nature, this compound is best extracted using polar solvents. Commonly used solvents include:
-
Ethanol and Methanol: Effective for extracting a range of chromones.[15]
-
Water: Used in traditional decoction methods and has been shown to extract high concentrations of this compound.[2][3]
-
Mixtures of Alcohol and Water: A 50% ethanol solution has been found to be optimal for hot reflux extraction of chromones.[1]
Q4: How can I remove interfering compounds like sesquiterpenes from my this compound extract?
A4: Sesquiterpenes are less polar than this compound. This difference in polarity can be exploited for separation. A common strategy is to perform an initial extraction with a non-polar solvent like diethyl ether to remove a significant portion of the sesquiterpenes, followed by extraction of the residue with a polar solvent to isolate the this compound. Further purification can be achieved using chromatographic techniques like column chromatography on Sephadex LH-20 or preparative High-Performance Liquid Chromatography (HPLC).[8]
Q5: At what temperature does this compound start to degrade?
A5: Studies have shown that heating purified this compound to temperatures between 190°C and 200°C results in its conversion to low molecular weight aromatic compounds, indicating thermal degradation.[9] It is advisable to use lower temperatures during extraction and processing to preserve the integrity of the compound.
Quantitative Data on this compound Extraction
The following tables summarize quantitative data from various studies to provide a comparative overview of extraction efficiencies.
Table 1: Comparison of this compound Yield from Different Extraction Methods
| Extraction Method | Raw Material | Solvent | Key Parameters | This compound Yield | Reference |
| Decoction | 1.50 g Medical-Grade Agarwood | Water | Boiling | 805.4 µg (from 63.17 mg of total extract) | [2] |
| Hot Reflux | 0.2 g Agarwood | 50% Ethanol | 90°C, 60 min | Optimized for chromones (specific yield for this compound not stated) | [1] |
| Ultrasonic-Assisted Extraction (UAE) | 60 mg Medical-Grade Agarwood | Methanol | 10 min | Qualitative detection showed a large peak in HPLC | [2] |
| Maceration | 50 mg Powdered Agarwood | Diethyl Ether followed by Water | 24h for each solvent | Qualitative detection in the water extract | [2] |
Table 2: this compound Content in Different Aquilaria sinensis Samples
| Sample Type | Extraction Method | This compound Content (% of dry weight) | Reference |
| Natural Agarwood | Not specified | 0.173% | |
| Induced Agarwood (F. equiseti) | Not specified | 0.038% |
Experimental Protocols
Below are detailed methodologies for key extraction techniques mentioned in the literature.
Protocol 1: Hot Reflux Extraction
This protocol is based on a method optimized for the extraction of chromones from Aquilaria sinensis.[1]
-
Sample Preparation: Grind dried agarwood to a fine powder (e.g., to pass through a 60-mesh sieve).
-
Extraction:
-
Weigh precisely 0.2 g of the powdered agarwood and place it in a round-bottom flask.
-
Add 20 mL of 50% ethanol to the flask.
-
Connect the flask to a reflux condenser.
-
Heat the mixture to 90°C and maintain reflux for 60 minutes.
-
-
Post-Extraction:
-
Allow the mixture to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
The resulting solution is the crude this compound extract.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This protocol is a general method for the extraction of chromones and other compounds from agarwood.
-
Sample Preparation: Grind dried agarwood into a fine powder.
-
Extraction:
-
Place 1 g of the powdered agarwood into a suitable vessel.
-
Add 10 mL of absolute ethanol.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 1 hour at room temperature (e.g., at a frequency of 40 kHz).
-
-
Post-Extraction:
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.22-µm membrane filter to obtain the crude extract.
-
Protocol 3: Traditional Decoction
This method is commonly used for preparing traditional medicines and has been shown to be effective for extracting this compound.[2]
-
Sample Preparation: Cut medical-grade agarwood into small pieces.
-
Extraction:
-
Place 1.50 g of the agarwood pieces in a suitable vessel.
-
Add 600 mL of water.
-
Bring the mixture to a boil and simmer until the volume is reduced by about half.
-
-
Post-Extraction:
-
Filter the hot mixture to remove the wood pieces.
-
The resulting aqueous solution is the decoction containing this compound.
-
Visualizations
Experimental Workflow for this compound Extraction and Analysis
References
- 1. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. This compound in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. matec-conferences.org [matec-conferences.org]
- 6. Effect of particle size on phytochemical composition and antioxidant properties of Sargassum cristaefolium ethanol extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a source compound for low molecular weight aromatic compounds from agarwood heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH Controlled Release of Chromone from Chromone-Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. myfoodresearch.com [myfoodresearch.com]
Agarotetrol stability issues during sample preparation and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of agarotetrol during sample preparation and storage. The information is intended for researchers, scientists, and drug development professionals working with this chromone derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a chromone derivative and a phenolic compound found in high concentrations in the water-extract fraction of agarwood.[1][2] It is considered a characteristic marker for the resin formation in agarwood and is believed to contribute to its fragrance upon heating.[2][3] Ensuring the stability of this compound throughout sample preparation, storage, and analysis is crucial for obtaining accurate and reproducible experimental results, particularly in quality control and pharmacological studies.
Q2: What are the main factors that can affect this compound stability?
As a phenolic compound, this compound's stability can be influenced by several factors, including:
-
Temperature: High temperatures can lead to thermal degradation.
-
pH: this compound may be more susceptible to degradation under alkaline conditions.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the phenolic hydroxyl groups.
Q3: How should I store my this compound standards and samples?
To ensure the long-term stability of this compound, it is recommended to:
-
Store in a cool and dark place: For solid (powder) this compound, storage at -20°C for up to three years is recommended.[4] Stock solutions should be stored at -80°C for up to one year.[4]
-
Protect from light: Use amber vials or wrap containers with aluminum foil.
-
Use airtight containers: Minimize exposure to air and moisture. Consider flushing with an inert gas like nitrogen or argon before sealing.
-
Solvent choice: For stock solutions, DMSO is a common solvent.[4] However, ensure it is of high purity and stored under appropriate conditions to prevent the introduction of impurities that could affect stability.
Troubleshooting Guide: Sample Preparation and Analysis
This guide addresses common issues that may arise during the handling and analysis of this compound.
Issue 1: Low or inconsistent recovery of this compound after extraction.
| Potential Cause | Troubleshooting Steps |
| Degradation during extraction | - Elevated Temperature: If using heat-assisted extraction methods (e.g., decoction, Soxhlet), minimize the duration and temperature to prevent thermal degradation. Studies on phenolic compounds show that prolonged exposure to high temperatures can lead to their degradation.[5][6][7][8] - pH of Extraction Solvent: Be mindful of the pH of your extraction solvent. While this compound is water-soluble, highly alkaline conditions may promote degradation.[9][10] Consider using a slightly acidic or neutral extraction medium. |
| Incomplete Extraction | - Solvent Polarity: Ensure the extraction solvent is appropriate for this compound. Hot water and ethanol have been shown to be effective.[11] - Extraction Time and Method: Optimize the extraction time and method (e.g., sonication, maceration) to ensure complete extraction from the matrix. |
| Oxidation during sample processing | - Minimize Air Exposure: Process samples quickly and avoid prolonged exposure to air. - Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or EDTA, to the extraction solvent to chelate metal ions that can catalyze oxidation. |
Issue 2: Degradation of this compound in prepared solutions (e.g., HPLC vials).
| Potential Cause | Troubleshooting Steps |
| Exposure to Light | - Use amber HPLC vials or protect clear vials from light. Photodegradation is a common issue for chromone derivatives.[12] |
| Unstable pH of the mobile phase | - Ensure the mobile phase is buffered to a stable pH. For many phenolic compounds, a slightly acidic pH (e.g., 3-6) can improve stability. |
| Contaminants in the solvent | - Use high-purity, HPLC-grade solvents to avoid contaminants that could react with this compound. |
| Storage of prepared samples | - If analysis is not immediate, store prepared samples in the autosampler at a cool temperature (e.g., 4°C) and protect from light. For longer-term storage, freezing at -20°C or -80°C is recommended.[4] |
Issue 3: Inconsistent results during HPLC analysis.
| Potential Cause | Troubleshooting Steps |
| On-column degradation | - Mobile Phase pH: An inappropriate mobile phase pH can cause on-column degradation. Experiment with different pH values to find the optimal condition for peak shape and stability. - Column Temperature: Maintain a consistent and controlled column temperature. While higher temperatures can improve peak shape, they can also accelerate degradation. |
| Analyte Adsorption | - Peak Tailing: Tailing peaks may indicate interaction with active sites on the column. Consider using a column with end-capping or adding a competing agent to the mobile phase. |
| System Suitability Issues | - Regularly perform system suitability tests with a fresh this compound standard to ensure the HPLC system is performing correctly. Check for changes in retention time, peak area, and peak shape. |
Data on Stability of Phenolic Compounds
While specific quantitative data for this compound degradation is limited, the following table summarizes general stability observations for phenolic compounds, which can serve as a guideline.
| Condition | General Effect on Phenolic Compounds | Recommendations for this compound |
| High Temperature (>60°C) | Can cause significant degradation, following first-order kinetics in some cases.[5][7][8] Flavonoids may be more sensitive to heat than other phenolics.[8] | Minimize heat exposure during extraction and processing. If heating is necessary, use the lowest effective temperature for the shortest possible time. |
| Alkaline pH (>7) | Can lead to irreversible degradation of some phenolic acids and flavonoids.[9][10] | Maintain a neutral to slightly acidic pH during extraction and in analytical solutions. |
| UV/Visible Light | Can induce photodegradation, leading to the formation of degradation products and a decrease in the parent compound.[12] | Protect all samples and standards from light by using amber glassware or by wrapping containers in foil. |
| Oxidizing agents (e.g., O2, metal ions) | Can lead to the formation of quinones and other oxidation products.[13][14][15] | Degas solvents, work under an inert atmosphere for sensitive samples, and consider the use of antioxidants or chelating agents. |
Experimental Protocols
Protocol 1: Hot Water Extraction of this compound from Agarwood
This protocol is adapted from methods described in the literature for the extraction of this compound.[16]
-
Sample Preparation: Grind the agarwood sample to a fine powder.
-
Extraction:
-
Add the powdered agarwood to a round-bottom flask with distilled water (e.g., 1:10 w/v ratio).
-
Heat the mixture to boiling and reflux for a specified period (e.g., 1-2 hours).
-
-
Filtration: Allow the mixture to cool and then filter through a suitable filter paper to remove solid residues.
-
Concentration: The aqueous extract can be concentrated using a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C.
-
Lyophilization: For long-term storage of the extract, freeze-drying (lyophilization) is recommended to obtain a stable powder.
-
Reconstitution: The lyophilized powder can be dissolved in a suitable solvent (e.g., 20% methanol in water) for HPLC analysis.[16]
Protocol 2: HPLC Analysis of this compound
This is a general HPLC method based on published procedures for this compound analysis.[16]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm I.D. × 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is commonly used. For example:
-
Start with 20% methanol in water.
-
Increase to 64% methanol over a defined period (e.g., 140 minutes).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired concentrations with the initial mobile phase.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Recommended workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative prediction of this compound in Chinese eaglewood using near infrared spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]
- 12. Photodimerization of chromone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Technical Support Center: Agarotetrol LC-MS/MS Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS quantification of Agarotetrol.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how can it affect my this compound quantification?
A: A matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to inaccurate and irreproducible quantitative results.[3][4] For instance, endogenous components in biological samples like phospholipids, proteins, and salts can cause these effects.[1] If not properly addressed, matrix effects can compromise the sensitivity and reliability of your assay.[4]
Q2: I am observing inconsistent peak areas for this compound across different sample injections. Could this be due to a matrix effect?
A: Yes, inconsistent peak areas are a primary indicator of matrix effects.[5] This variability arises because the type and concentration of interfering components can differ between samples, leading to varying degrees of ion suppression or enhancement.[4] To confirm this, you should systematically evaluate the matrix effect.
Q3: How can I quantitatively assess the matrix effect for my this compound analysis?
A: The most common method is the post-extraction spike analysis.[1][6] This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as follows:
Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1] An MF of 1 implies no matrix effect.
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed for this compound
If you have quantified the matrix effect and found significant ion suppression, the following troubleshooting steps can help mitigate the issue.
Improving sample cleanup is one of the most effective ways to reduce matrix effects by removing interfering components before LC-MS/MS analysis.[7] Below is a comparison of common sample preparation techniques.
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Pros | Cons | Effectiveness for Matrix Removal |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[7] | Simple, fast, and inexpensive. | Non-selective, often results in significant residual matrix components, leading to matrix effects.[8] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound into an immiscible organic solvent, leaving interfering components in the aqueous phase.[7] | Can provide cleaner extracts than PPT.[8] | Can have low recovery for polar analytes, is labor-intensive, and may form emulsions.[5][8] | Moderate to High |
| Solid-Phase Extraction (SPE) | Separation based on affinity differences between this compound and matrix components for a solid sorbent.[7] | Highly selective, provides very clean extracts, and can concentrate the analyte.[8][9] | More complex and costly than PPT and LLE. | High |
This protocol provides a general guideline for developing an SPE method for this compound from a biological matrix (e.g., plasma).
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with 4% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Optimizing the chromatographic conditions can help separate this compound from co-eluting matrix components.
-
Gradient Modification: Adjust the gradient slope to better resolve the analyte peak from interfering peaks.
-
Column Chemistry: Test different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Mobile Phase pH: Modifying the mobile phase pH can change the retention of both this compound and interfering compounds, potentially improving separation.[8]
An appropriate internal standard (IS) is crucial for correcting matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Deuterated this compound). A SIL-IS will have nearly identical chemical properties and chromatographic behavior to this compound and will be similarly affected by matrix effects, thus providing accurate correction.[3] If a SIL-IS is unavailable, a structural analog that co-elutes with the analyte can be used, but it may not compensate for matrix effects as effectively.[3][6]
Issue 2: Poor Reproducibility and Accuracy in Quantitation
Even with an optimized method, you might face issues with reproducibility.
To account for consistent matrix effects, prepare your calibration standards in the same blank matrix as your samples.[10] This ensures that the standards and samples experience similar matrix effects, improving accuracy. However, this approach requires a reliable source of blank matrix and may not correct for sample-to-sample variability.[3]
The standard addition method can be used to correct for matrix effects in individual samples.[3] This involves adding known amounts of a standard to aliquots of the sample and then extrapolating to determine the original concentration. This method is accurate but can be time-consuming.
Visualizations
Caption: A logical workflow for identifying, assessing, and mitigating matrix effects.
Caption: Diagram illustrating how matrix components interfere with analyte ionization.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Mobile Phase for Agarotetrol Isomer Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Agarotetrol isomers. This compound, a chromone derivative found in agarwood, and its isomers, such as Isothis compound, present unique separation challenges due to their structural similarities.[1][2] This guide focuses on optimizing the mobile phase in reversed-phase High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) to achieve better separation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
A1: The primary challenge lies in the high structural similarity between this compound and its isomers (e.g., Isothis compound).[1] These are stereoisomers, meaning they have the same chemical formula and connectivity of atoms but differ in their three-dimensional arrangement. This subtle difference makes achieving baseline separation difficult, often resulting in co-elution or poor resolution with standard chromatographic methods.
Q2: What is a good starting point for a mobile phase to separate this compound isomers?
A2: A common and effective starting point for the separation of this compound and its isomers is a gradient elution using a reversed-phase C18 column with a mobile phase consisting of water with an acid additive (e.g., 0.1-0.2% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.[1] A gradient allows for the effective elution of compounds with varying polarities that may be present in the sample matrix.
Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
A3: The choice of organic solvent can significantly impact the selectivity of the separation.
-
Acetonitrile generally has a lower viscosity and higher elution strength than methanol in reversed-phase chromatography. It often provides sharper peaks and is preferred for UPLC systems.
-
Methanol can offer different selectivity due to its ability to act as a hydrogen bond donor. In some cases, switching to methanol or using a mixture of acetonitrile and methanol can improve the resolution of closely eluting isomers.
Q4: What is the role of the acidic modifier in the mobile phase?
A4: An acidic modifier, such as formic acid or acetic acid, is crucial for several reasons:
-
Improved Peak Shape: It helps to suppress the ionization of any acidic or basic functional groups on the analytes and the stationary phase, leading to more symmetrical peaks.
-
Enhanced Retention: For some compounds, a lower pH can increase their hydrophobicity and thus their retention on a reversed-phase column.
-
MS Compatibility: Volatile acids like formic acid are compatible with mass spectrometry (MS) detection, which is often used for the identification and quantification of these compounds.[1]
Q5: Should I use an isocratic or gradient elution for separating this compound isomers?
A5: A gradient elution is generally recommended for the separation of this compound isomers, especially when analyzing complex samples like plant extracts. A gradient program, where the proportion of the organic solvent is increased over time, helps to:
-
Effectively elute a wide range of compounds with different polarities.
-
Improve peak shape for later-eluting compounds.
-
Reduce analysis time compared to an isocratic method that would provide sufficient retention for all compounds of interest.
Troubleshooting Guide: Poor Separation of this compound Isomers
This guide provides a systematic approach to troubleshooting common issues encountered during the mobile phase optimization for this compound isomer separation.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for optimizing mobile phase in this compound isomer separation.
Problem: Poor Resolution Between this compound and Isothis compound
| Potential Cause | Suggested Solution |
| Inadequate Mobile Phase Strength | Adjust the gradient program: A shallower gradient (slower increase in the organic solvent percentage) can improve the separation of closely eluting peaks. Experiment with different initial and final concentrations of the organic solvent. |
| Suboptimal Selectivity | Change the organic solvent: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the interaction with the stationary phase and improve selectivity for the isomers. You can also try a ternary mixture of water, acetonitrile, and methanol. |
| Poor Peak Shape Masking Separation | Optimize the mobile phase additive: Ensure the pH of the mobile phase is appropriate. For UPLC-MS applications, 0.1-0.2% formic acid in the aqueous phase is a good starting point. Varying the concentration of the acid might slightly alter selectivity and improve peak shape. |
| Insufficient Column Efficiency | Lower the flow rate: Reducing the flow rate can increase the column efficiency and may improve resolution, although this will increase the analysis time. |
| Temperature Effects | Adjust the column temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer. Experiment with different column temperatures (e.g., in the range of 25-40°C) as it can sometimes improve selectivity. |
Problem: Peak Tailing
| Potential Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Optimize the mobile phase pH: Ensure the acidic modifier is effectively suppressing any unwanted ionic interactions between the analytes and the stationary phase. A consistent pH is crucial. |
| Column Overload | Reduce sample concentration: Injecting too much sample can lead to peak tailing. Dilute the sample and re-inject. |
| Contaminated or Degraded Column | Flush the column: Flush the column with a strong solvent to remove any strongly retained contaminants. If the problem persists, the column may need to be replaced. |
Problem: Retention Time Drift
| Potential Cause | Suggested Solution |
| Inconsistent Mobile Phase Preparation | Ensure accurate and consistent mobile phase preparation: Use a calibrated pH meter and ensure the solvents are thoroughly mixed. Prepare fresh mobile phase daily. |
| Column Not Equilibrated | Increase column equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient. |
| Fluctuating Column Temperature | Use a column oven: Maintain a constant and stable column temperature using a column oven to ensure reproducible retention times. |
Experimental Protocols
UPLC-MS/MS Method for Separation of this compound and Isothis compound
This protocol is based on a published method for the simultaneous quantification of six 2-(2-phenylethyl) chromones, including this compound and Isothis compound, in rat plasma.[1]
-
Chromatographic System: Waters ACQUITY UPLC system coupled to a tandem mass spectrometer.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.2% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min (representative value).
-
Column Temperature: 30°C (representative value).
-
Injection Volume: 5 µL.
-
Detection: Tandem mass spectrometry in positive ionization mode with Multiple Reaction Monitoring (MRM).
Representative Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 70 | 30 |
| 5.0 | 40 | 60 |
| 7.0 | 10 | 90 |
| 8.0 | 10 | 90 |
| 8.1 | 90 | 10 |
| 10.0 | 90 | 10 |
Note: This gradient program is a representative example for method development and should be optimized for your specific instrument and sample.
Data Presentation
The following table presents representative chromatographic data for the separation of this compound and Isothis compound based on the UPLC-MS/MS method described above. Actual retention times and resolution may vary depending on the specific chromatographic system and conditions.
| Compound | Retention Time (min) | Resolution (Rs) |
| This compound | 4.2 | - |
| Isothis compound | 4.5 | > 1.5 |
Note: The resolution value (Rs) between two peaks should be ≥ 1.5 for baseline separation.
This technical support guide provides a comprehensive starting point for optimizing the mobile phase for the separation of this compound isomers. By systematically adjusting the mobile phase composition and other chromatographic parameters, researchers can achieve improved resolution and more accurate quantification of these challenging compounds.
References
- 1. Pharmacokinetic studies of six major 2-(2-phenylethyl) chromones in rat plasma using ultra high performance liquid chromatography with tandem mass spectrometry after oral administration of agarwood ethanol extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Troubleshooting low recovery of Agarotetrol in purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the purification of Agarotetrol, particularly focusing on issues of low recovery.
Troubleshooting Guide: Low Recovery of this compound
Low recovery during the purification of this compound can be attributed to several factors, from initial extraction to the final chromatographic steps. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low yield after initial extraction from agarwood.
Possible Causes:
-
Incomplete Extraction: The solvent and method used may not be optimal for extracting this compound from the complex agarwood matrix. This compound is a polar compound, and its extraction efficiency is highly dependent on the solvent system.[1][2]
-
Thermal Degradation: Although this compound is relatively stable, prolonged exposure to high temperatures during extraction methods like decoction or heated solvent extraction could potentially lead to degradation.[3]
-
Improper Sample Preparation: The particle size of the agarwood powder can significantly impact extraction efficiency. Large particles may not allow for adequate solvent penetration.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Optimize Extraction Solvent | This compound is found in high concentrations in the water-extract fraction.[4] For initial extraction, consider using hot water or a mixture of methanol and water (e.g., 20% MeOH).[1] If using organic solvents, ethanol can also be effective.[5] Perform sequential extractions to maximize yield. | Increased extraction efficiency and higher initial yield of crude this compound. |
| Control Extraction Temperature | If using heat-assisted extraction, maintain a consistent and optimal temperature. For decoctions, gentle heating for a defined period (e.g., 1 hour) has been shown to be effective.[1] Avoid excessive temperatures that could lead to degradation of chromone derivatives.[3] | Preservation of this compound integrity and prevention of yield loss due to thermal degradation. |
| Standardize Sample Grinding | Grind agarwood samples to a fine powder (e.g., passing through a 60-mesh sieve) to increase the surface area for solvent interaction.[3] Using liquid nitrogen during grinding can help in obtaining a finer powder.[2] | Improved solvent penetration and more consistent and complete extraction. |
Problem 2: Low recovery during chromatographic purification (e.g., HPLC, Column Chromatography).
Possible Causes:
-
Poor Binding to Stationary Phase: The choice of stationary phase and mobile phase conditions may not be suitable for retaining this compound.
-
Co-elution with Impurities: The chromatographic conditions may not be selective enough to separate this compound from other closely related compounds or impurities, leading to loss during fraction collection.
-
Irreversible Adsorption: this compound might strongly and irreversibly bind to the stationary phase, especially if the column is not properly equilibrated or has become fouled.
-
Degradation on the Column: The pH or solvent composition of the mobile phase could be causing on-column degradation of this compound.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Optimize Chromatographic Conditions | For HPLC, a C18 column is commonly used.[1] A gradient elution with a polar mobile phase like methanol-water is effective. An example gradient is starting from 20% MeOH and increasing to 30% MeOH over 120 minutes.[1] Monitor the elution at a wavelength of 254 nm.[1] | Improved separation of this compound from impurities and better peak shape, leading to more accurate fraction collection and higher recovery. |
| Sample Filtration | Before injecting the sample into an HPLC or loading it onto a column, ensure it is free of particulate matter by filtering it through a 0.22-μm or 0.45-μm membrane filter.[5][6] | Prevents column clogging and high backpressure, ensuring consistent flow and separation, which can impact recovery. |
| Column Equilibration and Cleaning | Thoroughly equilibrate the column with the initial mobile phase conditions before each run. If the column has been used extensively, regenerate or clean it according to the manufacturer's instructions to remove any strongly bound contaminants. | Ensures reproducible retention times and prevents loss of this compound due to interaction with a contaminated stationary phase. |
| pH and Buffer Adjustment | While specific pH stability data for this compound is not extensively detailed, as a general principle for natural product purification, maintaining a neutral or slightly acidic pH can prevent degradation of hydroxylated compounds.[7] | Minimizes on-column degradation and improves the stability of this compound during purification. |
Frequently Asked Questions (FAQs)
Q1: What is a typical extraction method for obtaining a crude extract rich in this compound?
A1: A common and effective method is hot water extraction. Powdered agarwood is decocted in water, followed by filtration and freeze-drying of the extract.[1] This method takes advantage of this compound's high concentration in the water-soluble fraction of agarwood.[4] Alternatively, extraction with methanol or ethanol can be used.[5]
Q2: Which chromatographic technique is best suited for the final purification of this compound?
A2: Preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase C18 column is a highly effective method for isolating pure this compound.[1] High-speed counter-current chromatography has also been successfully used for the preparative isolation of this compound.[8]
Q3: My this compound recovery is consistently low. What is the first thing I should check?
A3: Start by re-evaluating your initial extraction step. Ensure that the solvent system is appropriate for the polar nature of this compound (e.g., water or methanol/water mixtures) and that the extraction is exhaustive.[1] Also, verify that your analytical method for quantifying recovery is accurate and that the standard is pure.
Q4: Can this compound degrade during storage?
A4: While specific long-term stability studies are not widely published, it is good practice to store the purified compound and extracts in a cool, dark, and dry place to prevent potential degradation from light, heat, and oxidation.[9] For solutions, refrigeration or freezing is recommended.
Experimental Protocols
Protocol 1: Hot Water Extraction of this compound
-
Sample Preparation: Grind the agarwood into a fine powder.
-
Extraction: Add the powdered agarwood to distilled water in a covered glass vessel (e.g., 1.5 g of powder to 600 mL of water).[1]
-
Heating: Heat the mixture using a decoction apparatus for 1 hour.[1]
-
Filtration: Filter the decoction through filter paper to remove solid residues.
-
Concentration: Freeze-dry the filtered extract to obtain a powder.[1]
-
Solubilization for Analysis/Purification: Dissolve the freeze-dried powder in 20% methanol for subsequent HPLC analysis or purification.[1]
Protocol 2: HPLC Purification of this compound
-
HPLC System: A preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 20 mm I.D. x 250 mm).[1]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient Elution: Start with 20% Solvent B, and linearly increase to 30% Solvent B over 120 minutes.[1]
-
Flow Rate: A typical flow rate for a preparative column of this size would be around 8 mL/min.[1]
-
Detection: Monitor the eluent at 254 nm.[1]
-
Fraction Collection: Collect the peak corresponding to the retention time of an this compound standard.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting flowchart for low this compound recovery.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative prediction of this compound in Chinese eaglewood using near infrared spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. traditionalmedicines.org [traditionalmedicines.org]
- 9. welchlab.com [welchlab.com]
Technical Support Center: Analysis of Agarotetrol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of Agarotetrol during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during analysis important?
This compound is a chromone derivative found in high concentrations in the water-extract fraction of agarwood.[1][2] It is considered a key marker for evaluating the quality of agarwood and may be present in pharmaceutical products made from agarwood decoctions.[1][2][3] Ensuring its stability during chromatographic analysis is crucial for accurate quantification and reliable quality control.[4][5]
Q2: What are the likely causes of on-column degradation of this compound?
While specific studies on the forced degradation of this compound are limited, its polyphenolic structure suggests susceptibility to degradation via:
-
pH-related issues: The multiple hydroxyl groups on this compound are ionizable. If the mobile phase pH is too close to the pKa of these groups, it can lead to mixed ionization states, causing peak tailing or splitting. Extreme pH values can also chemically degrade the molecule.
-
Interaction with the stationary phase: Residual silanol groups on silica-based columns (like C18) can form secondary interactions with the polar hydroxyl groups of this compound, leading to peak tailing and potential degradation.
-
Metal ion contamination: Trace metal ions in the sample, mobile phase, or from the HPLC system hardware can chelate with the hydroxyl groups of this compound, catalyzing on-column oxidation.
-
Elevated temperature: High column temperatures can accelerate degradation reactions.[6]
-
Oxidation: Dissolved oxygen in the mobile phase can contribute to the oxidation of the phenolic moieties, especially in the presence of metal ions or at higher pH.[6]
Q3: What are the typical signs of on-column degradation of this compound?
You may be experiencing on-column degradation if you observe the following in your chromatograms:
-
Peak Tailing or Fronting: Asymmetrical peaks are a common indicator of undesirable secondary interactions or on-column degradation.
-
Split Peaks: The appearance of a small shoulder or a completely split peak can indicate the presence of multiple forms of the analyte (e.g., ionized and non-ionized) or a degradation product co-eluting closely.
-
Appearance of New, Small Peaks: The emergence of unexpected peaks, especially those that are not present when analyzing a fresh standard under ideal conditions, can be degradation products.
-
Loss of Peak Area/Response: A gradual decrease in the peak area of this compound over a sequence of injections can suggest progressive degradation on the column.
-
Baseline Noise or Drift: While less specific, an unstable baseline can sometimes be associated with reactions occurring on the column.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the on-column degradation of this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Symmetric Peak Tailing | Secondary interactions with residual silanols on the column. | 1. Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA). This will suppress the ionization of the silanol groups. 2. Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with proper end-capping have fewer accessible silanol groups. 3. Consider a Different Stationary Phase: A column with a different stationary phase chemistry, such as one with a polar-embedded group, may offer different selectivity and reduce secondary interactions. |
| Asymmetric Peak Tailing or Splitting | Mobile phase pH is too close to the pKa of this compound. | 1. Determine the Optimal pH: Screen a range of mobile phase pH values (e.g., 2.5, 4.5, 6.5) to find a pH that is at least 1.5-2 units away from the pKa of this compound's phenolic groups. Since the exact pKa is not readily available, empirical testing is recommended. 2. Ensure Adequate Buffering: Use a suitable buffer at a concentration of 10-25 mM to maintain a consistent pH throughout the analysis. |
| Appearance of Ghost Peaks or Loss of Recovery Over Time | On-column oxidation or degradation catalyzed by metal ions. | 1. Use a Metal Chelator: Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase to sequester metal ions. 2. Passivate the HPLC System: If metal contamination from the system is suspected, passivate the system with an appropriate acid solution (e.g., nitric acid), following the manufacturer's recommendations. 3. Use High-Purity Solvents and Reagents: Ensure that the water and organic solvents used for the mobile phase are of high purity and free from metal contaminants. |
| Broad Peaks and Poor Resolution | Sub-optimal chromatographic conditions or column degradation. | 1. Optimize Flow Rate and Gradient: Re-evaluate the flow rate and gradient profile to ensure optimal separation efficiency. 2. Lower the Column Temperature: If thermal degradation is suspected, try running the analysis at a lower temperature (e.g., 25-30°C). 3. Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components that might cause degradation. 4. Flush or Replace the Column: If the column is old or has been used with harsh conditions, it may be irreversibly damaged. Flush it according to the manufacturer's instructions or replace it. |
Experimental Protocols
Protocol 1: HPLC Method for Stable Analysis of this compound
This protocol is based on established methods for the analysis of this compound and related chromone derivatives, optimized for stability.[1][4]
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD or UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient might be: 0 min, 20% B; 60 min, 30% B; 80 min, 45% B; 140 min, 64% B. This should be optimized for your specific column and system.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 20% Methanol/Water).
Protocol 2: Diagnosing Metal-Ion-Induced Degradation
-
Prepare two sets of mobile phases: one with and one without 0.1 mM EDTA.
-
Equilibrate the column with the mobile phase without EDTA.
-
Inject the this compound standard and observe the chromatogram for any signs of degradation.
-
Flush the system and column thoroughly with the mobile phase containing EDTA.
-
Inject the this compound standard again.
-
Compare the results: A significant reduction in degradation products or an improvement in peak shape with the EDTA-containing mobile phase suggests that metal ion contamination is a contributing factor.
Data Presentation
Table 1: Recommended HPLC Parameters for Minimizing this compound Degradation
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | High-purity, end-capped C18 or a modern equivalent. | Minimizes interaction with residual silanols, reducing peak tailing. |
| Mobile Phase pH | 2.5 - 3.5 (using formic or acetic acid) | Suppresses the ionization of both the phenolic hydroxyl groups of this compound and residual silanols on the column, leading to better peak shape and stability. |
| Mobile Phase Additives | 0.1% Formic Acid (or similar) Optional: 0.1 mM EDTA | Provides a stable, low pH environment. EDTA acts as a metal chelator to prevent catalytic oxidation. |
| Column Temperature | 25 - 35°C | Avoids excessive heat which can accelerate the degradation of thermally labile compounds. |
| Sample Solvent | Initial mobile phase composition | Prevents peak distortion that can occur when the sample is dissolved in a stronger solvent than the mobile phase. |
Visualizations
Caption: Troubleshooting workflow for on-column degradation of this compound.
Caption: Hypothetical on-column degradation pathway for this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Quantitative prediction of this compound in Chinese eaglewood using near infrared spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]
- 5. This compound as an index for evaluating agarwood in crude drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing baseline noise in Agarotetrol detection
Welcome to the technical support center for Agarotetrol detection. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of this compound, with a specific focus on managing baseline noise in chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What is baseline noise and how does it affect my this compound analysis?
A1: Baseline noise refers to the random, short-term fluctuations in the detector signal when no analyte is being eluted.[1] In this compound analysis, a high baseline noise can obscure small peaks, lead to inaccurate peak integration, and consequently result in poor quantitative accuracy and a higher limit of detection. It is crucial to distinguish baseline noise from baseline drift, which is a gradual, long-term change in the baseline.[1]
Q2: My chromatogram shows a noisy baseline during this compound detection using HPLC. What are the common causes?
A2: A noisy baseline in High-Performance Liquid Chromatography (HPLC) can stem from several sources. The most common culprits include:
-
Mobile Phase Issues: Impurities in solvents, dissolved gases forming microbubbles, or inadequate solvent degassing can lead to an unstable baseline.[1][2] Using high-purity HPLC-grade solvents and ensuring thorough degassing is critical.[2]
-
Detector Instability: A failing or old detector lamp (e.g., deuterium lamp in a UV detector) can be a significant source of noise.[1][3] Air bubbles or contaminants in the detector flow cell can also cause noise and spikes.[2][4]
-
Pump and System Leaks: Leaks in the HPLC system, particularly in the pump or fittings, can introduce air and cause pressure fluctuations, leading to a noisy baseline.[2][4] Worn pump seals are a common cause of such issues.[4]
-
Column Contamination: Contaminants from previous injections accumulating on the column can bleed off, contributing to baseline noise.[5] The use of a guard column is recommended to protect the analytical column.[1][2]
-
Environmental Factors: Temperature fluctuations in the laboratory or drafts from air conditioning can affect detector stability and contribute to baseline noise.[6]
Q3: I am using Gas Chromatography (GC) to analyze this compound and I'm observing significant baseline noise. What should I check?
A3: For Gas Chromatography (GC) analysis of this compound, baseline noise can be attributed to several factors:
-
Gas Purity and Leaks: Contaminated carrier gas or detector gases are a primary source of noise.[7][8] Even small leaks in the system can introduce atmospheric oxygen and moisture, leading to column degradation and a noisy baseline.[9]
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising and noisy baseline.[10] Ensuring the column is properly conditioned and not exceeding its maximum temperature limit is crucial.[11]
-
Injector Issues: A contaminated injector liner or a bleeding septum can introduce non-volatile residues into the system, resulting in baseline disturbances.[10][11] Regular replacement of the septum and cleaning of the liner are recommended.[10]
-
Detector Contamination: The buildup of contaminants in the detector (e.g., FID, MS) can lead to increased noise.[8][11] Regular detector cleaning and maintenance are essential.
-
Electrical Noise: External electrical disturbances or loose connections can manifest as sharp spikes or a generally noisy baseline.[7]
Troubleshooting Guides
Guide 1: Troubleshooting Baseline Noise in HPLC Analysis of this compound
This guide provides a systematic approach to identifying and resolving baseline noise issues in your HPLC system.
Step 1: Initial Checks
-
Visual Inspection: Check for any visible leaks in the system, particularly around pump heads, fittings, and the injector.
-
Mobile Phase Preparation: Ensure you are using HPLC-grade solvents and that the mobile phase has been recently prepared and adequately degassed.[2]
-
System Equilibration: Allow sufficient time for the column and system to equilibrate with the mobile phase.[2]
Step 2: Isolate the Source of the Noise To systematically identify the source of the noise, follow the workflow below.
Step 3: Corrective Actions
The table below summarizes common causes of baseline noise in HPLC and their corresponding solutions.
| Potential Cause | Corrective Action | Reference |
| Mobile Phase Contamination/Degassing | Use high-purity HPLC-grade solvents. Ensure thorough and continuous degassing of the mobile phase. | [1][2] |
| Detector Flow Cell Contamination/Bubbles | Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol, methanol). If necessary, clean the cell according to the manufacturer's instructions. | [2][3] |
| Worn Pump Seals/Leaks | Perform regular pump maintenance, including replacing seals. Check all fittings for tightness to prevent leaks. | [1][4] |
| Column Contamination/Degradation | Use a guard column to protect the analytical column. Flush the column with a strong solvent. If the problem persists, replace the column. | [1][5] |
| Temperature Fluctuations | Maintain a stable laboratory temperature. If using a column oven, ensure it is functioning correctly. | [6] |
Guide 2: Troubleshooting Baseline Noise in GC Analysis of this compound
This guide outlines steps to diagnose and mitigate baseline noise in the GC analysis of this compound.
Step 1: Initial System Health Check
-
Gas Supply: Verify the purity of your carrier and detector gases. Check for any leaks in the gas lines using an electronic leak detector.[9]
-
Septum and Liner: Inspect the injector septum for signs of coring or wear and replace if necessary. Check the injector liner for contamination.[10][11]
-
Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's guidelines.[11]
Step 2: Systematic Troubleshooting
The following table provides a structured approach to identifying the source of baseline noise in your GC system.
| Symptom | Possible Cause | Troubleshooting Step | Reference |
| Regular, Repetitive Spikes | Electrical noise from nearby equipment or poor connections. | Check all electrical connections. If possible, power the GC from a dedicated circuit. | [7] |
| Gradually Increasing Noise | Buildup of contamination in the injector, column, or detector. | Clean the injector port and replace the liner and septum. Bake out the column at a high temperature (within its limit). Clean the detector. | [8][11] |
| Sudden Onset of High Noise | Contaminated gas cylinder, significant leak, or septum bleed. | Check if a new gas cylinder was recently installed. Perform a thorough leak check of the entire system. Lower the injector temperature to see if the noise decreases (indicative of septum bleed). | [8] |
| Rising Baseline with Noise | Column bleed. | Ensure the analysis temperature is within the column's operating range. If the column is old, it may need to be replaced. | [10] |
Step 3: Visual Troubleshooting Logic
The following diagram illustrates the logical flow for diagnosing baseline issues in a GC system.
Data Presentation
The impact of baseline noise on the quality of analytical data is significant. The following table provides a semi-quantitative overview of how different levels of baseline noise can affect key analytical parameters in the context of this compound detection.
| Baseline Noise Level | Signal-to-Noise Ratio (S/N) | Impact on Peak Integration | Effect on Limit of Detection (LOD) |
| Low (<0.05 mAU) | High (>10 for quantifiable peaks) | Accurate and reproducible | Low; suitable for trace analysis |
| Moderate (0.05 - 0.2 mAU) | Moderate (3-10) | May require manual adjustment; increased variability | Elevated; may not be suitable for low-concentration samples |
| High (>0.2 mAU) | Low (<3) | Unreliable and inaccurate | High; quantification of this compound may be impossible |
Note: mAU (milli-Absorbance Units) values are illustrative for UV detection and will vary based on the specific detector and wavelength used.
Experimental Protocols
Protocol 1: HPLC-UV Detection of this compound
This protocol is adapted from methodologies used for the quantitative analysis of this compound in agarwood extracts.[12][13]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is typically used. For example, starting with 20% methanol and increasing to 30% over 120 minutes.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[14]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Agarwood samples are typically powdered and extracted with a suitable solvent like water or methanol. The extract is then filtered (e.g., through a 0.45 µm filter) before injection.[14]
Protocol 2: GC-MS Analysis of this compound
This protocol is based on established methods for the analysis of chromone derivatives in agarwood.[15][16]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A polar capillary column such as a DB-WAX or equivalent (e.g., 60 m x 0.25 mm, 0.25 µm film thickness).[15]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[15]
-
Oven Temperature Program: An initial temperature of 100°C, ramped at 4°C/min to 180°C (hold for 30 min), then ramped at 5°C/min to 240°C (hold for 18 min).[15]
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1 or 99:1).[14][16]
-
MS Parameters: Standard electron ionization (EI) at 70 eV, with a scan range appropriate for the target analyte (e.g., m/z 40-550).
-
Sample Preparation: Samples are typically extracted with a solvent such as diethyl ether or ethanol, concentrated, and then dissolved in a suitable volatile solvent for injection.[15]
References
- 1. uhplcs.com [uhplcs.com]
- 2. phenomenex.com [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 6. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. Troubleshooting GC Column Baseline Issues [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. 4-2 Baseline Problems | Technical Information | GL Sciences [glsciences.com]
- 12. Quantitative prediction of this compound in Chinese eaglewood using near infrared spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Resolution of Agarotetrol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution between Agarotetrol and co-eluting compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what context is it typically analyzed?
A1: this compound is a chromone derivative found in agarwood, the resinous heartwood of Aquilaria trees.[1][2][3] It is often analyzed in the quality evaluation of agarwood and in studies of its chemical constituents.[1][3][4] this compound is a non-volatile, polar compound and is a key marker in the chemical profiling of agarwood extracts.[1][5]
Q2: What are the common compounds that may co-elute with this compound?
A2: Compounds that are likely to co-elute with this compound are other polar constituents of agarwood. These primarily include other 2-(2-phenylethyl) chromone derivatives and various sesquiterpenoids.[1][3][6] The complexity of the agarwood extract makes it prone to co-elution issues, especially with structurally similar chromone derivatives.
Q3: What are the primary analytical techniques used for the separation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantitative analysis of this compound.[5][7] Gas Chromatography (GC) is more suitable for the analysis of volatile and semi-volatile compounds in agarwood, such as sesquiterpenes, and is less ideal for the direct analysis of the highly polar and non-volatile this compound.[1][6]
Troubleshooting Guide: Enhancing Resolution
This guide provides a systematic approach to troubleshoot and improve the resolution between this compound and co-eluting peaks in a chromatographic separation.
Issue: Poor Resolution or Peak Co-elution
Initial Assessment Workflow
Caption: Initial workflow for assessing poor chromatographic resolution.
Troubleshooting Steps
If the initial assessment indicates that method optimization is required, follow the decision tree below to select the appropriate strategy.
Method Optimization Decision Tree
Caption: Decision tree for selecting a method optimization strategy.
Detailed Troubleshooting Strategies
| Strategy | Action | Expected Outcome | Considerations |
| Mobile Phase Optimization | Adjust Gradient Slope: Make the gradient shallower around the elution time of this compound. | Increases the separation window between closely eluting peaks. | May increase run time. |
| Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. | Alters the selectivity of the separation due to different solvent properties. | A re-optimization of the gradient may be necessary. | |
| Modify Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase. | Can change the ionization state of analytes and interacting silanols on the stationary phase, thus altering retention and selectivity. | Ensure the pH is within the stable range for the column. | |
| Stationary Phase Optimization | Change Column Chemistry: Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase). | Provides a different separation mechanism and selectivity. | May require significant method redevelopment. |
| Decrease Particle Size: Move from a larger particle size column (e.g., 5 µm) to a smaller one (e.g., 3 µm or sub-2 µm). | Increases column efficiency, leading to narrower peaks and better resolution. | Requires an HPLC system capable of handling higher backpressures. | |
| Operational Parameter Optimization | Decrease Flow Rate: Reduce the flow rate of the mobile phase. | Increases the efficiency of the separation and can improve resolution. | Leads to longer run times. |
| Change Column Temperature: Increase or decrease the column temperature. | Affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and efficiency. | Temperature changes can affect the stability of some compounds. |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol is a starting point and may require optimization for specific samples.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the extract in the initial mobile phase composition.
Sample Preparation for Agarwood Analysis
-
Methanol Extraction:
-
Weigh approximately 60 mg of powdered agarwood sample into a centrifuge tube.
-
Add 2 mL of methanol.
-
Sonicate for 10 minutes.
-
Centrifuge and filter the supernatant through a 0.45 µm syringe filter before injection.[4]
-
-
Water Extraction:
-
For polar compounds like this compound, a water extraction can be effective.
-
Suspend the powdered sample in distilled water.
-
Heat or sonicate to facilitate extraction.
-
Freeze-dry the extract and reconstitute in a suitable solvent (e.g., 20% methanol in water) before HPLC analysis.[1]
-
Quantitative Data Summary
The following table summarizes typical retention time ranges for different compound classes in agarwood extracts under reversed-phase HPLC conditions.
| Compound Class | Typical Retention Time Range (minutes) | Polarity | Potential for Co-elution with this compound |
| Tetrahydro-2-(2-phenylethyl)-chromones (THPECs) with multiple hydroxyl groups (e.g., this compound) | 5 - 10 | High | High with other polar THPECs |
| Other THPECs, Epoxy-PECs (EPECs), and Diepoxy-PECs (DEPECs) | 7 - 15 | Medium | Moderate |
| Flindersia-type PECs (FTPECs) and Sesquiterpenoids | > 13 | Low | Low |
Note: These are approximate ranges and can vary significantly based on the specific chromatographic conditions.[6]
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Quantitative prediction of this compound in Chinese eaglewood using near infrared spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]
- 6. mdpi.com [mdpi.com]
- 7. This compound: a source compound for low molecular weight aromatic compounds from agarwood heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Agarotetrol on Trial: A Comparative Guide to its Validation as an Agarwood Biomarker
For researchers, scientists, and drug development professionals, the authentication of agarwood—a resinous heartwood of immense cultural and medicinal value—presents a significant analytical challenge. This guide provides a comprehensive comparison of agarotetrol as a key biomarker for agarwood authentication against other chemical constituents, supported by experimental data and detailed methodologies.
Agarwood, produced by Aquilaria species in response to injury or fungal infection, is a complex matrix of sesquiterpenes and chromones. The quality and authenticity of agarwood are paramount, particularly for its use in traditional medicine and the fragrance industry. This compound, a 2-(2-phenylethyl)chromone derivative, has emerged as a promising biomarker due to its consistent presence in resinous agarwood and its absence in healthy wood.[1][2][3] This guide delves into the validation of this compound, comparing its performance with other biomarkers and providing the necessary protocols for its assessment.
Comparative Analysis of Agarwood Biomarkers
The primary chemical markers for agarwood quality fall into two main categories: sesquiterpenes and 2-(2-phenylethyl)chromones (PECs). While sesquiterpenes are major contributors to the characteristic aroma of agarwood, PECs, including this compound, are often associated with the resinous nature and medicinal properties of the wood.
A critical point in agarwood grading is that the chemical profile can vary significantly with the grade and type of agarwood. For instance, the highly sought-after "Qi-Nan" (or "Kynam") grade of agarwood is characterized by high concentrations of certain PECs, such as 2-(2-phenylethyl)chromone and 2-[2-(4-methoxyphenyl)ethyl]chromone, and a surprisingly low concentration of this compound.[1] In contrast, medical-grade agarwood often shows a prominent this compound peak in HPLC analysis.[2] This highlights the necessity of a multi-component analysis for a comprehensive quality assessment.
Below is a summary of quantitative data for key agarwood biomarkers.
| Biomarker Category | Specific Compound | Concentration/Abundance | Method of Analysis | Reference |
| Chromones (PECs) | This compound | 0.016 to 0.104 mg/g in Chinese eaglewood.[4] Required content of ≥ 0.1% in the Pharmacopoeia of the People's Republic of China (2020 edition).[1] A prominent peak in medical-grade and artificially induced agarwood.[2] | HPLC | [1][2][4] |
| 2-(2-phenylethyl)chromone | Average content 170 times higher in Qi-Nan agarwood than in ordinary agarwood.[1] | HPLC, GC-MS | [1] | |
| 2-[2-(4-methoxyphenyl)ethyl]chromone | Average content 420 times higher in Qi-Nan agarwood than in ordinary agarwood.[1] | HPLC, GC-MS | [1] | |
| Sesquiterpenes | α-agarofuran | Identified as a significant compound for high-quality agarwood oil.[5][6] | GC-MS | [5][6] |
| β-agarofuran | Identified as a significant compound for high-quality agarwood oil.[5][6] | GC-MS | [5][6] | |
| 10-epi-γ-eudesmol | Highlighted as a significant marker for high-quality agarwood oil.[5][6] | GC-MS | [5][6] | |
| Aromadendrene | Found in all agarwood quality grades, with higher content in better grades.[7][8] | GC-MS | [7][8] | |
| Allo-khusiol | Found in high-grade agarwood incense.[9] | GC-MS | [9] |
Experimental Protocols
Accurate and reproducible analytical methods are crucial for the validation of this compound and other biomarkers. The following are detailed protocols for the most common analytical techniques used in agarwood authentication.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This method is suitable for the quantitative analysis of this compound in agarwood samples.
Sample Preparation:
-
Grind the agarwood sample to a fine powder.
-
Accurately weigh 1.0 g of the powdered sample and place it in a flask.
-
Add 50 mL of methanol and perform ultrasonic extraction for 30 minutes.
-
Filter the extract and collect the filtrate.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in a known volume of methanol (e.g., 5 mL) and filter through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient is: 0-10 min, 10-30% A; 10-25 min, 30-60% A; 25-30 min, 60-80% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Quantification: A calibration curve should be prepared using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area with the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Sesquiterpene Profiling
This method is ideal for identifying the volatile and semi-volatile sesquiterpenes that contribute to the aroma of agarwood.
Sample Preparation (Hydrodistillation):
-
Powder the agarwood sample.
-
Place 100 g of the powder in a flask with 1 L of distilled water.
-
Perform hydrodistillation for 48 hours using a Clevenger-type apparatus.
-
Collect the essential oil and dry it over anhydrous sodium sulfate.
-
Dilute the oil in a suitable solvent (e.g., hexane or ethyl acetate) before GC-MS analysis.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 60°C for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold for 10 min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., split ratio 50:1).
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-550.
-
Compound Identification: The identification of sesquiterpenes is achieved by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and published literature.
Thin-Layer Chromatography (TLC) for Rapid Screening
TLC provides a simple and rapid method for the preliminary authentication of agarwood.
Sample Preparation:
-
Extract 0.5 g of powdered agarwood with 10 mL of methanol by ultrasonication for 20 minutes.
-
Filter the extract and use the filtrate for spotting.
TLC Conditions:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., in a ratio of 5:4:1, v/v/v).
-
Application: Spot the sample extracts and an this compound standard onto the plate.
-
Development: Develop the plate in a saturated TLC chamber until the solvent front reaches the desired height.
-
Visualization: Observe the plate under UV light at 254 nm and 365 nm. Specific spray reagents, such as anisaldehyde-sulfuric acid, can also be used for visualization, which may produce characteristic colored spots for different compounds.
Visualizing the Pathways and Processes
To better understand the context of this compound as a biomarker, the following diagrams illustrate its biosynthetic origins and a proposed workflow for agarwood authentication.
References
- 1. researchgate.net [researchgate.net]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. This compound in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative prediction of this compound in Chinese eaglewood using near infrared spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]
- 5. ukm.my [ukm.my]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Chemical Compounds Distinguisher for Agarwood Qualities - Neliti [neliti.com]
- 9. ikm.org.my [ikm.org.my]
Comparative Bioactivity of Agarotetrol and its Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of Agarotetrol and its recently discovered enantiomers. This document synthesizes available experimental data, details relevant methodologies, and visualizes key biological pathways to support further investigation and drug discovery efforts.
This compound, a chromone derivative isolated from agarwood, has garnered interest for its potential pharmacological activities. Recent research has led to the isolation of novel enantiomers of the this compound-type, prompting a need for a comparative analysis of their biological effects. This guide focuses on the phosphodiesterase 3A (PDE3A) inhibitory activity of these compounds, a key area of investigation for potential therapeutic applications in cardiovascular diseases.
Compound Overview
The compounds discussed in this guide are 5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone derivatives. This compound represents one stereoisomeric form, while three other enantiomeric compounds have been isolated and characterized. The fundamental structural framework consists of a chromone core with a phenylethyl substituent.
| Compound Name | Stereochemistry | Notes |
| This compound | (5S,6R,7R,8S) | A known chromone from agarwood. |
| (5R,6S,7S,8R)-2-[2-(3'-hydroxy-4'-methoxyphenyl)ethyl]-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone | (5R,6S,7S,8R) | Enantiomer of the this compound-type. |
| (5R,6S,7S,8R)-2-[2-(4'-methoxyphenyl)ethyl]-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone | (5R,6S,7S,8R) | Enantiomer of the this compound-type. |
| (5R,6S,7S,8R)-2-[2-(4'-hydroxy-3'-methoxyphenyl)ethyl]-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone | (5R,6S,7S,8R) | Enantiomer of the this compound-type. |
Comparative Bioactivity: Phosphodiesterase 3A (PDE3A) Inhibition
A key study by Sugiyama et al. (2018) investigated the bioactivity of newly isolated enantiomers of the this compound-type by assessing their inhibitory effects on phosphodiesterase 3A (PDE3A).[1] While the publicly available information from this study does not provide specific IC50 values for a direct quantitative comparison between this compound and its enantiomers, it does indicate that several of the tested 2-(2-phenylethyl)chromone derivatives, including some with the enantiomeric stereochemistry to this compound, exhibited moderate PDE3A inhibitory activity.[1]
| Compound Type | Bioactivity (PDE3A Inhibition) | Reference |
| This compound-type enantiomers and other 2-(2-phenylethyl)chromones | Moderate | Sugiyama et al., 2018[1] |
Further research is required to obtain precise IC50 values and conduct a direct, quantitative comparison of the PDE3A inhibitory potency of this compound and its specific enantiomers.
Experimental Protocols
The following section details the methodology for a typical phosphodiesterase 3A (PDE3A) inhibitory activity assay using the fluorescence polarization (FP) technique, based on established protocols.
Phosphodiesterase 3A (PDE3A) Inhibitory Activity Assay using Fluorescence Polarization
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PDE3A.
Principle: This assay measures the activity of PDE3A by monitoring the hydrolysis of a fluorescently labeled cyclic adenosine monophosphate (cAMP) substrate. The product of this reaction, fluorescently labeled 5'-AMP, is captured by a specific binding agent. The binding of the small fluorescent product to the larger binding agent results in a change in the polarization of emitted light when excited with plane-polarized light. Inhibitors of PDE3A will prevent the hydrolysis of the cAMP substrate, thus resulting in a low fluorescence polarization signal.
Materials:
-
Recombinant human PDE3A enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
5'-AMP binding agent (e.g., IMAP beads)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
Test compounds (this compound and its enantiomers) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Milrinone)
-
384-well black microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PDE3A enzyme in assay buffer to the desired concentration.
-
Prepare a stock solution of the FAM-cAMP substrate in assay buffer.
-
Prepare a working solution of the 5'-AMP binding agent according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the serially diluted test compounds or controls to the wells of the 384-well plate.
-
Add the PDE3A enzyme solution (e.g., 5 µL) to all wells except the negative control wells.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution (e.g., 10 µL) to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding the 5'-AMP binding agent solution (e.g., 20 µL) to all wells.
-
Incubate the plate at room temperature for a further period (e.g., 30-60 minutes) to allow for the binding of the product to the binding agent.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission).
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_low_control) / (FP_high_control - FP_low_control)]) where FP_sample is the fluorescence polarization of the test compound, FP_low_control is the polarization of the negative control (no enzyme), and FP_high_control is the polarization of the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway of PDE3A Inhibition
Phosphodiesterase 3A (PDE3A) is a crucial enzyme in intracellular signaling cascades, primarily through its role in hydrolyzing cyclic adenosine monophosphate (cAMP). By breaking down cAMP to 5'-AMP, PDE3A terminates cAMP-mediated signaling. Inhibition of PDE3A leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).
In cardiomyocytes, the activation of PKA has several downstream effects, including:
-
Phosphorylation of L-type calcium channels: This leads to an increased influx of calcium ions (Ca2+) into the cell, enhancing cardiac contractility.
-
Phosphorylation of phospholamban: This relieves the inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased reuptake of Ca2+ into the sarcoplasmic reticulum, which contributes to cardiac relaxation and increases the Ca2+ available for subsequent contractions.
-
Phosphorylation of troponin I: This decreases the sensitivity of the myofilaments to Ca2+, which also contributes to cardiac relaxation.
The net effect of PDE3A inhibition in the heart is an increase in both the force of contraction (positive inotropy) and the rate of relaxation (lusitropy).
Conclusion
The discovery of enantiomers of the this compound-type opens new avenues for structure-activity relationship studies of 2-(2-phenylethyl)chromones. The available evidence suggests that these compounds, including the newly identified enantiomers, possess moderate inhibitory activity against PDE3A. However, a direct and quantitative comparison of the bioactivity of this compound and its specific enantiomers is currently limited by the lack of publicly available IC50 values from a single comparative study.
The detailed experimental protocol for the fluorescence polarization-based PDE3A assay provided in this guide offers a robust framework for researchers to conduct their own comparative studies. Further investigations are warranted to elucidate the precise inhibitory potency of each stereoisomer and to explore their potential as therapeutic agents targeting the PDE3A signaling pathway. The visualization of the experimental workflow and the signaling pathway aims to facilitate a deeper understanding and guide future research in this promising area of natural product drug discovery.
References
The Shifting Paradigm in Agarwood Quality: A Comparative Analysis of Agarotetrol and Sesquiterpenes
For researchers, scientists, and drug development professionals, the accurate assessment of agarwood quality is paramount. Traditionally, quality evaluation has been a subjective art, relying on aroma profiles and physical characteristics. However, the scientific community is increasingly moving towards objective, chemical-based grading. This guide provides a comprehensive comparison of two key classes of compounds at the forefront of this shift: the chromone derivative agarotetrol and the aromatic sesquiterpenes.
This document delves into the experimental data, analytical methodologies, and biosynthetic pathways of these compounds, offering a data-driven perspective on their respective roles as quality markers for this precious resinous wood.
Quantitative Comparison: this compound vs. Sesquiterpenes
The relative abundance of this compound and sesquiterpenes often correlates with the intended use and grade of agarwood. Medical-grade agarwood, valued for its therapeutic properties, tends to have a higher concentration of chromone derivatives like this compound. Conversely, incense-grade agarwood, prized for its complex aroma, is typically rich in volatile sesquiterpenes.[1] The following table summarizes the key quantitative differences observed in various studies.
| Grade/Type of Agarwood | Predominant Compound Class | This compound Content | Sesquiterpene Content | Analytical Method | Reference |
| Medical-Grade | Chromone Derivatives | High (Appears as a large peak in HPLC) | Not detected or in trace amounts | HPLC, GC-MS | [1] |
| Incense-Grade | Sesquiterpenes | Detected, but often in smaller peaks compared to other compounds | High (Numerous peaks detected) | HPLC, GC-MS | [1] |
| Artificially Induced | Chromone Derivatives | High (Appears as a large peak in HPLC) | Varies depending on induction method | HPLC, GC-MS | [1][2] |
| Non-resinous Wood | None | Not detected | Not detected | HPLC, GC-MS | [1] |
| "Chi-Nan" Agarwood | Sesquiterpenes & specific 2-(2-phenylethyl)chromones | Extremely low | Higher than ordinary agarwood | LC-MS, GC-MS | [3] |
Experimental Protocols
Accurate quantification of this compound and sesquiterpenes is crucial for quality assessment. High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing the non-volatile chromone derivative, this compound, while Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for identifying and quantifying the volatile sesquiterpenes.
Protocol 1: Quantification of this compound using HPLC
This protocol is adapted from the methodology described by Takamatsu and Ito (2020).[1]
1. Sample Preparation:
- Freeze-dry the agarwood sample and grind it into a fine powder.
- For extraction of non-volatile polar compounds, extract a known weight of the powdered sample (e.g., 50 mg) with distilled water.
- Lyophilize the water extract and redissolve it in a known volume of 20% methanol.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 5C18MS-II, 4.6 mm I.D. × 250 mm).
- Mobile Phase: A gradient of methanol and water. For example: 20% methanol at 0 min, ramping to 30% at 60 min, 45% at 80 min, and 64% at 140 min.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 254 nm.
- Identification: Compare the retention time of the peak in the sample chromatogram with that of a purified this compound standard.
- Quantification: Generate a calibration curve using a series of known concentrations of the this compound standard.
Protocol 2: Profiling of Sesquiterpenes using GC-MS
This protocol is based on methodologies commonly used for analyzing volatile compounds in agarwood.[4][5]
1. Sample Preparation:
- Grind the agarwood sample into a powder.
- For extraction of volatile components, perform a solvent extraction using a non-polar solvent such as diethyl ether or hexane.
- Alternatively, for essential oil analysis, hydrodistillation can be employed.
- Concentrate the extract under a gentle stream of nitrogen.
- Dehydrate the extract using anhydrous sodium sulfate.
2. GC-MS Conditions:
- Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
- Oven Temperature Program: An initial temperature of 50-80°C held for a few minutes, followed by a ramp up to 250-280°C.
- Injection Mode: Split or splitless, depending on the concentration of the sample.
- Ionization: Electron Impact (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Identification: Compare the mass spectra of the detected peaks with a reference library (e.g., NIST, Wiley).
Visualizing the Pathways
To understand the formation of these key chemical markers, it is essential to visualize their biosynthetic origins.
Caption: Biosynthetic pathway of sesquiterpenes in agarwood.
The biosynthesis of sesquiterpenes in Aquilaria species is a defense mechanism triggered by stress, such as physical injury or fungal infection.[6][7] The process primarily utilizes the mevalonate (MVA) pathway in the cytosol to produce the C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] These are then converted to the C15 precursor, farnesyl pyrophosphate (FPP), which is subsequently cyclized by a variety of sesquiterpene synthases to produce the diverse array of sesquiterpenes found in agarwood.[6]
Caption: Logical relationship of this compound in agarwood formation.
The precise biosynthetic pathway of this compound, a type of 2-(2-phenylethyl) chromone, is less clearly defined than that of sesquiterpenes. However, studies indicate that this compound is a key marker of resin formation and is detected at the early stages of cell death in Aquilaria calli.[1][8] Its presence is characteristic of resin deposition, and it is found in high concentrations in the water-extractable fraction of agarwood, which is often associated with pharmaceutical preparations.[1][8]
Conclusion
The choice between this compound and sesquiterpenes as the primary quality marker for agarwood depends largely on the intended application. For pharmaceutical and therapeutic uses, the quantification of this compound by HPLC provides a reliable indicator of the presence of medicinally relevant chromone derivatives. For the fragrance and incense industries, the detailed profiling of sesquiterpenes by GC-MS is essential for characterizing the aromatic properties of the agarwood.
As the industry moves towards standardized, science-based grading, the complementary use of both analytical techniques will likely become the gold standard, providing a comprehensive chemical fingerprint that accurately reflects the quality and potential applications of this valuable natural product. This dual-marker approach will empower researchers and developers with the objective data needed to ensure consistency, efficacy, and authenticity in their work.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Chemical Profiles of Cultivated Agarwood Induced by Different Techniques [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil - Arabian Journal of Chemistry [arabjchem.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. bioremake.com [bioremake.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Agarotetrol quantification methods
For researchers, scientists, and drug development professionals, the accurate quantification of Agarotetrol, a key marker for the quality of agarwood, is paramount. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS).
This document outlines the experimental protocols for each method, presents a comparative summary of their performance based on available data, and visualizes the general workflow for this compound quantification.
Comparative Analysis of Quantification Methods
The choice of analytical method for this compound quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the key quantitative parameters for the most common methods.
| Parameter | HPLC-UV | GC-MS | UHPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | High-resolution separation with highly sensitive and specific mass-based detection. |
| Sample Type | Extracts from agarwood, crude drug products, and decoctions.[1][2] | Volatile components from diethyl ether extracts of agarwood.[1][3] | Plasma samples after oral administration of agarwood extract.[4] |
| Reported Concentration Range | 0.016 to 0.104 mg/g in Chinese eaglewood.[5] | Primarily qualitative, providing relative abundance of volatile compounds.[5][6] | Not explicitly stated, but method is described as "sensitive and reliable" for quantification in plasma.[4] |
| Calibration Curve | A calibration curve was constructed using 1, 10, 100, and 1,000-μg/ml solutions of this compound standard.[1] Another study used eight concentrations from 1 to 100 μg/mL.[5] | Not typically used for absolute quantification of this compound, as it is not a volatile compound.[5] | A validated method for simultaneous quantification of six chromones, including this compound, was developed.[4] |
| Detection Wavelength | 254 nm.[1][3] | N/A (Mass Spectrometry) | N/A (Mass Spectrometry) |
| Advantages | Robust, widely available, good for routine quality control.[2][5] | Excellent for analyzing volatile and semi-volatile compounds, providing structural information.[5][6] | High sensitivity, high selectivity, suitable for complex biological matrices.[4] |
| Limitations | Lower sensitivity compared to MS methods, potential for interference from co-eluting compounds. | Not suitable for non-volatile compounds like this compound.[5] | Higher instrument cost and complexity. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections provide the protocols for the key analytical techniques as described in the cited literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantitative analysis of this compound in various agarwood samples.[5]
Sample Preparation:
-
Agarwood samples are cut into small pieces and crushed into a powder, sometimes with the aid of liquid nitrogen.[1]
-
The powdered sample (e.g., 50 mg) is extracted with a suitable solvent such as methanol or ethyl acetate, often using ultrasonication or a rotator for a specified period (e.g., 24 hours).[1]
-
For decoctions, the powdered sample (e.g., 1.50 g) is heated in water, filtered, freeze-dried, and redissolved in a methanol-water mixture.[1]
-
The extract is filtered through a filter paper and then a 0.22-μm or 0.45-μm membrane filter before injection into the HPLC system.[5][7]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, column oven, and a UV detector is used.[1]
-
Column: A C18 column (e.g., 5C18MS-II, 4.6 mm I.D. × 250 mm) is commonly employed.[1]
-
Mobile Phase: A gradient of methanol and water is typically used. For example, starting with 20% methanol, increasing to 30% over 60 minutes, then to 45% at 80 minutes, and finally to 64% at 140 minutes.[1]
-
Flow Rate: A flow rate of 1 ml/min is common.[1]
-
Injection Volume: 10 μl.[1]
-
Detection: UV detection is performed at 254 nm.[1]
-
Quantification: The concentration of this compound is calculated based on the peak area on the HPLC chromatogram against a calibration curve constructed with an this compound standard.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is primarily used for the qualitative analysis of volatile compounds in agarwood, as this compound itself is not volatile.[5] However, it is useful for characterizing the overall chemical profile of the sample.
Sample Preparation:
-
Powdered agarwood samples (around 50 mg) are extracted with diethyl ether for 24 hours to isolate volatile components.[1]
-
The extract is filtered, dehydrated with anhydrous sodium sulfate, and concentrated before GC-MS analysis.[1]
Chromatographic Conditions:
-
GC-MS System: A GC instrument coupled with a mass spectrometer.[3]
-
Column: A DB-WAX or InertCap-WAX column (e.g., 60 m × 0.25 mm, 0.25 µm film thickness) is often used.[1][3]
-
Oven Program: A typical program starts at 100°C, increases by 4°C/min to 180°C (held for 30 min), then increases by 5°C/min to 240°C (held for 18 min).[1][3]
-
Detection: Mass spectra are compared with databases like the National Institute of Standards and Technology (NIST) for compound identification.[1]
Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for quantifying this compound in complex biological matrices like rat plasma.[4]
Sample Preparation:
-
Detailed sample preparation for plasma was not provided in the available search results, but it typically involves protein precipitation followed by centrifugation and filtration.
Chromatographic Conditions:
-
UHPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.[8]
-
Column: A C18 column (e.g., 100 × 2.1 mm, 1.7 μm).[8]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[8]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the quantification of this compound from agarwood samples, encompassing the key steps from sample collection to data analysis.
Signaling Pathways
The current body of scientific literature primarily focuses on this compound as a chemical marker for the quality and authenticity of agarwood.[2][3][9] It is noted to be a chromone derivative found in high concentrations in the water-extract fraction of agarwood and is characteristic of resin formation.[4][9] At present, there is no substantial research available detailing the specific signaling pathways in which this compound may be involved. As research into the pharmacological properties of agarwood constituents continues, the cellular targets and signaling cascades modulated by this compound may be elucidated.
The following diagram illustrates the logical relationship between agarwood, its key chemical constituents, and the analytical methods used for their characterization.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative prediction of this compound in Chinese eaglewood using near infrared spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil - Arabian Journal of Chemistry [arabjchem.org]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. mdpi.com [mdpi.com]
- 9. This compound in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and HPTLC Methods for the Quantification of Agarotetrol
For Researchers, Scientists, and Drug Development Professionals
Agarotetrol is a significant marker for the quality evaluation of agarwood (Aquilaria spp.), a valuable resinous heartwood used in traditional medicine and perfumery.[1][2] Accurate and reliable analytical methods are crucial for the standardization and quality control of agarwood and its products. Both HPLC and HPTLC are powerful chromatographic techniques widely used for the analysis of herbal medicines.[3][4][5]
Experimental Protocols
Detailed methodologies for HPLC and HPTLC analysis of this compound are presented below. These protocols are based on methods described in the scientific literature.[6][7]
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from established quantitative analyses of this compound in agarwood.[7]
-
Instrumentation: An Agilent 1260 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[7]
-
Chromatographic Column: ODS-3 C18 column (250 mm × 4.6 mm i.d., 5 µm particle size).[7]
-
Mobile Phase: A gradient elution using Acetonitrile (A) and 0.1% formic acid in water (B).[7]
-
Gradient Program: 15% to 20% A (0-10 min), 20% to 23% A (10-19 min), 23% to 33% A (19-21 min), 33% to 95% A (21-39 min).[7]
-
-
Flow Rate: 0.7 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 31°C.[8]
-
Detection Wavelength: 252 nm.[7]
-
Standard Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.[7]
-
Sample Preparation: 60 mg of powdered medical-grade agarwood is extracted with 2 mL of methanol by ultrasonication for 10 minutes. The extract is then filtered before injection.[6]
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This protocol is based on a developed TLC method for this compound detection and general HPTLC method development guidelines.[6][9][10]
-
Instrumentation: A CAMAG HPTLC system or equivalent, including a Linomat 5 sample applicator, twin-trough developing chamber, TLC scanner, and visionCATS software.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 RP-18 F254S.[6]
-
Mobile Phase: Methanol:Water (1:1, v/v).[6]
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands of appropriate width using the automated applicator.
-
Chromatogram Development: The plate is developed in a twin-trough chamber saturated with the mobile phase for a specific distance.
-
Detection: The plate is dried and scanned densitometrically at 254 nm.[6]
-
Standard Preparation: A stock solution of this compound is prepared in methanol. Working standards are prepared by appropriate dilution.
-
Sample Preparation: 60 mg of powdered medical-grade agarwood is extracted with 2 mL of methanol by ultrasonication for 10 minutes, followed by filtration.[6]
Data Presentation: Comparative Performance
The following table summarizes the typical performance characteristics of HPLC and HPTLC for the analysis of small molecules like this compound. The HPLC data is based on published studies on this compound, while the HPTLC data represents expected performance based on general validation principles for this technique, as specific validation data for this compound was not found.
| Validation Parameter | HPLC (High-Performance Liquid Chromatography) | HPTLC (High-Performance Thin-Layer Chromatography) |
| Linearity Range | 1 - 100 µg/mL (R² > 0.99)[7] | Typically in the ng/band to low µ g/band range |
| Precision (%RSD) | < 2% | Typically < 3% for instrumental precision |
| Accuracy (% Recovery) | Typically 95 - 105% | Typically 90 - 110% |
| Limit of Detection (LOD) | In the ng/mL range | In the ng/band range |
| Limit of Quantification (LOQ) | In the ng/mL to low µg/mL range | In the ng/band to low µ g/band range |
| Robustness | Generally robust to small variations in mobile phase composition, pH, and temperature. | Robustness is evaluated by varying parameters like mobile phase composition, development distance, and saturation time.[9] |
| Specificity | High, based on retention time and spectral data from DAD. | Good, based on Rf value and in-situ spectra. Can be affected by co-eluting compounds. |
Mandatory Visualizations
Logical Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway of Method Selection Logic
Caption: Decision pathway for selecting an analytical method.
Discussion
HPLC is a well-established technique that generally offers higher resolution, sensitivity, and automation, making it suitable for complex samples and regulatory submissions. The quantitative analysis of this compound by HPLC has been documented, demonstrating its suitability for accurate and precise measurements.[7]
HPTLC offers the advantage of high throughput, as multiple samples can be analyzed simultaneously, leading to lower analysis costs per sample.[4] It is also a flexible technique with minimal sample preparation requirements.[9] While a specific HPTLC method with full validation for this compound quantification is not detailed in the available literature, a TLC method for its detection has been developed, suggesting the feasibility of a quantitative HPTLC method.[1][6]
The choice between HPLC and HPTLC for the analysis of this compound will depend on the specific requirements of the study. For high-resolution separation and the highest level of precision and accuracy, HPLC is the preferred method. For rapid screening of a large number of samples where high throughput and cost-effectiveness are critical, HPTLC presents a viable alternative. A direct cross-validation study would be beneficial to establish a clear correlation between the results obtained from both techniques for this compound analysis.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. ijirt.org [ijirt.org]
- 5. HPTLC methods to assay active ingredients in pharmaceutical formulations: a review of the method development and validation steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Quantitative prediction of this compound in Chinese eaglewood using near infrared spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pharmainfo.in [pharmainfo.in]
Agarotetrol: A Comparative Analysis of Biological Activity within the Chromone Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Agarotetrol, a chromone derivative isolated from agarwood, in relation to other chromones. While data on this compound's specific activities in several key areas remains limited, this document synthesizes the available experimental findings and places them in the context of the broader 2-(2-phenylethyl)chromone class, to which it belongs. This comparison aims to inform future research and drug discovery efforts.
Phosphodiesterase (PDE) 3A Inhibitory Activity
Phosphodiesterase 3A (PDE3A) is a crucial enzyme in cardiovascular function, and its inhibition can lead to increased cardiac contractility and vasodilation. A comparative analysis of available data indicates that this compound itself does not significantly inhibit PDE3A. In contrast, several other 2-(2-phenylethyl)chromones isolated from agarwood have demonstrated moderate inhibitory activity against this enzyme.
| Compound Name | Structure | PDE3A Inhibition (IC50) |
| This compound | 2-(2-phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone | >100 μM[1] |
| Flindersia-type 2-(2-phenylethyl)chromone derivative 1 | (5R,6S,7S,8R)-2-[2-(3'-hydroxy-4'-methoxyphenyl)ethyl]-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone | Moderate Inhibition |
| Flindersia-type 2-(2-phenylethyl)chromone derivative 2 | (5R,6S,7S,8R)-2-[2-(4'-methoxyphenyl)ethyl]-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone | Moderate Inhibition |
| Flindersia-type 2-(2-phenylethyl)chromone derivative 3 | (5R,6S,7S,8R)-2-[2-(4'-hydroxy-3'-methoxyphenyl)ethyl]-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone | Moderate Inhibition |
Experimental Protocol: Phosphodiesterase 3A (PDE3A) Inhibition Assay
The inhibitory activity of chromone derivatives against PDE3A is typically evaluated using a fluorescence polarization-based assay.
Principle: This assay measures the displacement of a fluorescently labeled ligand from the PDE3A active site by a test compound. The change in fluorescence polarization is proportional to the inhibitory activity of the compound.
Procedure:
-
Reagents and Materials:
-
Recombinant human PDE3A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence polarization plate reader
-
-
Assay Protocol:
-
A reaction mixture is prepared containing the PDE3A enzyme and the fluorescently labeled substrate in the assay buffer.
-
The test compound, at various concentrations, is added to the reaction mixture.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The IC50 value, the concentration of the test compound that causes 50% inhibition of the fluorescent ligand binding, is calculated by fitting the data to a dose-response curve.
-
Anti-inflammatory Activity
The 2-(2-phenylethyl)chromone class of compounds has demonstrated notable anti-inflammatory properties. Studies have shown that certain derivatives can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
While specific quantitative data for the anti-inflammatory activity of this compound is not currently available in the reviewed scientific literature, the activity of other related chromones provides a basis for potential investigation.
| Compound Name | Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 Value |
| 2-(2-phenylethyl)chromone derivative 1 | RAW264.7 | LPS | Nitric Oxide (NO) Production | 3.46 µM[2][3] |
| 2-(2-phenylethyl)chromone derivative 2 | RAW264.7 | LPS | Nitric Oxide (NO) Production | 1.6 - 7.3 µM[4] |
| This compound | Not Reported | Not Reported | Not Reported | Data not available |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Principle: This assay measures the ability of a test compound to inhibit the production of nitric oxide (NO) in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture:
-
RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
-
Assay Protocol:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS (1 µg/mL) is then added to the wells to induce an inflammatory response, and the plate is incubated for 24 hours.
-
After incubation, the cell culture supernatant is collected.
-
-
Nitrite Measurement (Griess Assay):
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The absorbance at 540 nm is measured after a short incubation period. The intensity of the color is proportional to the nitrite concentration.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
-
The IC50 value is determined from the dose-response curve.
-
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of chromones are often mediated through the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways. These pathways play a crucial role in regulating the expression of pro-inflammatory genes. While the specific effects of this compound on these pathways have not been elucidated, the general mechanism for chromones provides a valuable framework for future studies.
Antioxidant Activity
Many natural chromones possess antioxidant properties, which are attributed to their ability to scavenge free radicals. Common assays to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Currently, there is no specific quantitative data available for the antioxidant activity of this compound. However, other 2-(2-phenylethyl)chromones have shown potent radical scavenging capabilities.
Experimental Protocol: DPPH and ABTS Radical Scavenging Assays
Principle: These colorimetric assays measure the ability of an antioxidant to reduce a stable radical (DPPH• or ABTS•+), resulting in a color change that is proportional to the antioxidant activity.
Procedure:
-
Reagent Preparation:
-
A solution of DPPH in methanol or ABTS radical cation solution is prepared.
-
-
Assay Protocol:
-
Different concentrations of the test compound are mixed with the radical solution.
-
The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes for DPPH, 6 minutes for ABTS).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm for DPPH and 734 nm for ABTS).
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the radicals, is determined.
-
Neuroprotective and Cytotoxic Activities
The neuroprotective and cytotoxic potential of chromones is an active area of research. Some 2-(2-phenylethyl)chromone derivatives have been reported to exhibit neuroprotective effects in cell-based models of neurodegenerative diseases. Furthermore, certain chromones have demonstrated moderate cytotoxicity against various cancer cell lines.
As with other biological activities, specific experimental data on the neuroprotective and cytotoxic effects of this compound is currently lacking in the scientific literature.
Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)
Principle: This assay evaluates the ability of a compound to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y cells) from damage induced by a neurotoxin (e.g., 6-hydroxydopamine or amyloid-beta). Cell viability is typically assessed using the MTT assay.
Procedure:
-
Cell Culture and Treatment:
-
SH-SY5Y cells are cultured and seeded in 96-well plates.
-
Cells are pre-treated with the test compound for a period before being exposed to the neurotoxin.
-
-
Cell Viability Assessment (MTT Assay):
-
After the treatment period, MTT solution is added to the wells and incubated.
-
The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.
-
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., HeLa, HepG2) are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
MTT solution is added to each well and incubated for 3-4 hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at approximately 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.
-
Conclusion
This compound, a prominent chromone in agarwood, exhibits a distinct biological activity profile compared to some of its structural relatives. While it shows a lack of significant PDE3A inhibitory activity, the broader class of 2-(2-phenylethyl)chromones, to which this compound belongs, demonstrates promising anti-inflammatory, antioxidant, neuroprotective, and cytotoxic properties. The absence of specific quantitative data for this compound across these latter biological assays highlights a critical gap in the current scientific knowledge and underscores the need for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to explore the full therapeutic potential of this compound and other related chromones.
References
Comparative Analysis of Agarotetrol Content in Different Aquilaria Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Agarotetrol content in various Aquilaria species, the source of the highly valued agarwood. This compound, a chromone derivative, is a significant bioactive compound found in agarwood and is often used as a marker for its quality. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available quantitative data, detailed experimental protocols, and a visualization of the biosynthetic pathway.
Quantitative Comparison of this compound Content
The concentration of this compound in Aquilaria species can vary significantly based on the species, geographical origin, and the method of agarwood induction (natural or artificial). The following table summarizes the reported this compound content from various studies. It is important to note that direct comparison can be challenging due to variations in analytical methods and reporting standards across different studies.
| Aquilaria Species | This compound Content | Notes |
| Aquilaria sinensis | 0.016 - 0.104 mg/g | Data from quantitative analysis of Chinese eaglewood (CE).[1] |
| Aquilaria crassna | ≥ 0.10% (≥ 1 mg/g) | As per the 2020 edition of the Chinese Pharmacopoeia.[2] |
| Aquilaria malaccensis | Detected | Quality was evaluated as better than A. sinensis under the same induction method, suggesting a potentially higher this compound content. Specific quantitative data was not provided in the abstract.[3][4] |
| Medical-Grade Agarwood (Species not specified) | ~ 0.537 mg/g | Calculated from a decoction where 1.50 g of agarwood yielded 805.4 μg of this compound.[5][6] |
Note: The variability in reported content highlights the need for standardized analytical protocols for a more direct and accurate comparison across species.
Experimental Protocols
The quantification of this compound in Aquilaria species is primarily achieved through High-Performance Liquid Chromatography (HPLC). The following is a detailed methodology based on established protocols.
Sample Preparation and Extraction
-
Grinding: Dry agarwood samples are pulverized into a fine powder (e.g., using a mortar and pestle with liquid nitrogen) to increase the surface area for extraction.[5]
-
Extraction:
-
Methanol Extraction: Powdered agarwood (e.g., 60 mg) is extracted with methanol (e.g., 2 mL) using ultrasonication for a specified period (e.g., 10 minutes). The extract is then filtered.
-
Hot Water Extraction (Decoction): For analysis of traditional preparations, powdered agarwood (e.g., 1.50 g) is boiled in distilled water (e.g., 600 mL) for a set time (e.g., 1 hour). The decoction is filtered and can be freeze-dried for concentration.[5][6]
-
Solvent Partitioning: A multi-step extraction can be employed using solvents of varying polarity, such as diethyl ether followed by ethyl acetate and then water, to separate compounds based on their solubility.[5]
-
-
Sample Preparation for HPLC: The dried extracts are redissolved in a suitable solvent (e.g., 20% methanol) to a known concentration (e.g., 1 mg/mL). The solution is then filtered through a syringe filter (e.g., 0.45 µm) before injection into the HPLC system.[5]
High-Performance Liquid Chromatography (HPLC) Analysis
-
System: An HPLC system equipped with a pump, column oven, and a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 5C18MS-II, 4.6 mm I.D. × 250 mm) is commonly employed.[5]
-
Mobile Phase: A gradient elution is typically used with a mixture of methanol and water. An example of a gradient program is: 20% methanol to 30% methanol over 60 minutes, then to 45% methanol over the next 20 minutes, and finally to 64% methanol over the subsequent 60 minutes.[5]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[5]
-
Detection: Detection is performed using a UV detector at a wavelength of 254 nm.[5]
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area with that of a standard calibration curve prepared using pure this compound.[5]
Biosynthesis of this compound
This compound belongs to the class of 2-(2-phenylethyl)chromones (PECs). The biosynthesis of the characteristic C6-C5-C6 scaffold of these compounds is a complex process involving the key enzyme, polyketide synthase (PKS). The pathway is initiated in response to stress, such as wounding or fungal infection of the Aquilaria tree.
Caption: Simplified biosynthesis pathway of this compound.
The diagram above illustrates the key steps in the formation of this compound. The process begins with precursor molecules which, through the action of Polyketide Synthase (PKS), form a diarylpentanoid scaffold. This intermediate then undergoes a series of post-PKS modifications, including cyclization and hydroxylation, to yield the final this compound molecule.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound from Aquilaria wood samples.
Caption: General workflow for this compound quantification.
This workflow provides a step-by-step guide from sample collection to the final quantification of this compound content, ensuring a systematic and reproducible approach for researchers.
References
- 1. Quantitative prediction of this compound in Chinese eaglewood using near infrared spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. phcog.com [phcog.com]
- 4. phcog.com [phcog.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. scispace.com [scispace.com]
In Vivo Efficacy of Agarwood Extract (Containing Agarotetrol) Versus Diclofenac in an Acute Inflammatory Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of an ethyl acetate extract of agarwood, a source of the chromone derivative Agarotetrol, against the well-established nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. The comparison is based on data from the widely used carrageenan-induced paw edema model in rats, a standard for screening acute anti-inflammatory agents.
Overview of a Key Bioactive Compound: this compound
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a well-established acute inflammatory model used to evaluate the efficacy of anti-inflammatory drugs.[4][5][6] Inflammation is induced by injecting carrageenan into the paw of a rat, which leads to a measurable increase in paw volume (edema). The efficacy of a test substance is determined by its ability to reduce this swelling compared to a control group.
A study by Chitre et al. evaluated the anti-inflammatory activity of an ethyl acetate extract of agarwood and compared it with the standard drug, Diclofenac, in this model.[1]
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Increase in Paw Volume (mL) at 3h | % Inhibition of Edema |
| Control (Carrageenan only) | - | Data not specified | 0% |
| Agarwood Ethyl Acetate Extract | 100 | Data not specified | Comparable to Diclofenac |
| Diclofenac | 10 | Data not specified | Significant inhibition |
Note: While the specific quantitative data from the Chitre et al. study is not detailed in the available abstracts, the study concluded that the agarwood extract demonstrated positive anti-inflammatory action comparable to Diclofenac.[1]
Mechanism of Action: The Inflammatory Cascade
Carrageenan injection into the rat paw induces a biphasic inflammatory response. The initial phase is mediated by the release of histamine, serotonin, and bradykinin. The later phase is associated with the production of prostaglandins, mediated by the cyclooxygenase-2 (COX-2) enzyme.[6] NSAIDs like Diclofenac primarily exert their anti-inflammatory effect by inhibiting COX enzymes, thereby reducing prostaglandin synthesis. The anti-inflammatory action of agarwood extracts is believed to involve the inhibition of various inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), potentially through the modulation of signaling pathways like NF-κB.[1][7]
Caption: Simplified signaling pathway of carrageenan-induced inflammation.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for assessing acute inflammation.[4][5][8]
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Grouping: Animals are divided into at least three groups: a control group, a standard drug group (e.g., Diclofenac), and one or more test substance groups (e.g., Agarwood extract).
-
Administration: The test substance or standard drug is administered orally or intraperitoneally, typically 30 to 60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
The available evidence suggests that agarwood extracts containing chromones like this compound possess significant anti-inflammatory properties, with an efficacy that can be comparable to standard NSAIDs like Diclofenac in acute inflammatory models. While further studies on purified this compound are necessary to elucidate its specific contribution and mechanism of action, the findings support the traditional use of agarwood for inflammatory conditions and highlight its potential for the development of new anti-inflammatory agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and therapeutic potential of agarwood and agarwood tree leaves in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. The Therapeutic Potential of Agarwood as an Antimicrobial and Anti-Inflammatory Agent: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Aroma: Correlating Agarotetrol Concentration with the Sensory Evaluation of Agarwood
For researchers, scientists, and drug development professionals, the objective assessment of agarwood quality is a critical challenge. Traditionally reliant on subjective sensory evaluation, the industry is increasingly turning to chemical markers for a more standardized approach. Among these, agarotetrol, a chromone derivative, has emerged as a significant indicator of agarwood quality. This guide provides a comparative analysis of the existing research on the correlation between this compound concentration and the sensory perception of agarwood, supported by experimental data and detailed methodologies.
Agarwood's complex aroma is a result of a symphony of chemical compounds, primarily sesquiterpenes and 2-(2-phenylethyl) chromones. While volatile sesquiterpenes are major contributors to the characteristic scent of raw agarwood, the less volatile chromones, such as this compound, play a more nuanced role. Research indicates that this compound is found in high concentrations in medical-grade and artificially induced agarwood and is a key marker for the resin formation process.[1][2][3][4] Its direct contribution to the aroma of unheated agarwood is not well-established; however, upon heating, this compound degrades to produce low molecular weight aromatic compounds, including the sedative and fragrant benzylacetone, which significantly influences the sensory profile of agarwood smoke.[1][5][6]
Quantitative Data Summary
While a direct, statistically significant correlation between this compound concentration and sensory panel scores for unheated agarwood is not yet firmly established in scientific literature, a rough correlation with agarwood grade, which is determined by sensory characteristics, has been observed. The following table summarizes findings from studies that have quantified this compound in different grades of agarwood.
| Agarwood Grade | This compound Concentration Range (mg/g) | Sensory Characteristics (General) | Reference |
| High-Grade (e.g., Medical-Grade, Incense-Grade with high resin) | Higher concentrations reported, though specific ranges vary. One study found a higher correlation between the amount of this compound + isothis compound and the grade. | Rich, deep, and complex aroma upon heating. Darker color and higher density. | [1] |
| Low-Grade (e.g., less resinous wood) | Lower to negligible concentrations. Samples lacking resin deposits did not contain this compound. | Weaker and less complex aroma. Lighter in color and less dense. | [1][3] |
| Artificially Induced | Can show large peaks of this compound in HPLC analysis, comparable to medical-grade samples. | Varies depending on the induction method and duration. | [1] |
Experimental Protocols
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is a synthesized representation of methodologies described in the literature for the quantitative analysis of this compound in agarwood.[1][7][8]
1. Sample Preparation:
-
Grinding: A representative sample of agarwood is finely powdered using a grinder or mortar and pestle.
-
Extraction: A known weight of the powdered sample (e.g., 100 mg) is extracted with a suitable solvent, typically methanol or a methanol-water mixture. Extraction can be performed using ultrasonication or soxhlet apparatus to ensure efficiency.
-
Filtration and Dilution: The extract is filtered through a 0.45 µm membrane filter. The filtrate is then diluted to a known volume with the mobile phase to achieve a concentration within the calibration range.
2. HPLC System and Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: A UV detector set at a wavelength of 254 nm is used for detection.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
Sensory Evaluation of Agarwood
This protocol outlines a general approach to the sensory analysis of agarwood, as standardized sensory data directly correlated with this compound is sparse.
1. Panel Selection and Training:
-
A panel of trained assessors (typically 8-12 members) is selected based on their sensory acuity and ability to describe aromas.
-
Panelists undergo training to familiarize themselves with the characteristic aromas of different grades of agarwood and to develop a standardized vocabulary for describing sensory attributes.
2. Sample Presentation:
-
Samples of agarwood (either raw wood chips or incense for burning) are presented to the panelists in a controlled environment with consistent temperature, humidity, and lighting, and free from extraneous odors.
-
Samples are coded with random three-digit numbers to prevent bias.
3. Evaluation Procedure:
-
Olfactory Evaluation (Unheated): Panelists assess the aroma of the raw agarwood chips, noting the intensity and character of the scent.
-
Olfactory Evaluation (Heated): For incense or heated wood chips, panelists evaluate the aroma of the smoke at different time points, describing the top, middle, and base notes.
-
Scoring: Panelists rate the intensity of various sensory attributes (e.g., woody, sweet, spicy, smoky, animalic) on a structured scale (e.g., a 10-point scale). Overall quality may also be rated.
4. Data Analysis:
-
The data from the panelists are collected and statistically analyzed to determine the mean scores for each attribute for each sample.
-
Techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between the samples based on their sensory profiles.
Visualizations
Caption: Experimental workflow for correlating this compound concentration with sensory evaluation.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. This compound in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]
- 8. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PMC [pmc.ncbi.nlm.nih.gov]
Differential Pharmacological Effects of Agarotetrol and its Synthetic Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Agarotetrol, a naturally occurring 2-(2-phenylethyl)chromone found in agarwood, and its synthetic analogues. The information presented is based on available experimental data, focusing on anti-inflammatory and neuroprotective activities.
Introduction
This compound is a significant bioactive constituent of agarwood, the resinous heartwood of Aquilaria species, and is often used as a marker for the quality of agarwood.[1][2] Beyond its role as a chemical marker, this compound and its structural class, the 2-(2-phenylethyl)chromones, have garnered considerable interest for their diverse pharmacological activities. These include anti-inflammatory, neuroprotective, and acetylcholinesterase inhibitory effects.[3][4] The development of synthetic analogues of this compound offers the potential to optimize these therapeutic properties, leading to the discovery of novel drug candidates with improved efficacy and selectivity. This guide aims to provide a comparative analysis of the reported pharmacological effects of this compound and its synthetic counterparts to aid in future research and drug development endeavors.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the anti-inflammatory and neuroprotective effects of this compound and its synthetic analogues.
Anti-inflammatory Activity
The primary measure of in vitro anti-inflammatory activity presented here is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
| Compound/Analogue | Structure | NO Inhibition IC₅₀ (µM) | Reference |
| This compound Analogue 1 | (5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone | 3.46 | [5] |
| Aquichromone C (8-epi) | Significant dose-dependent inhibition | [6] | |
| Aquichromone D | Significant dose-dependent inhibition | [6] | |
| Analogue from Chinese Agarwood (Compound 2) | 1.6 | [7] | |
| Analogue from Chinese Agarwood (Compound 3) | 7.3 | [7] | |
| Analogue from Chinese Agarwood (Compound 4) | 3.5 | [7] | |
| Analogue from Chinese Agarwood (Compound 11) | 6.8 | [7] | |
| Analogue from Chinese Agarwood (Compound 12) | 4.2 | [7] | |
| Analogue from Chinese Agarwood (Compound 15) | 5.1 | [7] | |
| Aquisinenin G (Hybrid) | 2-(2-phenylethyl)chromone-sesquiterpene hybrid | 22.31 ± 0.42 | [5] |
Neuroprotective Activity
Neuroprotective effects are evaluated based on the ability of the compounds to protect neuronal cells from various toxins or stressors.
| Compound/Analogue | Assay | Results | Reference |
| Aquisinenin G (Hybrid) | H₂O₂-induced apoptosis in SH-SY5Y cells | Enhanced cell viability at 12.5-100 µM | [5] |
| Aquisinenin I (Hybrid) | H₂O₂-induced apoptosis in SH-SY5Y cells | Enhanced cell viability at 12.5-100 µM | [5] |
| Chalcone Analogue (HC4) | Rotenone-induced neurotoxicity | Significantly ameliorated neurotoxicity | [8] |
| Chromone Analogue (HF4) | Rotenone-induced neurotoxicity | Significantly ameliorated neurotoxicity | [8] |
Acetylcholinesterase (AChE) Inhibitory Activity
Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.
| Compound/Analogue | AChE Inhibition IC₅₀ (µM) | Reference |
| Chalcone-based AChE inhibitors | 22 ± 2.8 to 37.6 ± 0.75 | [9] |
| Benzylpyridinium salts (Donepezil mimics) | Varies (some more potent than Donepezil) | [10] |
| Omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives | Varies (some more potent than physostigmine) | [11] |
Note: Direct comparative data for this compound in all these assays is limited in the currently available literature. The tables present data for its analogues, providing a basis for understanding the structure-activity relationships within this class of compounds.
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Cells
This protocol is a standard method for assessing the in vitro anti-inflammatory activity of compounds.
Objective: To determine the ability of a test compound to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound and its analogues)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells with LPS but no test compound) and a blank group (cells without LPS or test compound).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a new 96-well plate.
-
Absorbance Reading: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is calculated from a dose-response curve.
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to screen for compounds that can inhibit the activity of the acetylcholinesterase enzyme.
Objective: To determine the in vitro inhibitory effect of test compounds on the activity of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (this compound and its analogues)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.
-
Assay Mixture: In a 96-well plate, add in the following order:
-
140 µL of Tris-HCl buffer
-
20 µL of the test compound solution (at various concentrations)
-
20 µL of the AChE solution
-
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of DTNB solution, followed by 10 µL of ATCI solution to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader in kinetic mode.
-
Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC₅₀ Determination: The IC₅₀ value is determined from a dose-response curve.
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Signaling Pathways
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound and its analogues are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression, including the inducible nitric oxide synthase (iNOS) responsible for NO production.
Caption: Anti-inflammatory signaling pathway inhibited by this compound.
Conclusion
The available data indicates that synthetic analogues of this compound, belonging to the 2-(2-phenylethyl)chromone class, exhibit significant anti-inflammatory and neuroprotective activities. The structure-activity relationship appears to be influenced by the substitution patterns on both the chromone and the phenylethyl moieties. While direct comparative data with this compound is not always available, the potent activities observed for some analogues suggest that synthetic modification is a promising strategy for developing novel therapeutic agents. Further research involving the direct comparison of a wider range of synthetic analogues with this compound in standardized assays is warranted to fully elucidate their differential pharmacological effects and to identify lead compounds for further development.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Quantitative prediction of this compound in Chinese eaglewood using near infrared spectroscopy :: BioResources [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Eight new 2-(2-phenylethyl)chromone derivatives from agarwood of Aquilaria sinensis with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Agarotetrol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A crucial aspect of this is the correct disposal of chemical waste. This guide provides essential, step-by-step logistical information for the proper disposal of Agarotetrol, a chromone derivative found in agarwood.[1][2][3] Adherence to these procedures is vital for regulatory compliance and the safety of all laboratory personnel.
Immediate Safety and Hazard Assessment
Key Hazard Information (based on analogous compounds):
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity | H335 | May cause respiratory irritation |
Note: This data is based on closely related chromone derivatives and should be used as a precautionary guideline.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4] Do not dispose of this chemical in the regular trash or down the sanitary sewer. [4]
1. Waste Collection and Segregation:
-
Designate a Waste Container: Use a dedicated, compatible container for collecting this compound waste. The container must be in good condition, with no leaks, and have a secure, screw-on cap.[4]
-
Segregate Waste: Do not mix this compound waste with incompatible materials. Store waste containers according to their hazard class.[4]
2. Labeling the Hazardous Waste Container:
-
Proper labeling is a critical regulatory requirement.[4]
-
The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[4]
-
The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]
-
Include the date and the name of the principal investigator or responsible party.
3. Storage of Hazardous Waste:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Use secondary containment to prevent spills.
-
Keep the container securely closed at all times, except when adding waste.
4. Arranging for Disposal:
-
Once the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a pickup.
5. Empty Container Disposal:
-
An "empty" container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.[5]
-
Triple-Rinsing Procedure:
-
Rinse the container with a suitable solvent three times.
-
The first rinsate, and for highly toxic chemicals, the first three, must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing and air-drying, completely deface or remove the original chemical label.[4]
-
The clean, de-labeled container can then typically be disposed of in the regular trash or recycled, based on institutional policy.[4]
-
Experimental Protocols
Currently, there are no widely established, standardized experimental protocols specifically detailing the handling and disposal of this compound in a research setting beyond the general guidelines for chemical waste. Researchers should consult their institution's specific safety protocols and the general principles of chemical hygiene.
Mandatory Visualizations
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. This compound: a source compound for low molecular weight aromatic compounds from agarwood heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Handling & Disposing Chemical Containers - Agtegra [agtegra.com]
Essential Safety and Logistics for Handling Agarotetrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Agarotetrol. In the absence of a specific Safety Data Sheet (SDS), this document establishes a set of best practices based on guidelines for handling chemicals of unknown toxicity and data from structurally related chromone derivatives. It is imperative to treat this compound as a substance with potential hazards until comprehensive toxicological data is available.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a chromone derivative, it may possess irritant properties. Safety data sheets for similar compounds, such as 3-Cyanochromone and Chromone-2-carboxylic acid, indicate potential for skin, eye, and respiratory irritation.[1][2][3][4] Therefore, a cautious approach is warranted.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times to protect against potential splashes. Safety glasses must meet ANSI Z.87.1 standards.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable initial choice for handling small quantities.[6] Always inspect gloves for integrity before use and change them immediately if contaminated. For prolonged contact, consult glove manufacturer's chemical resistance guides. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing.[7] |
| Respiratory Protection | Use in a well-ventilated area | All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] |
Operational Plan: A Step-by-Step Guide for Safe Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
Protocol:
-
Preparation : Before handling this compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.[9] All necessary equipment, including PPE, should be readily available.
-
Weighing and Transfer : Conduct all weighing and transferring of solid this compound within a chemical fume hood to prevent the generation of airborne dust.[8] Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and date of preparation.[10]
-
Experimental Use : Keep all containers of this compound sealed when not in use. Handle all experimental procedures involving this compound within the fume hood.
-
Decontamination : After handling, thoroughly decontaminate the work surface with an appropriate solvent. Wash hands and any exposed skin with soap and water.[11]
Disposal Plan
Treat all this compound waste as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste : Collect any solid this compound waste, including contaminated weighing paper and gloves, in a designated, labeled hazardous waste container.
-
Liquid Waste : Dispose of solutions containing this compound in a labeled hazardous waste container. Do not pour any this compound-containing solutions down the drain.[12][13]
-
Container Disposal : Triple-rinse empty containers that held this compound with a suitable solvent.[14] The rinsate should be collected and disposed of as hazardous liquid waste. Deface the label on the empty container before disposing of it in regular trash.[14]
All waste disposal must comply with local, state, and federal regulations.[12][14]
By adhering to these guidelines, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound. This proactive approach to safety is essential when working with compounds of unknown toxicity.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 8. in.nau.edu [in.nau.edu]
- 9. General Chemical Safety Guidelines [blink.ucsd.edu]
- 10. saffronchemicals.com [saffronchemicals.com]
- 11. 3m.com [3m.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
